Resolvin D2 n-3 DPA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI Key |
LDVCZYSUILUYKN-BGERNTNVSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Resolution: A Technical Guide to the Discovery and Structural Elucidation of Resolvin D2 and n-3 DPA-Derived Mediators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, structural elucidation, and biological significance of Resolvin D2 (RvD2) and the emerging family of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA). As key players in the resolution of inflammation, these specialized pro-resolving mediators (SPMs) represent a paradigm shift in our understanding of inflammatory processes and offer novel therapeutic avenues. This document details the key quantitative data, experimental protocols for their identification, and the intricate signaling pathways through which they exert their potent effects.
Discovery and Structural Elucidation: From Resolving Exudates to Precise Chemistry
The concept of inflammation resolution has evolved from a passive dilution of pro-inflammatory signals to the recognition of an active, biochemically orchestrated process. The discovery of resolvins, a family of endogenous lipid mediators, has been central to this shift. These molecules are biosynthesized during the resolution phase of acute inflammation and play a pivotal role in returning tissues to homeostasis[1][2].
Resolvin D2 (RvD2) was first identified in murine self-resolving inflammatory exudates[1]. Its complete stereochemical structure was established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and total organic synthesis, which confirmed the geometry of the double bonds and the stereochemistry of the hydroxyl groups[1].
More recently, attention has turned to n-3 docosapentaenoic acid (n-3 DPA) , an omega-3 fatty acid that serves as a precursor to a distinct series of pro-resolving mediators. Like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), n-3 DPA is enzymatically converted into novel resolvins, protectins, and maresins[3][4][5]. The n-3 DPA-derived resolvins, including RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA, share structural similarities with their DHA-derived counterparts but also possess unique biological activities[2][3]. Their structural elucidation has also heavily relied on LC-MS/MS-based methodologies, matching the physical properties of endogenously produced mediators with those of synthetic standards[6][7][8].
Quantitative Bioactivity and Receptor Interactions
The potent bioactivities of RvD2 and n-3 DPA-derived resolvins are underscored by their high-affinity interactions with specific G-protein coupled receptors (GPCRs) and their efficacy at low concentrations.
Table 1: Quantitative Data for Resolvin D2 (RvD2)
| Parameter | Value | Receptor/System | Reference |
| Receptor | GPR18 (DRV2) | Human Leukocytes | |
| Binding Affinity (Kd) | ~10 nM | Recombinant human GPR18 | |
| EC50 for GPR18 activation | ~2.0 x 10⁻¹³ M | β-arrestin-based ligand-receptor interaction system | [9] |
| EC50 for efferocytosis | ~2.6 x 10⁻¹⁴ M | M2-like macrophages | [10][11] |
| In vivo effective dose | 10 pg - 100 ng/mouse | Murine peritonitis and sepsis models | [1][12] |
| In vitro effective concentration | 0.1 - 10 nM | Human macrophages |
Table 2: Quantitative Data for n-3 DPA-Derived Resolvins
| Mediator | Parameter | Value | Receptor/System | Reference |
| RvD5n-3 DPA | Receptor | GPR101 | Human Leukocytes | [13][14][15][16] |
| Binding Affinity (Kd) | ~6.9 nM | Recombinant human GPR101 | [13][14][15][16] | |
| IC50 for GPR101 binding | ~9.3 nM | Competition binding assay | [13][17] | |
| Bioactive concentration | 0.1 - 10 nM | In vitro activation of GPR101 | [13] | |
| PD1n-3 DPA | Bioactive concentration | pico- to nanomolar range | Macrophage efferocytosis | |
| RvD2n-3 DPA | In vitro effective concentration | 1 nM | Human neutrophils | [3] |
| In vivo effective dose | 100 ng/animal | Mouse model of zymosan-induced inflammation | [3] |
Experimental Protocols: Isolation and Analysis of Resolvins
The identification and quantification of resolvins from complex biological matrices require sensitive and specific analytical methodologies. The cornerstone of these analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample purification and concentration.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a critical step for removing interfering substances and enriching for the lipid mediators of interest.
-
Objective: To isolate resolvins and other specialized pro-resolving mediators from biological samples such as plasma, serum, or inflammatory exudates.
-
General Protocol:
-
Sample Acidification: Acidify the biological sample to protonate the carboxylic acid groups of the lipid mediators, enhancing their retention on reversed-phase sorbents.
-
Cartridge Conditioning: Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the resolvins and other lipid mediators with an organic solvent, typically methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase.
-
Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and specificity required for the detection and quantification of the low-abundance resolvins.
-
Objective: To separate, identify, and quantify individual resolvins.
-
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous phase (A) and an organic phase (B), both often containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.
-
Solvent A: Water/Methanol/Acetonitrile with 0.1% ammonium acetate.
-
Solvent B: Methanol/Water/Acetonitrile with 0.1% ammonium acetate.
-
-
Gradient: A typical gradient starts with a lower percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds. For example, a gradient of methanol/water/acetic acid from 20:80:0.01 (v/v/v) ramped to 98:2:0.01 (v/v/v) can be used[14].
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is standard for the analysis of these acidic lipids.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode of operation for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a characteristic product ion for each analyte.
-
MRM Transitions:
-
Optimization of MS Parameters: For optimal sensitivity, parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) should be optimized for each specific analyte and instrument[13].
-
-
Signaling Pathways and Biological Actions
Resolvin D2 and n-3 DPA-derived resolvins exert their pro-resolving effects through the activation of specific signaling cascades that modulate leukocyte function, cytokine production, and phagocytosis.
Resolvin D2 (RvD2) Signaling Pathway
RvD2 primarily signals through its receptor, GPR18 (also known as DRV2). Activation of GPR18 initiates a cascade of intracellular events that collectively dampen inflammation and promote resolution.
As depicted in Diagram 1, RvD2 binding to GPR18 leads to the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key step in enhancing macrophage phagocytosis. Concurrently, GPR18 activation also promotes the phosphorylation of STAT3, further contributing to the pro-phagocytic response. Additionally, RvD2 signaling through GPR18 can inhibit the Toll-like receptor 4 (TLR4) pathway, leading to reduced NF-κB activation and a subsequent decrease in the production of pro-inflammatory cytokines.
Biosynthetic Pathways of Resolvin D2 and n-3 DPA-Derived Resolvins
The biosynthesis of these potent mediators involves a series of enzymatic reactions catalyzed by lipoxygenases (LOX) and, in some cases, cyclooxygenase-2 (COX-2).
As illustrated in Diagram 2, the biosynthesis of RvD2 from DHA is initiated by the 15-lipoxygenase (15-LOX) enzyme to form 17S-hydroperoxy-DHA. This intermediate is then converted by 5-lipoxygenase (5-LOX) into a 7(8)-epoxide intermediate, which is subsequently hydrolyzed to yield RvD2[16]. Similarly, n-3 DPA can be processed by 15-LOX and 5-LOX to generate the corresponding D-series resolvins[3]. Additionally, n-3 DPA is a substrate for cyclooxygenase-2 (COX-2), which leads to the formation of the 13-series resolvins, also known as T-series resolvins (RvTs)[3].
Conclusion and Future Directions
The discovery and characterization of Resolvin D2 and the family of n-3 DPA-derived resolvins have opened new frontiers in our understanding of inflammation resolution. Their potent and specific biological actions, mediated through distinct GPCRs, highlight their potential as novel therapeutic agents for a wide range of inflammatory diseases. The detailed methodologies for their analysis, as outlined in this guide, are crucial for advancing research in this field. Future investigations will likely focus on further elucidating the full spectrum of their biological roles, identifying additional receptors and signaling pathways, and developing stable synthetic analogs for clinical applications. The continued exploration of these endogenous resolution agonists holds immense promise for the development of next-generation immunoresolvents that can promote healing and restore tissue homeostasis without compromising host defense.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Molecular Dynamics Simulations Provide Insight into the Loading Efficiency of Pro-Resolving Lipid Mediators Resolvin D1 and D2 in Cell Membrane-Derived Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Lipid Mediator PD1n-3 DPA: Configurational Assignments and Anti-inflammatory and Pro-resolving Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of Resolvin D2 from n-3 Docosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Resolvin D2 (RvD2) from its precursor, n-3 docosapentaenoic acid (n-3 DPA). This document details the enzymatic pathways, key molecular intermediates, and the subsequent signaling cascades initiated by RvD2. It is designed to serve as a comprehensive resource for researchers in inflammation, lipid biochemistry, and drug discovery.
Introduction to Resolvin D2 and its Precursor n-3 DPA
Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously synthesized and play a crucial role in the resolution of inflammation. Unlike classical anti-inflammatory drugs that block the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. Resolvin D2 (RvD2), a member of the D-series resolvins, has demonstrated potent pro-resolving and tissue-protective actions.[1]
While docosahexaenoic acid (DHA) is a well-established precursor for the biosynthesis of D-series resolvins, emerging evidence has highlighted the role of n-3 docosapentaenoic acid (n-3 DPA) as a substrate for the generation of a unique profile of resolvins, including a congener of RvD2, often denoted as RvD2n-3 DPA.[2][3] n-3 DPA is an omega-3 fatty acid that is an intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to DHA.[2]
The Biosynthetic Pathway of Resolvin D2 from n-3 DPA
The biosynthesis of RvD2 from n-3 DPA is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The proposed pathway is initiated by the action of 15-lipoxygenase (15-LOX) followed by 5-lipoxygenase (5-LOX).[2][4]
Key Enzymatic Steps:
-
15-Lipoxygenation: The initial step involves the insertion of molecular oxygen into n-3 DPA at the carbon-17 position by 15-LOX. This reaction forms the intermediate 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[2][3]
-
5-Lipoxygenation and Epoxide Formation: Subsequently, 5-LOX acts on 17(S)-HpDPA, leading to the formation of a hydroperoxide at the carbon-7 position, yielding 7(S),17(S)-dihydroperoxy-docosapentaenoic acid. This is followed by an enzymatic conversion that generates a transient epoxide intermediate.[2]
-
Epoxide Hydrolysis: The final step involves the enzymatic hydrolysis of the epoxide intermediate by epoxide hydrolases to yield the stable trihydroxy structure of RvD2n-3 DPA.[2]
Quantitative Data on Resolvin D2 Biosynthesis and Levels
Quantitative data on the specific enzymatic conversion of n-3 DPA to RvD2 is an active area of research. The following tables summarize the available quantitative information.
| Parameter | Value | Source |
| Plasma Concentration of RvD2 (post n-3 FA supplementation) | ||
| Mean (SD) | 26 (4) pg/mL | [5] |
| Biological Activity of RvD2n-3 DPA | ||
| Concentration for reduction of TNF-α-induced neutrophil chemotaxis | 1 nM | [6] |
| Intravenous dose for reduction of neutrophil recruitment in mice | 100 ng/animal | [1] |
Further research is required to establish detailed kinetic parameters (Km, Vmax) for 15-LOX and 5-LOX with n-3 DPA as a substrate and to determine the precise yields of RvD2n-3 DPA in different cellular systems.
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the study of Resolvin D2 biosynthesis and quantification.
In Vitro Biosynthesis with Human Leukocytes
-
Cell Preparation: Isolate human leukocytes from whole blood using standard density gradient centrifugation methods.
-
Incubation: Incubate isolated leukocytes with n-3 DPA at a concentration of 10 µM in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a specified time course (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the sample and extract the lipids using solid-phase extraction (SPE) with C18 cartridges.
-
Analysis: Elute the lipids from the SPE cartridge and analyze by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
The analysis of resolvins requires sensitive and specific analytical techniques due to their low endogenous concentrations. LC-MS/MS is the method of choice for this purpose.
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (e.g., 800:150:1, v/v/v) |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the analytes. A representative gradient starts at ~20% B and ramps up to ~98% B over 20-25 minutes. |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for RvD2 | m/z 375 |
| Product Ions (Q3) for RvD2 | Diagnostic fragment ions are monitored for confirmation and quantification. |
Note: Specific instrument parameters such as collision energies and declustering potentials need to be optimized for the specific mass spectrometer being used.
Signaling Pathway of Resolvin D2
Resolvin D2 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR), GPR18, also known as the RvD2 receptor (DRV2).[1][7] Activation of GPR18 initiates an intracellular signaling cascade that ultimately leads to the pro-resolving actions of RvD2.
Key Signaling Events:
-
Receptor Binding: RvD2 binds to and activates the GPR18 receptor on the cell surface.
-
G Protein Activation: This leads to the activation of a stimulatory G protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to a cellular response that includes the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving functions.
Conclusion
The biosynthesis of Resolvin D2 from n-3 docosapentaenoic acid represents a significant pathway for the endogenous production of potent pro-resolving mediators. Understanding the intricacies of this pathway, from the enzymatic conversions to the downstream signaling events, is crucial for the development of novel therapeutic strategies that harness the body's own mechanisms to resolve inflammation. Further research is warranted to fully elucidate the quantitative aspects of this biosynthetic route and to explore the full therapeutic potential of RvD2n-3 DPA.
References
- 1. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of n-3 Docosapentaenoic Acid to Resolvins: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the enzymatic conversion of n-3 docosapentaenoic acid (n-3 DPA) into specialized pro-resolving mediators (SPMs), specifically the T-series (RvTs) and D-series (RvDs) resolvins. This document details the biosynthetic pathways, key enzymes, and cellular interactions involved in their formation. It also includes a summary of their biological activities, detailed experimental protocols, and visualizations of the relevant pathways and workflows to aid in the design and execution of research in this field.
Introduction to n-3 DPA-Derived Resolvins
The resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators known as SPMs.[1] N-3 DPA, an omega-3 polyunsaturated fatty acid, is a precursor to distinct families of resolvins that possess potent anti-inflammatory and pro-resolving activities.[2] These DPA-derived resolvins are categorized into two main series: the 13-series resolvins (RvT1, RvT2, RvT3, and RvT4) and the D-series resolvins (RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA).[3][4] Their biosynthesis is a tightly regulated process involving specific enzymes and often requires intercellular communication.[4][5]
Biosynthesis of n-3 DPA-Derived Resolvins
The conversion of n-3 DPA to resolvins follows two primary enzymatic pathways, distinguished by the initiating enzyme.
13-Series Resolvins (RvTs) Biosynthesis via Cyclooxygenase-2 (COX-2)
The biosynthesis of RvTs is a transcellular process, predominantly occurring through the interaction of endothelial cells and neutrophils.[5][6]
-
Initiation in Endothelial Cells: The process begins in endothelial cells where cyclooxygenase-2 (COX-2) oxygenates n-3 DPA to produce 13(R)-hydroperoxydocosapentaenoic acid (13(R)-HpDPA).[4] This intermediate is then reduced to 13(R)-hydroxydocosapentaenoic acid (13(R)-HDPA).[4]
-
Transcellular Transfer: 13(R)-HDPA is released by the endothelial cells and taken up by adjacent neutrophils.[6]
-
Conversion in Neutrophils: Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) acts on 13(R)-HDPA to generate the four members of the 13-series resolvins: RvT1, RvT2, RvT3, and RvT4.[6]
Notably, the production of RvTs can be enhanced by statins, such as atorvastatin, which promote the S-nitrosylation of COX-2, thereby increasing its activity.[5]
D-Series Resolvins (RvDn-3 DPA) Biosynthesis via Lipoxygenase (LOX)
The D-series resolvins derived from n-3 DPA are synthesized through a pathway primarily involving lipoxygenase enzymes.[2][4]
-
Initial Oxygenation by 15-Lipoxygenase (15-LOX): The biosynthesis is initiated by the action of 15-LOX on n-3 DPA, which leads to the formation of 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[4]
-
Second Oxygenation by 5-Lipoxygenase (5-LOX): This intermediate is then further oxygenated by 5-LOX to produce 7(S),17(S)-dihydroperoxydocosapentaenoic acid (7(S),17(S)-diHpDPA).[4]
-
Formation of RvD1n-3 DPA and RvD2n-3 DPA: This di-hydroperoxy intermediate can be enzymatically converted to an epoxide intermediate, which is subsequently hydrolyzed to yield RvD1n-3 DPA and RvD2n-3 DPA.[4]
-
Formation of RvD5n-3 DPA: Alternatively, a peroxidase can directly act on 7(S),17(S)-diHpDPA to form RvD5n-3 DPA.[4]
Quantitative Bioactivities of n-3 DPA-Derived Resolvins
The DPA-derived resolvins exhibit potent biological activities at nanomolar concentrations. Their pro-resolving functions include inhibiting neutrophil infiltration, reducing inflammatory cytokine production, and enhancing macrophage phagocytosis of apoptotic cells and debris.
| Resolvin Family | Specific Member | Biological Activity | Potency (EC50/IC50) | Reference |
| 13-Series (RvTs) | RvT1, RvT2, RvT3, RvT4 | Reduction of Neutrophil Extracellular Traps (NETosis) | ~10 nM | [1][7] |
| RvT2 | Enhancement of macrophage uptake of NETs | >50% increase at nM concentrations | [1][7] | |
| D-Series (RvDn-3 DPA) | RvD1n-3 DPA | Inhibition of neutrophil migration | Dose-dependent inhibition (specific IC50 not provided) | [8] |
| RvD2n-3 DPA | Inhibition of neutrophil migration | Dose-dependent inhibition (specific IC50 not provided) | [8] | |
| RvD5n-3 DPA | Binding to GPR101 receptor | Kd ~6.9 nM | [9] |
Signaling Pathways of n-3 DPA-Derived Resolvins
DPA-derived resolvins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, which triggers intracellular signaling cascades that modulate cellular functions.
-
RvD1n-3 DPA: This resolvin has been shown to signal through two GPCRs: formyl peptide receptor 2 (FPR2/ALX) and G protein-coupled receptor 32 (GPR32).[8]
-
RvD5n-3 DPA: The receptor for RvD5n-3 DPA has been identified as GPR101.[9]
Upon receptor binding, these resolvins can activate downstream signaling pathways such as the MAPK, NF-κB, and PI3K/Akt pathways, leading to the inhibition of pro-inflammatory gene expression and the promotion of pro-resolving cellular responses.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of n-3 DPA to resolvins.
Neutrophil-Endothelial Cell Co-culture for RvT Biosynthesis
This protocol is adapted from studies on transcellular biosynthesis of lipid mediators.[5][11]
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in endothelial growth medium.
-
Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.
-
-
Co-culture Incubation:
-
Wash the confluent HUVEC monolayer with phosphate-buffered saline (PBS).
-
Add freshly isolated neutrophils to the HUVEC monolayer at a ratio of 5:1 (neutrophils:endothelial cells) in serum-free medium.
-
Add n-3 DPA (typically 1-10 µM) to the co-culture. For studies involving atorvastatin, pre-incubate endothelial cells with the statin for 24 hours prior to co-culture.
-
Incubate the co-culture for a specified time course (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Extraction:
-
Collect the entire co-culture supernatant.
-
Add two volumes of ice-cold methanol to stop the reaction and precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant for solid-phase extraction.
-
Enzyme Assays
This protocol is based on measuring oxygen consumption.[12][13]
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM phenol, and 5 µM hematin.
-
Enzyme and Substrate:
-
Add purified recombinant human COX-2 enzyme to the reaction buffer.
-
Initiate the reaction by adding n-3 DPA as the substrate at various concentrations (e.g., 1-100 µM).
-
-
Measurement:
-
Measure the initial rate of oxygen consumption at 37°C using an oxygen electrode.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
This spectrophotometric assay is based on the formation of a conjugated diene.[11]
-
Reaction Mixture: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5).
-
Enzyme and Substrate:
-
Add purified recombinant human 15-LOX to the reaction buffer.
-
Add n-3 DPA as the substrate.
-
-
Measurement:
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product, using a UV-Vis spectrophotometer.
-
Extraction and Analysis of DPA-Derived Resolvins
This protocol is for the extraction and concentration of lipid mediators from biological samples.[14]
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Acidify the methanol-extracted sample supernatant to pH ~3.5 with dilute acid and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with hexane to elute non-polar lipids.
-
Elution: Elute the resolvins and other oxygenated fatty acids from the cartridge with methyl formate.
-
Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of methanol/water (50/50, v/v) for LC-MS/MS analysis.
This method allows for the identification and quantification of specific resolvins.[15]
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Employ a mobile phase gradient of methanol, water, and acetic acid. A typical gradient starts with a higher aqueous phase and ramps up to a higher methanol concentration to elute the lipid mediators based on their polarity.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for targeted analysis. This involves selecting the precursor ion (Q1) corresponding to the [M-H]- of the specific resolvin and a specific product ion (Q3) generated upon collision-induced dissociation.
-
Quantification is achieved by comparing the peak area of the endogenous resolvin to that of a known amount of a deuterated internal standard.
-
Visualizations
Biosynthetic Pathways
Caption: Biosynthetic pathways of n-3 DPA-derived resolvins.
Signaling Pathway of D-Series Resolvins
Caption: Signaling cascade of D-series n-3 DPA resolvins.
Experimental Workflow for Resolvin Analysis
Caption: Workflow for n-3 DPA-derived resolvin analysis.
References
- 1. Resolvin T-series reduce neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of novel 13-series resolvins that increase with atorvastatin and clear infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Biosynthesis of DPAn-3-derived 13-series resolvins [reactome.org]
- 7. Resolvin T-series reduce neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic studies with 3-oxa n-3 DPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 15. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lipoxygenase in the Formation of Resolvin D2 from n-3 Docosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, resolvins, derived from omega-3 fatty acids, have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. While the biosynthesis of resolvins from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has been extensively studied, the metabolic fate of n-3 docosapentaenoic acid (n-3 DPA), an intermediate in the conversion of EPA to DHA, is an emerging area of research. This technical guide provides an in-depth exploration of the pivotal role of lipoxygenase (LOX) enzymes in the biosynthesis of Resolvin D2 n-3 DPA (RvD2n-3 DPA), a novel resolvin with potent immunoresolvent properties.
The Lipoxygenase-Mediated Biosynthetic Pathway of this compound
The formation of RvD2n-3 DPA from n-3 DPA is a multi-step enzymatic process primarily driven by the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX). This pathway highlights the intricate cellular machinery involved in the production of these potent signaling molecules.
The proposed biosynthetic pathway commences with the enzymatic oxygenation of n-3 DPA by 15-LOX. This initial step involves the insertion of molecular oxygen at the C-17 position of the fatty acid backbone, leading to the formation of the hydroperoxy intermediate, 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[1][2]
Following its formation, 17(S)-HpDPA serves as a substrate for 5-LOX. This enzyme catalyzes a second oxygenation event, this time at the C-7 position, to yield a dihydroperoxy intermediate, 7(S),17(S)-dihydroperoxydocosapentaenoic acid.[2] The subsequent steps are believed to involve the enzymatic conversion of this unstable intermediate into a transient epoxide.
Finally, the epoxide intermediate is hydrolyzed by epoxide hydrolases to yield the trihydroxy products, which include RvD1n-3 DPA and RvD2n-3 DPA.[2] The precise stereochemistry of RvD2n-3 DPA has been confirmed as 7S,16R,17S-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid.[2]
Quantitative Data on n-3 DPA-Derived Mediator Formation
While specific enzyme kinetic parameters for the biosynthesis of RvD2n-3 DPA are not extensively documented, studies on related lipid mediators and observations from human studies provide valuable quantitative insights.
| Parameter | Value | Source Organism/System | Notes |
| RvD2 Plasma Concentration | 26 (4) pg/mL (mean (SD)) | Human | Following 3 weeks of n-3 fatty acid supplementation.[3] |
| RvD5n-3 DPA Plasma Levels | Increased | Human | Following 7 days of pure n-3 DPA supplementation.[4] |
| 15-LOX Inhibition | Significant reduction in PDn-3 DPA pathway components | Human Monocytes | Demonstrates the critical role of 15-LOX in the initial step. |
Experimental Protocols
Cell-Based Assay for this compound Formation
This protocol describes the stimulation of human macrophages to produce n-3 DPA-derived resolvins.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
n-3 Docosapentaenoic acid (n-3 DPA)
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Macrophage Differentiation:
-
Isolate monocytes from human peripheral blood using RosetteSep™ enrichment and Ficoll-Paque density gradient centrifugation.
-
Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Stimulation:
-
Wash the differentiated macrophages with PBS and resuspend them in serum-free RPMI 1640.
-
Pre-incubate the macrophages with 1 µM n-3 DPA for 15 minutes at 37°C.
-
Stimulate the cells with opsonized zymosan (0.1 mg/mL) for 30 minutes at 37°C to induce an inflammatory response and subsequent resolvin biosynthesis.
-
-
Sample Collection and Extraction:
-
Terminate the incubation by adding two volumes of cold methanol to the cell suspension.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) on the supernatant using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted lipid mediators using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
In Vitro Enzymatic Synthesis of this compound
This protocol outlines the cell-free synthesis of RvD2n-3 DPA using recombinant lipoxygenase enzymes.
Materials:
-
Recombinant human 15-lipoxygenase-1 (15-LOX-1)
-
Recombinant human 5-lipoxygenase (5-LOX)
-
n-3 Docosapentaenoic acid (n-3 DPA)
-
Tris-HCl buffer (pH 7.5)
-
Calcium chloride (CaCl₂)
-
ATP
-
Arachidonic acid (as a positive control for 5-LOX activity)
-
Methanol
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
First Oxygenation Step (15-LOX):
-
In a reaction vessel, combine n-3 DPA (e.g., 10-50 µM) and recombinant 15-LOX-1 in Tris-HCl buffer.
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Monitor the formation of 17-HpDPA by UV spectrophotometry at 235 nm.
-
Terminate the reaction by adding two volumes of cold methanol.
-
Extract the lipid products using SPE.
-
-
Second Oxygenation Step (5-LOX):
-
Resuspend the extracted 17-HpDPA in Tris-HCl buffer containing CaCl₂ and ATP.
-
Add recombinant 5-LOX to the mixture.
-
Incubate at 37°C for 15-20 minutes.
-
Terminate the reaction with cold methanol and extract the products using SPE.
-
-
Analysis:
-
Analyze the final extracted products by LC-MS/MS to identify and quantify RvD2n-3 DPA.
-
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the detection and quantification of RvD2n-3 DPA. Specific parameters may need to be optimized for individual instruments.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (based on similar resolvins):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Methanol/acetonitrile (e.g., 4:1, v/v) with 0.01% acetic acid.
-
Gradient: A linear gradient from ~50% B to 98% B over approximately 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
The theoretical m/z for the [M-H]⁻ ion of RvD2n-3 DPA (C₂₂H₃₄O₅) is approximately 377.2.
-
A common fragmentation pattern for similar resolvins involves the loss of water and cleavage of the carbon chain.
-
A potential MRM transition for RvD2n-3 DPA would be m/z 377.2 -> [fragment ion] . A likely fragment would be similar to that of RvD5n-3 DPA, which has a prominent fragment at m/z 199 .[4] Therefore, a starting point for optimization would be m/z 377.2 -> 199 . Other diagnostic fragment ions should be determined through infusion of a standard.
-
Conclusion
The enzymatic conversion of n-3 DPA to this compound by the sequential action of 15-lipoxygenase and 5-lipoxygenase represents a key pathway in the generation of potent pro-resolving mediators. Understanding the intricacies of this biosynthetic route, from the initial enzymatic steps to the final product identification, is crucial for the development of novel therapeutic strategies aimed at harnessing the body's own resolution programs to combat inflammatory diseases. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes and to quantify the production of RvD2n-3 DPA in various physiological and pathological settings. This knowledge will undoubtedly pave the way for innovative approaches in drug discovery and development, targeting the resolution of inflammation.
References
- 1. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pro-Resolving Functions of Resolvin D2 and n-3 DPA in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pro-resolving functions of Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA)-derived mediators in the context of inflammation. The active resolution of inflammation is a critical process for maintaining tissue homeostasis, and its failure can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), including resolvins, are key players in orchestrating this resolution. This document details the biosynthesis, mechanisms of action, and experimental methodologies used to study RvD2 and n-3 DPA-derived resolvins, presenting quantitative data in structured tables and visualizing key pathways and workflows.
Biosynthesis of Resolvin D2 and n-3 DPA-Derived Pro-Resolving Mediators
Resolvin D2 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through sequential enzymatic reactions involving 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[1] Similarly, n-3 DPA is a substrate for the production of a distinct series of resolvins, protectins, and maresins.[2][3][4] The biosynthesis of these n-3 DPA-derived mediators also involves lipoxygenase enzymes.[3][5]
dot digraph "Biosynthesis of Resolvin D2" { graph [fontname = "Arial", label="Biosynthesis of Resolvin D2 from DHA", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
DHA [label="Docosahexaenoic Acid (DHA)"]; "17S-HpDHA" [label="17S-hydroperoxy-DHA"]; Epoxide [label="7(8)-epoxide intermediate"]; RvD2 [label="Resolvin D2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHA -> "17S-HpDHA" [label="15-LOX"]; "17S-HpDHA" -> Epoxide [label="5-LOX"]; Epoxide -> RvD2 [label="Enzymatic hydrolysis"]; } caption: "Biosynthesis of Resolvin D2 from DHA."
dot digraph "Biosynthesis of n-3 DPA-derived Resolvins" { graph [fontname = "Arial", label="Biosynthesis of n-3 DPA-derived Resolvins", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
n3_DPA [label="n-3 Docosapentaenoic Acid (n-3 DPA)"]; "17-HpDPA" [label="17-HpDPA"]; Epoxide_DPA [label="Epoxide intermediate"]; Resolvins_DPA [label="n-3 DPA Resolvins (e.g., RvD1n-3 DPA, RvD5n-3 DPA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
n3_DPA -> "17-HpDPA" [label="Lipoxygenation"]; "17-HpDPA" -> Epoxide_DPA [label="Lipoxygenation"]; Epoxide_DPA -> Resolvins_DPA [label="Enzymatic hydrolysis"]; } caption: "Biosynthesis of n-3 DPA-derived Resolvins."
Pro-Resolving Functions and Mechanisms of Action
RvD2 and n-3 DPA-derived mediators exhibit potent pro-resolving activities by modulating the functions of various immune cells, thereby limiting excessive inflammation and promoting tissue repair.[5][6][7]
Effects on Macrophages
A cornerstone of inflammation resolution is the promotion of macrophage-mediated efferocytosis—the clearance of apoptotic cells. RvD2 enhances macrophage phagocytosis and efferocytosis, key processes in clearing cellular debris and spent neutrophils from the site of inflammation.[8][9] This is often associated with a switch in macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[10] RvD2 treatment has been shown to increase the expression of M2 markers such as CD206 and CD163 on human monocyte-derived macrophages.[11] The RvD2-GPR18 signaling axis is crucial for these effects, as demonstrated in studies where the absence of GPR18 abolishes the pro-resolving actions of RvD2.[8][9][12] Furthermore, RvD2 can suppress the activation of the NLRP3 inflammasome in macrophages, a key driver of pro-inflammatory cytokine production.[13]
Effects on Neutrophils
Neutrophils are the first responders to sites of inflammation, and their timely removal is critical for resolution. RvD2 limits neutrophil infiltration into inflamed tissues.[6][11] Similarly, n-3 DPA-derived mediators, including resolvins, protectins, and maresins, have been shown to reduce neutrophil infiltration in murine peritonitis models.[5] Dietary supplementation with n-3 PUFAs, including the precursor to these mediators, can suppress neutrophil chemotaxis.[14]
Effects on T Cells
Recent evidence has highlighted the role of resolvins in modulating adaptive immunity. RvD1, RvD2, and maresin 1 can reduce the production of pro-inflammatory cytokines by activated CD8+ T cells, as well as by CD4+ T helper 1 (TH1) and TH17 cells.[15][16] These SPMs do not inhibit T cell proliferation but rather steer the adaptive immune response towards a less inflammatory state.[16]
Quantitative Data on Pro-Resolving Functions
The following tables summarize key quantitative data on the bioactions of RvD2 and n-3 DPA-derived mediators.
Table 1: Pro-Resolving Actions of Resolvin D2
| Biological Effect | Model System | Concentration/Dose | Quantitative Effect | Citation |
| Enhanced Efferocytosis | Human M2-like macrophages | EC50 ~ 2.6 x 10⁻¹⁴ M | [11] | |
| Reduced Neutrophil Infiltration | Mouse ear skin (topical application) | Not specified | ~50% reduction | [11] |
| Increased Survival in Sepsis | Mouse model of polymicrobial sepsis (CLP) | ~2.7 nmol/mouse | >50% increase in survival | [8] |
| Reduced Airway Inflammation | Mouse model of allergic asthma (HDM-induced) | 100 ng, intranasally | Significant reduction in BAL total cells and eosinophils | [1][6] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated human monocytes | Not specified | Suppression of TNF, IL-1β, IL-8, IL-12 p40 | [17] |
| Augmentation of Anti-inflammatory Cytokine | LPS-stimulated human monocytes | Not specified | Increased IL-10 production | [17] |
Table 2: Pro-Resolving Actions of n-3 DPA-Derived Mediators
| Mediator | Biological Effect | Model System | Quantitative Effect | Citation |
| PD1n-3 DPA and RvD5n-3 DPA | Reduced Leukocyte Adhesion | Human neutrophil-endothelial cell coculture under flow | Significant reduction onto TNF-α activated HUVEC | [18] |
| PD1n-3 DPA | Increased Macrophage Phagocytosis | Human macrophages | Potent increase in phagocytosis of zymosan and apoptotic neutrophils | [19] |
| RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA, PD1n-3 DPA, MaR1n-3 DPA, MaR2n-3 DPA | Reduced Neutrophil Infiltration | Murine peritonitis | Significant reduction in neutrophil numbers in peritoneal exudates | [5] |
Signaling Pathways
The pro-resolving effects of RvD2 are primarily mediated through its interaction with the G protein-coupled receptor GPR18, also known as DRV2.[8][12] Activation of this receptor initiates downstream signaling cascades that modulate cellular functions. In macrophages, RvD2-GPR18 signaling has been shown to enhance the phosphorylation of CREB, ERK1/2, and STAT3.[8] The PKA and STAT3 pathways are particularly important for RvD2-stimulated phagocytosis of bacteria.[8] Furthermore, RvD2 can induce the expression of microRNA-146a, which in turn dampens TLR4 signaling and the subsequent inflammatory response to lipopolysaccharide (LPS).[20] In human monocytes, RvD1, RvD2, and MaR1 have been shown to induce the phosphorylation and inactivation of GSK3β, a key regulator of inflammation.[17]
dot digraph "Resolvin_D2_GPR18_Signaling_Pathway" { graph [fontname = "Arial", label="Resolvin D2 (RvD2) Signaling via GPR18 in Macrophages", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
RvD2 [label="Resolvin D2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR18 [label="GPR18 (DRV2) Receptor"]; PKA [label="PKA"]; STAT3 [label="STAT3"]; CREB [label="CREB"]; ERK [label="ERK1/2"]; GSK3b [label="GSK3β (inactivation)"]; Phagocytosis [label="Enhanced Phagocytosis & Efferocytosis", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Decreased Pro-inflammatory Cytokine Production", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="Decreased TLR4 Signaling", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
RvD2 -> GPR18; GPR18 -> PKA; GPR18 -> STAT3; GPR18 -> CREB; GPR18 -> ERK; GPR18 -> GSK3b; PKA -> Phagocytosis; STAT3 -> Phagocytosis; GSK3b -> Cytokines; GPR18 -> TLR4; } caption: "RvD2-GPR18 signaling cascade in macrophages."
Experimental Protocols
Lipid Mediator Metabololipidomics using LC-MS/MS
The identification and quantification of specialized pro-resolving mediators are most reliably achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
-
Sample Preparation: Biological samples (e.g., plasma, exudates, tissue homogenates) are subjected to solid-phase extraction to isolate lipid mediators.[21][22]
-
Chromatography: The extracted lipids are separated using a liquid chromatography system, typically with a reverse-phase column.
-
Mass Spectrometry: The separated lipids are then introduced into a tandem mass spectrometer. Identification is based on matching the retention time and the MS/MS fragmentation pattern of the analyte with that of a synthetic standard.[24] Multiple reaction monitoring (MRM) is often used for targeted quantification.
dot digraph "LC_MS_MS_Workflow" { graph [fontname = "Arial", label="General Workflow for Lipid Mediator Profiling", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Sample [label="Biological Sample (e.g., plasma, tissue)"]; Extraction [label="Solid-Phase Extraction"]; LC [label="Liquid Chromatography"]; MS [label="Tandem Mass Spectrometry (MS/MS)"]; Analysis [label="Data Analysis (Identification & Quantification)"];
Sample -> Extraction; Extraction -> LC; LC -> MS; MS -> Analysis; } caption: "LC-MS/MS workflow for SPM analysis."
In Vivo Models of Inflammation
-
Murine Peritonitis: This is a common model to study acute inflammation and its resolution. Inflammation is induced by intraperitoneal injection of an irritant like zymosan. The resolution phase is characterized by a switch from neutrophil to monocyte dominance in the peritoneal exudate. Test compounds like RvD2 can be administered to assess their impact on leukocyte infiltration and clearance.[5]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used to study intestinal inflammation. Mice are given DSS in their drinking water, which induces colitis. The severity of the disease can be monitored by weight loss, stool consistency, and colon length. The therapeutic potential of pro-resolving mediators can be evaluated by administering them during the course of the disease.[18][25]
-
Cecal Ligation and Puncture (CLP): This is a model of polymicrobial sepsis. The cecum is ligated and punctured, leading to a systemic infection. Survival is a key endpoint, and the effects of pro-resolving mediators on bacterial clearance and organ protection can be assessed.[8]
In Vitro Cellular Assays
-
Efferocytosis Assay: Macrophages are cultured and then incubated with apoptotic cells (e.g., neutrophils or jurkat cells) that have been fluorescently labeled. The uptake of apoptotic cells by macrophages is quantified using fluorescence microscopy or flow cytometry.[9]
-
Chemotaxis Assay: The migration of neutrophils towards a chemoattractant (e.g., LTB4) is measured using a Boyden chamber or similar migration assay. The inhibitory effect of pro-resolving mediators on neutrophil chemotaxis can be quantified.[5][14]
-
Phagocytosis Assay: Macrophages are incubated with opsonized particles (e.g., zymosan) or bacteria (e.g., E. coli), and the uptake is measured. The ability of resolvins to enhance phagocytosis is a key indicator of their pro-resolving function.[8][11]
Conclusion
Resolvin D2 and the newly identified family of n-3 DPA-derived pro-resolving mediators represent a promising area for the development of novel therapeutics for a wide range of inflammatory diseases. Their ability to actively promote the resolution of inflammation without being immunosuppressive offers a significant advantage over many current anti-inflammatory drugs. A thorough understanding of their biosynthesis, mechanisms of action, and the experimental tools used to study them is essential for harnessing their therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals working in this exciting field.
References
- 1. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel n-3 Docosapentaneoic Acid-Derived Pro-resolving Mediators Are Vasculoprotective and Mediate the Actions of Statins in Controlling Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The effects of dietary n-3 polyunsaturated fatty acids on neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proresolving lipid mediators resolvin D1, resolvin D2, and maresin 1 are critical in modulating T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Anti-inflammatory and Pro-resolving Properties of n-3 DPA-Derived Specialized Pro-resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is no longer considered a passive process but rather an active, well-orchestrated program involving a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Derived from polyunsaturated fatty acids (PUFAs), these molecules play a crucial role in terminating the inflammatory response, promoting tissue repair, and returning to homeostasis. While much of the initial research focused on SPMs derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), recent evidence has highlighted the significant contributions of n-3 docosapentaenoic acid (n-3 DPA) as a precursor to a unique class of potent immunoresolvents. This technical guide provides a comprehensive overview of the anti-inflammatory and pro-resolving properties of n-3 DPA-derived SPMs, including resolvins, protectins, and maresins, with a focus on quantitative data, experimental protocols, and signaling pathways to support further research and drug development in this promising field.
Biosynthesis of n-3 DPA-Derived Specialized Pro-resolving Mediators
The enzymatic conversion of n-3 DPA gives rise to several families of SPMs, each with distinct structures and biological functions. The biosynthesis is primarily initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, often involving transcellular pathways where intermediates are shuttled between different cell types.
-
n-3 DPA-Derived Resolvins (RvDn-3 DPA): The biosynthesis of RvD1n-3 DPA and RvD2n-3 DPA is proposed to begin with the 15-lipoxygenation of n-3 DPA to form 17S-hydroperoxydocosapentaenoic acid (17S-HpDPA). Subsequent 5-lipoxygenation leads to a 7,17-diHpDPA intermediate, which is then enzymatically converted to an epoxide that is hydrolyzed to form RvD1n-3 DPA and RvD2n-3 DPA.[1]
-
n-3 DPA-Derived Protectins (PDn-3 DPA): The biosynthesis of PD1n-3 DPA also starts with the 15-LOX-mediated formation of 17S-HpDPA from n-3 DPA. This intermediate is further metabolized by 15-LOX or a related enzyme to form an epoxide intermediate, which is then hydrolyzed to yield PD1n-3 DPA.[2]
-
n-3 DPA-Derived Maresins (MaRn-3 DPA): The biosynthesis of n-3 DPA-derived maresins is initiated by 12-lipoxygenation of n-3 DPA to produce 14S-hydroperoxydocosapentaenoic acid (14S-HpDPA). This intermediate is then converted to an epoxide, which is subsequently hydrolyzed to form MaR1n-3 DPA and MaR2n-3 DPA.[3]
Caption: Biosynthetic pathways of n-3 DPA-derived SPMs.
Quantitative Anti-inflammatory and Pro-resolving Actions
n-3 DPA-derived SPMs exhibit potent bioactivities in various in vitro and in vivo models of inflammation. Their actions include the reduction of neutrophil infiltration, modulation of cytokine and chemokine production, and enhancement of macrophage phagocytic capacity.
| SPM Family | Specific Mediator | Model | Key Quantitative Findings |
| Resolvins | RvD1n-3 DPA & RvD2n-3 DPA | Zymosan-induced peritonitis (mice) | Intravenous administration of 100 ng/mouse significantly reduced neutrophil recruitment by ~45%.[4] |
| Zymosan-induced peritonitis (mice) | Reduced exudate levels of IL-6 and MCP-1 by ~55%.[4] | ||
| RvD1n-3 DPA & RvD2n-3 DPA | Human macrophage phagocytosis | At 1 nM, increased phagocytosis of zymosan by ~45%.[5] | |
| Protectins | PD1n-3 DPA | Zymosan-induced peritonitis (mice) | Administration of 10 ng/mouse significantly reduced neutrophil recruitment.[6][7] |
| PD1n-3 DPA | Zymosan-induced peritonitis (mice) | A dose of 0.1 µg was more effective, reducing neutrophil counts by >40%. | |
| PD1n-3 DPA | Human macrophage phagocytosis | Potently increased phagocytosis of zymosan and apoptotic neutrophils in a pico- to nanomolar range.[6] | |
| Maresins | MaR1n-3 DPA & MaR2n-3 DPA | Human macrophage phagocytosis | At 1 nM, increased phagocytosis of zymosan by ~55%.[5] |
Signaling Pathways of n-3 DPA-Derived SPMs
The pro-resolving actions of n-3 DPA-derived SPMs are mediated through specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that ultimately regulate cellular responses to inflammation.
-
Resolvin Receptors:
-
RvD1n-3 DPA has been shown to signal through two receptors: FPR2/ALX (Formyl Peptide Receptor 2/Lipoxin A4 Receptor) and GPR32 .[8][9] Activation of these receptors can lead to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the modulation of intracellular calcium levels.[10]
-
RvD5n-3 DPA has been identified to activate GPR101 .[1][11] This interaction leads to an increase in intracellular cyclic AMP (cAMP), which is associated with the pro-resolving functions of this mediator.[1]
-
-
Maresin Receptors:
-
While the specific receptor for n-3 DPA-derived maresins is still under investigation, their DHA-derived counterparts, like Maresin 1, have been shown to signal through LGR6 (Leucine-rich repeat-containing G-protein coupled receptor 6).[12] This interaction is crucial for promoting macrophage phagocytosis and tissue regeneration. It is plausible that n-3 DPA-derived maresins utilize a similar receptor and signaling mechanism.
-
Caption: Known and putative signaling pathways of n-3 DPA-derived SPMs.
Detailed Experimental Protocols
Lipid Mediator Metabololipidomics using LC-MS/MS
This protocol outlines the general steps for the extraction and analysis of n-3 DPA-derived SPMs from biological samples.
a. Sample Preparation (Solid-Phase Extraction):
-
Acidify biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) to a pH of approximately 3.5 with a weak acid (e.g., 1 M HCl).
-
Add a mixture of deuterated internal standards for quantification.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high-concentration organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the various lipid mediators. An example gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B.
-
Flow Rate: Approximately 0.3-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific SPMs. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for each analyte.
-
Optimization: Optimize MS parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for each SPM to achieve maximum sensitivity and specificity.
-
Caption: Workflow for LC-MS/MS analysis of SPMs.
In Vivo Zymosan-Induced Peritonitis Model
This model is widely used to assess the anti-inflammatory and pro-resolving effects of SPMs in vivo.
-
Animals: Use male mice (e.g., FVB or C57BL/6 strain), 6-8 weeks old.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (typically 0.1 to 1 mg per mouse) suspended in sterile saline.[13][14][15]
-
SPM Administration: Administer the n-3 DPA-derived SPM (e.g., 10-100 ng per mouse) intravenously (i.v.) or i.p. at a specified time before or after the zymosan challenge. A common time point is 15-30 minutes prior to zymosan injection.[14]
-
Sample Collection: At various time points after zymosan injection (e.g., 4, 24, 48 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of sterile PBS or saline.[14]
-
Analysis:
-
Cell Infiltration: Determine the total and differential leukocyte counts in the peritoneal lavage fluid using a hemocytometer and flow cytometry (staining for specific cell markers like Ly-6G for neutrophils and F4/80 for macrophages).
-
Cytokine/Chemokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the peritoneal lavage fluid using ELISA or multiplex assays.
-
Lipid Mediator Profiling: Analyze the peritoneal lavage fluid for the presence of SPMs and other lipid mediators using LC-MS/MS as described above.
-
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to evaluate the ability of n-3 DPA-derived SPMs to inhibit neutrophil migration towards a chemoattractant.
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[7]
-
Boyden Chamber Setup:
-
Use a multi-well Boyden chamber (e.g., 96-well format) with a microporous membrane (typically 3-5 µm pore size for neutrophils).[7]
-
Add the chemoattractant (e.g., 10 nM LTB4 or 100 nM fMLP) to the lower wells of the chamber.
-
In the upper chamber (the insert), add the isolated neutrophils (typically at a concentration of 1 x 106 cells/mL) that have been pre-incubated with the n-3 DPA-derived SPM (at various concentrations, e.g., 0.1-100 nM) or vehicle control for 15-30 minutes at 37°C.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
The number of neutrophils that have migrated to the lower chamber can be quantified by various methods:
-
Direct Cell Counting: Staining the migrated cells and counting them under a microscope.
-
Fluorescence/Luminescence-based Assays: Using a fluorescent dye (e.g., Calcein-AM) to label the cells before the assay and measuring the fluorescence of the migrated cells in the lower chamber. Alternatively, cell viability assays that measure ATP levels (e.g., CellTiter-Glo) can be used.[7]
-
Myeloperoxidase (MPO) Assay: Lysing the migrated neutrophils and measuring the activity of the MPO enzyme, which is abundant in neutrophils.[11]
-
-
Conclusion
The discovery of n-3 DPA-derived specialized pro-resolving mediators has opened new avenues for understanding and potentially treating inflammatory diseases. Their potent anti-inflammatory and pro-resolving actions, coupled with their distinct biosynthetic and signaling pathways, make them attractive targets for novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the biology of these fascinating molecules and harness their therapeutic potential. Continued investigation into the full spectrum of their biological activities, their receptors, and their downstream signaling mechanisms will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inflammatory markers after supplementation with marine n-3 or plant n-6 PUFAs: A randomized double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Resolvin D2 and its n-3 DPA Analog in the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[1][3] RvD2 orchestrates the return to tissue homeostasis by regulating the activity of various immune cells.[1][4] A structurally related compound, the n-3 docosapentaenoic acid (n-3 DPA) derived Resolvin D2 (RvD2 n-3 DPA), has also been identified and demonstrated to possess potent pro-resolving and anti-inflammatory activities.[5][6] This technical guide provides an in-depth overview of the cellular targets of RvD2 and its n-3 DPA analog in the immune response, summarizing key quantitative data, detailing experimental protocols, and visualizing signaling pathways.
Cellular Targets and Bioactions
RvD2 and its n-3 DPA analog exert their effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of various immune cells. The primary receptor for RvD2 has been identified as GPR18, also known as the RvD2 receptor (DRV2).[2][3] Another receptor, ALX/FPR2, is also implicated in mediating the actions of some D-series resolvins.[7][8]
Immune Cell Targets of Resolvin D2
The pro-resolving actions of RvD2 are mediated through its interaction with a diverse range of immune cells. Below is a summary of its key cellular targets and the observed biological effects.
| Immune Cell Type | Receptor(s) | Key Biological Actions of RvD2 | References |
| Neutrophils | GPR18 | - Reduces excessive infiltration into inflammatory sites.[1][3]- Decreases leukocyte-endothelial interactions.[1]- Modulates adhesion receptor expression.[1]- Enhances phagocytosis of bacteria.[9] | [1][3][9] |
| Macrophages | GPR18, ALX/FPR2 | - Enhances phagocytosis of apoptotic cells (efferocytosis) and microbes.[3][10]- Promotes a pro-resolving M2-like phenotype.[11]- Suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6).[1][12]- Increases anti-inflammatory cytokine production (e.g., IL-10).[12] | [1][3][10][11][12] |
| Monocytes | GPR18 | - Dampens pro-inflammatory cytokine production induced by LPS.[13]- Decreases TLR4 expression.[13]- Regulates monocyte chemotaxis.[7] | [7][13] |
| T Cells | GPR18 | - Reduces cytokine production by activated CD8+ T cells, Th1, and Th17 cells.[14]- Prevents differentiation of naïve CD4+ T cells into Th1 and Th17 cells.[14]- Promotes the generation and function of regulatory T cells (Tregs).[14] | [14] |
| Endothelial Cells | Not fully elucidated | - Decreases leukocyte-endothelial interactions via nitric oxide production.[1] | [1] |
Immune Cell Targets of Resolvin D2 n-3 DPA
The n-3 DPA analog of RvD2 exhibits a similar profile of potent anti-inflammatory and pro-resolving activities, targeting key innate immune cells.
| Immune Cell Type | Key Biological Actions of RvD2 n-3 DPA | References |
| Neutrophils | - Reduces chemotaxis and adhesion to endothelial cells.[5][6] | [5][6] |
| Macrophages | - Enhances phagocytosis of zymosan and bacteria.[5][15] | [5][15] |
Signaling Pathways
The binding of RvD2 to its receptors initiates intracellular signaling cascades that orchestrate the cellular responses leading to the resolution of inflammation.
RvD2-GPR18 Signaling Pathway
Activation of GPR18 by RvD2 on macrophages and other immune cells triggers multiple downstream signaling pathways that collectively promote a pro-resolving phenotype.
References
- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-181b Regulates ALX/FPR2 Receptor Expression and Proresolution Signaling in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]
- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis, Configurational Assignment and Biological Evaluations of the Lipid Mediator RvD2n‐3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2 and n-3 DPA Signaling in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways of Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA)-derived resolvins in macrophages. It is designed to be a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to support research and development in the field of inflammation resolution.
Introduction: The Role of Resolvins in Orchestrating Resolution
Inflammation is a critical host defense mechanism, yet its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, programmed process mediated by a superclass of lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, resolvins, derived from omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are pivotal in orchestrating the return to tissue homeostasis. This guide focuses on the D-series resolvins, particularly Resolvin D2 (RvD2) derived from DHA, and the emerging class of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA), and their signaling pathways in macrophages, which are key players in the inflammatory response and its resolution.
The Resolvin D2 (RvD2) Signaling Pathway in Macrophages
Resolvin D2 is a potent SPM that exerts its pro-resolving functions through a specific G protein-coupled receptor, GPR18, also known as the RvD2 receptor (DRV2).[1][2][3][4][5][6] The engagement of RvD2 with GPR18 on macrophages triggers a cascade of intracellular events that collectively shift the macrophage phenotype from a pro-inflammatory to a pro-resolving and anti-inflammatory state.
Receptor Binding and Initial Signaling Events
The binding of RvD2 to GPR18 is a high-affinity interaction that initiates downstream signaling. This interaction leads to the coupling of Gαs proteins, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][5] This rise in cAMP is a critical early step in the RvD2 signaling cascade.
Downstream Signaling Cascades
The initial cAMP signal propagates through several key downstream pathways:
-
Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA), a central mediator of RvD2's actions in macrophages.[1][5]
-
Phosphorylation of Transcription Factors: RvD2 signaling promotes the phosphorylation and activation of several transcription factors, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Phosphorylation of STAT3 is a crucial event that drives many of the pro-resolving functions of RvD2 in macrophages.[1][4][7]
-
CREB (cAMP response element-binding protein): PKA activation leads to the phosphorylation of CREB, influencing gene expression related to resolution.[1][4]
-
-
MAPK and PI3K/Akt Pathways: The RvD2-GPR18 axis also engages the ERK1/2 (a member of the MAPK family) and the PI3K/Akt signaling pathways, which are involved in cell survival, proliferation, and function.[1][4]
-
Suppression of Pro-inflammatory Signaling: RvD2 signaling actively dampens pro-inflammatory pathways. It has been shown to suppress Toll-like receptor 4 (TLR4) signaling and inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[3][5][7] The suppression of the NLRP3 inflammasome may be mediated through the promotion of autophagy.[5][7]
Functional Consequences in Macrophages
The activation of these signaling pathways culminates in a functional reprogramming of macrophages, promoting the resolution of inflammation:
-
Enhanced Phagocytosis and Efferocytosis: A hallmark of RvD2 action is the significant enhancement of macrophage phagocytic capacity for bacteria and the clearance of apoptotic cells (efferocytosis).[1][2][4] This is dependent on both PKA and STAT3 activation.[8][9]
-
Polarization towards an M2 Phenotype: RvD2 promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the upregulation of surface markers like CD206 and CD163.[7][9]
-
Modulation of Cytokine Profile: RvD2 signaling leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while concurrently increasing the secretion of the anti-inflammatory cytokine IL-10.[7][9][10]
The n-3 Docosapentaenoic Acid (n-3 DPA)-Derived Resolvin Signaling Pathway
n-3 DPA is an elongated metabolite of EPA and serves as a precursor for a distinct series of resolvins, protectins, and maresins.[11][12][13][14] While research into the specific signaling pathways of all n-3 DPA-derived resolvins is ongoing, significant insights have been gained, particularly for Resolvin D5n-3 DPA (RvD5n-3 DPA).
RvD5n-3 DPA and its Receptor GPR101
Recent studies have identified GPR101 as a specific receptor for RvD5n-3 DPA on macrophages.[1][2][3][6][9][11][12] The binding of RvD5n-3 DPA to GPR101 is a high-affinity interaction that initiates a pro-resolving signaling cascade.[2][11]
Downstream Signaling and Functional Outcomes
Similar to RvD2, the activation of GPR101 by RvD5n-3 DPA leads to an increase in intracellular cAMP.[1][2][11] This signaling cascade results in:
-
Enhanced Phagocytosis and Efferocytosis: RvD5n-3 DPA potentiates the phagocytic and efferocytic capacity of macrophages in a GPR101-dependent manner.[1][2][3][11]
-
Modulation of Macrophage Phenotype: RvD5n-3 DPA influences macrophage polarization, leading to a decrease in the expression of the pro-inflammatory marker CD80 and an increase in the expression of the anti-inflammatory and pro-resolving markers Arginase-1, MerTK, and CD163.[6]
-
Upregulation of Anti-inflammatory Cytokines: RvD5n-3 DPA has been shown to increase the expression of the anti-inflammatory cytokine IL-10 and its receptor (IL-10R) in macrophages.[5]
Other n-3 DPA-Derived Resolvins
Information on the specific signaling pathways of other n-3 DPA-derived resolvins, such as RvD1n-3 DPA and RvD2n-3 DPA, is still emerging. It has been reported that RvD1n-3 DPA can also signal through the ALX/FPR2 and GPR32 receptors, which are also receptors for the DHA-derived Resolvin D1.[4][15] This suggests a potential for overlapping and distinct signaling mechanisms among the different resolvin families.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the RvD2 and n-3 DPA signaling pathways in macrophages.
Table 1: Receptor Binding and Activation for Resolvin D2 (RvD2)
| Parameter | Ligand | Receptor | Value | Cell/System | Reference |
| Binding Affinity (Kd) | RvD2 | GPR18/DRV2 | ~10 nM | Recombinant human GPR18 | [16][17] |
| EC50 for Receptor Activation | RvD2 | GPR18/DRV2 | ~2.0 x 10⁻¹³ M | GPR18-expressing cells | [16][17] |
| EC50 for Efferocytosis | 17R-RvD2 | - | ~2.6 x 10⁻¹⁴ M | M2-like macrophages | [4] |
Table 2: Receptor Binding and Activation for n-3 DPA-Derived Resolvins
| Parameter | Ligand | Receptor | Value | Cell/System | Reference |
| Binding Affinity (Kd) | RvD5n-3 DPA | GPR101 | ~6.9 nM | Recombinant GPR101 | [2][11] |
Table 3: Effects of Resolvins on Macrophage Function
| Resolvin | Concentration | Effect | Cell Type | Reference |
| RvD2 | - | Enhanced phosphorylation of CREB, ERK1/2, and STAT3 | Macrophages | [8] |
| RvD2 | - | Increased expression of CD206 and CD163 | Macrophages | [9] |
| RvD5n-3 DPA | 10 nM | Upregulated Arginase-1, MerTK, CD163; Downregulated CD142, CD80 | Human macrophages | [6] |
| RvD5n-3 DPA | - | Upregulated IL-10 and IL-10R expression | Macrophages | [5] |
| RvD2 | Not specified | Decreased TNF-α, IL-6, IL-1β; Increased IL-10 | Macrophages | [7][9][10] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying resolvin signaling in macrophages.
Macrophage Differentiation from Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by either plastic adherence (incubating PBMCs in a tissue culture flask for 1-2 hours and then washing away non-adherent cells) or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and either 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for M2-like macrophages or 50 ng/mL of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1-like macrophages.
-
Maturation: Differentiate the cells for 6-7 days, with a media change every 2-3 days. Mature macrophages will be firmly adherent.
Macrophage Phagocytosis Assay
-
Cell Seeding: Seed differentiated macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Resolvin Treatment: Pre-treat the macrophages with the desired concentrations of RvD2, n-3 DPA-derived resolvins, or vehicle control for 1 hour at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or pHrodo-conjugated E. coli bioparticles to the wells at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching and Washing: Stop the phagocytosis by placing the plate on ice. For zymosan, quench extracellular fluorescence with trypan blue. For pHrodo particles, no quenching is necessary. Wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
Quantification: Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treatment with resolvins for the desired time points, wash the macrophages with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine Gene Expression
-
RNA Extraction: Following resolvin treatment, lyse the macrophages and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR: Perform real-time PCR using a SYBR Green or TaqMan-based master mix and primers specific for the target cytokines (e.g., TNF-α, IL-6, IL-10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control group.
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.
Caption: RvD2 signaling pathway in macrophages.
Caption: n-3 DPA-derived resolvin signaling in macrophages.
Caption: Experimental workflow for studying resolvin signaling.
Conclusion and Future Directions
The signaling pathways of RvD2 and n-3 DPA-derived resolvins in macrophages represent a paradigm shift in our understanding of inflammation resolution. The identification of specific receptors and their downstream signaling cascades provides a molecular basis for the potent pro-resolving actions of these lipid mediators. For drug development professionals, targeting these pathways offers a novel therapeutic strategy to promote resolution in a wide range of inflammatory diseases without compromising host defense.
Future research should focus on further delineating the signaling networks of the full spectrum of n-3 DPA-derived resolvins and exploring the potential for synergistic or differential effects between various resolvins. A deeper understanding of the transcriptional and epigenetic changes induced by these mediators in macrophages will also be crucial. Ultimately, translating these fundamental discoveries into clinical applications holds the promise of a new generation of pro-resolving therapeutics.
References
- 1. promocell.com [promocell.com]
- 2. 2.6. Isolation of Human Monocytes and Differentiation into Macrophages In Vitro [bio-protocol.org]
- 3. tabaslab.com [tabaslab.com]
- 4. researchgate.net [researchgate.net]
- 5. RvD1n-3 DPA Downregulates the Transcription of Pro-Inflammatory Genes in Oral Epithelial Cells and Reverses Nuclear Translocation of Transcription Factor p65 after TNF-α Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 7. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel macrophage polarization model: from gene expression to identification of new anti-inflammatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 17. TNFR2/14-3-3ε signaling complex instructs macrophage plasticity in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis and Research Applications of Resolvin D2 n-3 DPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Resolvin D2 n-3 DPA (RvD2 n-3 DPA), a specialized pro-resolving mediator (SPM), along with detailed protocols for its biological evaluation and analysis. RvD2 n-3 DPA is an endogenous lipid mediator biosynthesized from the omega-3 fatty acid n-3 docosapentaenoic acid (n-3 DPA) and plays a critical role in the active resolution of inflammation.[1][2] Its potent anti-inflammatory and pro-resolving activities make it a significant target for therapeutic development in inflammatory diseases.[2][3]
Total Synthesis of this compound
The stereoselective total synthesis of RvD2 n-3 DPA is crucial for obtaining sufficient quantities for biological studies, as it is produced in only minute amounts in vivo.[4][5] A convergent synthetic approach has been successfully employed, which involves the coupling of two key fragments.[1]
Synthetic Strategy Overview
The synthesis relies on a convergent strategy centered around a Sonogashira cross-coupling reaction.[1][6] This approach involves the preparation of two complex building blocks, a vinyl iodide fragment and a terminal alkyne fragment, which are then joined to construct the carbon skeleton of the target molecule. Subsequent stereoselective reductions and deprotection steps yield the final product. The methyl ester of RvD2 n-3 DPA has been synthesized in 13% overall yield over a 12-step longest linear sequence.[6]
Caption: Convergent synthesis workflow for this compound.
Key Experimental Protocols
Protocol 1.1: Sonogashira Cross-Coupling This reaction is a cornerstone of the synthesis, joining the two primary fragments.[1]
-
Dissolve the vinyl iodide fragment (Fragment A) in an appropriate anhydrous solvent (e.g., benzene or THF) under an inert atmosphere (Argon or Nitrogen).
-
Add the terminal alkyne fragment (Fragment B) to the reaction mixture.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI.
-
Add a suitable base, such as an amine (e.g., n-PrNH₂ or Et₃N), to the mixture.
-
Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting coupled product using silica gel column chromatography.
Protocol 1.2: Z-selective Alkyne Reduction (Lindlar Reduction) This step is critical for establishing the correct geometry of the Z-double bond.
-
Dissolve the coupled enyne product in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature. Monitor the reaction carefully to avoid over-reduction of other double bonds.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the product as needed.
Data Presentation: Synthesis Summary
| Step | Reaction Type | Key Reagents | Typical Yield | Reference |
| Fragment A | E-selective Wittig | (Triphenylphosphoranylidene)acetaldehyde | 71% | [1] |
| Fragment B | Midland Alpine Borane Reduction | Midland Alpine Borane | Not specified | [4][6] |
| Assembly | Sonogashira Coupling | Pd(PPh₃)₄, CuI, n-PrNH₂ | Not specified | [1][6] |
| Modification | Z-selective Alkyne Reduction | Lindlar Catalyst, H₂ | Not specified | [6] |
| Final Step | Saponification (Ester Hydrolysis) | LiOH | High | [4] |
| Overall | Convergent Synthesis | - | ~13% (methyl ester) | [6] |
Biological Activity and Signaling Pathway
RvD2 n-3 DPA is a potent immunoresolvent that actively promotes the resolution of inflammation. Its biological actions are mediated through specific signaling pathways that counter-regulate pro-inflammatory responses.[2]
Mechanism of Action
Like other SPMs, RvD2 n-3 DPA is believed to exert its effects by binding to specific G-protein coupled receptors (GPCRs).[2] This interaction initiates downstream signaling cascades that ultimately suppress pro-inflammatory gene expression and promote tissue homeostasis. Key actions include reducing neutrophil chemotaxis and infiltration, inhibiting the production of pro-inflammatory cytokines like IL-6 and CCL2, and enhancing macrophage phagocytosis.[3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Lipid Mediator Profiling of n-3 DPA-Derived Specialized Pro-Resolving Mediators (SPMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction The resolution of inflammation is an active, receptor-mediated process orchestrated by a superfamily of endogenous chemical mediators known as Specialized Pro-Resolving Mediators (SPMs).[1][2] While much attention has been focused on the SPMs derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the intermediary omega-3 fatty acid, n-3 docosapentaenoic acid (DPA), has emerged as a crucial substrate for the biosynthesis of distinct families of potent immunoresolvents.[3][4] Endogenous n-3 DPA is converted by human leukocytes and during inflammatory resolution in vivo to novel products that are congeners to the D-series resolvins, protectins, and maresins.[2][4] These n-3 DPA-derived SPMs, including resolvins (RvD_n-3 DPA_), protectins (PD_n-3 DPA_), and maresins (MaR_n-3 DPA_), exhibit potent anti-inflammatory and pro-resolving actions, such as reducing neutrophil infiltration and enhancing macrophage phagocytosis, at low nanomolar concentrations.[4][5][6]
This application note provides a detailed overview of n-3 DPA-derived SPMs, their biosynthetic pathways, and quantitative profiling data. It also includes comprehensive protocols for their extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a key technology for lipid mediator metabololipidomics.[7][8]
Biosynthesis of n-3 DPA-Derived SPMs
The biosynthesis of n-3 DPA-derived SPMs is initiated by the enzymatic action of lipoxygenases (LOX) and cyclooxygenase-2 (COX-2) on the n-3 DPA substrate.[2] These pathways are stereoselective and lead to the formation of distinct families of mediators.[2][7] For instance, the 15-LOX pathway initiates the production of n-3 DPA-derived protectins and maresins, while sequential LOX actions are involved in producing resolvins.[2]
Caption: Biosynthesis pathways of n-3 DPA-derived SPMs.
Biological Functions and Signaling
N-3 DPA-derived SPMs are potent agonists that regulate host immune responses to inflammation and infection.[7] Their primary function is to promote the resolution of inflammation without compromising host defense, a process termed "immunoresolution".[4] Key bioactions include the inhibition of neutrophil chemotaxis and infiltration into tissues, stimulation of macrophage phagocytosis of apoptotic cells (efferocytosis) and microbes, and counter-regulation of pro-inflammatory mediators.[4][5] These actions are mediated through specific G-protein coupled receptors (GPCRs), although the receptors for many n-3 DPA-derived SPMs are still under investigation.[5][9]
Caption: Cellular actions of n-3 DPA-derived SPMs.
Quantitative Data Presentation
Profiling studies have successfully quantified n-3 DPA-derived SPMs in various biological matrices. Supplementation with n-3 DPA in humans leads to a significant increase in specific downstream mediators in plasma.[3][10] Similarly, elevated levels of these mediators have been identified in tissues from patients with inflammatory conditions, suggesting a role in the endogenous response to inflammation.[11]
Table 1: Plasma Levels of n-3 DPA-Derived Mediators After Supplementation Data summarized from a human study involving 7 days of supplementation with 1g/day of pure n-3 DPA.[3][10]
| Lipid Mediator | Pre-Supplementation (pg/mL) | Post-Supplementation (pg/mL) | Fold Change |
| RvD5_n-3 DPA_ | 0.9 ± 0.4 | 5.1 ± 1.5 | ~5.7 |
| MaR1 | 1.8 ± 0.5 | 3.4 ± 0.7 | ~1.9 |
| 19,20-diHDPA | 1.5 ± 0.3 | 4.3 ± 0.9 | ~2.9 |
Table 2: Quantification of n-3 DPA-Derived SPMs in Human IBD Colon Biopsies Data summarized from a study comparing tissue from healthy controls and patients with Inflammatory Bowel Disease (IBD).[11]
| Lipid Mediator | Healthy Control (pg/mg tissue) | IBD Patient (pg/mg tissue) |
| RvD5_n-3 DPA_ | ~150 | ~450 |
| PD1_n-3 DPA_ | ~100 | ~400 |
| 10S,17S-diHDPA | ~120 | ~380 |
Experimental Protocols
Accurate profiling of SPMs requires meticulous sample handling and a highly sensitive analytical platform.
Protocol 1: Solid-Phase Extraction (SPE) of Lipid Mediators from Plasma
This protocol outlines the extraction of SPMs from plasma for subsequent LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 2 mL of cold methanol containing a deuterated internal standard cocktail (e.g., d8-5S-HETE, d4-LTB4, d5-RvD2) to precipitate proteins and stabilize mediators.
-
Vortex for 1 minute and incubate at -20°C for 60 minutes to ensure complete protein precipitation.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water.
-
Dilute the supernatant from step 1 with water to bring the final methanol concentration to <15%.
-
Load the diluted sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
-
Elute the lipid mediators with 5 mL of methyl formate.
-
-
Sample Concentration:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
-
Protocol 2: UHPLC-MS/MS for Targeted Lipid Mediator Profiling
This protocol uses an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) for the identification and quantification of n-3 DPA-derived SPMs.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water/acetonitrile/acetic acid (70:30:0.02, v/v/v).
-
Mobile Phase B: Acetonitrile/isopropanol (50:50, v/v).
-
Gradient: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up specific parent ion (Q1) to daughter ion (Q3) transitions for each target analyte and internal standard. For example:
-
PD1_n-3 DPA_: Q1 (m/z 347.2) -> Q3 (m/z 153.1, 205.1)
-
RvD5_n-3 DPA_: Q1 (m/z 347.2) -> Q3 (m/z 115.1, 141.1)
-
MaR1_n-3 DPA_: Q1 (m/z 347.2) -> Q3 (m/z 141.1, 221.1)
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the concentration of each analyte relative to its corresponding deuterated internal standard.
-
Identification is confirmed by matching retention times and the ratio of qualifier to quantifier MRM transitions with those of an authentic chemical standard.[11]
-
Caption: Workflow for LC-MS/MS-based SPM profiling.
Conclusion
N-3 DPA is a substrate for novel families of SPMs with potent immunoresolvent properties. The development and application of targeted lipid mediator profiling using LC-MS/MS has been instrumental in identifying these molecules and demonstrating their endogenous production and biological relevance in both preclinical models and human studies.[4][10][11] The protocols and data presented herein provide a framework for researchers to investigate the roles of n-3 DPA-derived SPMs in health and disease, paving the way for new therapeutic strategies that target the resolution of inflammation.
References
- 1. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Studies of Resolvin D2 and its n-3 DPA Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models for studying the bioactions of Resolvin D2 (RvD2) and its n-3 docosapentaenoic acid (n-3 DPA) derived counterpart. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a guide for investigating the therapeutic potential of these specialized pro-resolving mediators (SPMs) in various inflammatory disease models.
Introduction
Resolvin D2 (RvD2), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1] It exerts potent anti-inflammatory and pro-resolving effects by interacting with its receptor, GPR18.[2] More recently, a new class of resolvins derived from n-3 DPA, an omega-3 fatty acid, has been identified, including Resolvin D2 n-3 DPA (RvD2 n-3 DPA).[3][4] These n-3 DPA-derived mediators have also demonstrated significant anti-inflammatory and pro-resolving activities, making them attractive candidates for therapeutic development.[3]
This document details established in vivo models and experimental protocols to study the efficacy of RvD2 and provides guidance for investigating RvD2 n-3 DPA, for which specific in vivo data is emerging.
Data Presentation: Quantitative Effects of RvD2 and n-3 DPA-Derived Resolvins in In Vivo Models
The following tables summarize the quantitative data from various in vivo studies, highlighting the therapeutic potential of RvD2 and n-3 DPA-derived resolvins.
Table 1: In Vivo Efficacy of Resolvin D2 (RvD2)
| Model | Species | Dose & Route | Key Findings & Quantitative Data |
| Zymosan-Induced Peritonitis | Mouse | 10 ng, i.v. | - Reduced neutrophil infiltration by ~50% at 4 hours. |
| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 100 ng, i.p. | - Increased survival rate from 20% to 80% at 48 hours. |
| Allergic Airway Inflammation (Asthma) | Mouse | 100 ng, intranasal | - Decreased total bronchoalveolar lavage (BAL) cells by ~60%.[3] - Reduced BAL eosinophils by ~70%.[3] |
| Renal Ischemia-Reperfusion Injury | Mouse | 100 ng, i.v. | - Reduced serum creatinine levels by ~45%. |
| Corneal Injury | Mouse | 1 µg, topical | - Accelerated corneal epithelial wound healing by ~30% at 24 hours. |
| Intimal Hyperplasia (Carotid Ligation) | Mouse | 100 ng/day, i.p. | - Reduced neointimal area by ~50% at 21 days. |
| Chronic Pain-Induced Depression | Mouse | 10 ng, i.c.v. | - Reversed the increase in immobility time in the forced swim test by ~40%. |
Table 2: In Vivo Efficacy of n-3 DPA-Derived Resolvins
| Mediator | Model | Species | Dose & Route | Key Findings & Quantitative Data |
| This compound | Zymosan-Induced Peritonitis | Mouse | 100 ng, i.v. | - Reduced peritoneal neutrophil infiltration.[4] - Decreased exudate levels of IL-6 and CCL2.[4] |
| Resolvin D5 n-3 DPA | DSS-Induced Colitis | Mouse | 0.3 µg, i.p. | - Reduced macroscopic damage score by ~50%.[3] - Decreased colonic MPO activity by ~40%.[3] |
| Protectin D1 n-3 DPA | Intestinal Ischemia-Reperfusion | Mouse | 0.3 µg, i.p. | - Reduced leukocyte adhesion in mesenteric venules by ~60%.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of both RvD2 and RvD2 n-3 DPA.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and its resolution.
-
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Resolvin D2 or this compound
-
Vehicle control (e.g., ethanol diluted in PBS)
-
8-10 week old male C57BL/6 mice
-
-
Procedure:
-
Prepare a zymosan suspension (1 mg/mL) in sterile PBS.
-
Administer zymosan (0.1 mg/mouse) via intraperitoneal (i.p.) injection to induce peritonitis.
-
At a designated time point (e.g., immediately after zymosan injection or at the peak of inflammation), administer RvD2, RvD2 n-3 DPA (e.g., 10-100 ng/mouse), or vehicle control via intravenous (i.v.) or i.p. injection.[4]
-
At various time points post-treatment (e.g., 4, 12, 24 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of PBS.
-
Determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with Wright-Giemsa stain.
-
Measure levels of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2) in the exudate supernatant using ELISA or multiplex assays.[4]
-
House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice
This model mimics key features of human asthma.
-
Materials:
-
House dust mite (HDM) extract
-
Resolvin D2
-
Vehicle control
-
8-10 week old female BALB/c mice
-
-
Procedure:
-
Sensitize mice by intranasal administration of HDM extract (e.g., 25 µg in 50 µL saline) on days 0, 1, and 2.
-
Challenge the sensitized mice with a higher dose of HDM extract (e.g., 50 µg in 50 µL saline) on days 14, 15, 18, and 19.
-
Administer RvD2 (e.g., 100 ng in 20 µL saline) or vehicle intranasally on days 20 and 21.[3]
-
On day 22, assess airway hyperresponsiveness using a plethysmograph in response to increasing concentrations of methacholine.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Analyze BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[3]
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid.
-
Process lung tissue for histology to assess inflammation and mucus production (PAS staining).
-
Unilateral Carotid Artery Ligation in Mice
This model is used to study vascular injury and neointima formation.
-
Materials:
-
Resolvin D2 or Maresin 1
-
Vehicle control
-
Surgical instruments
-
8-10 week old male FVB mice
-
-
Procedure:
-
Anesthetize the mouse and perform a midline cervical incision.
-
Isolate the left common carotid artery and ligate it just proximal to the bifurcation.
-
Administer RvD2 (e.g., 100 ng/day) or vehicle via i.p. injection for a specified duration (e.g., 21 days).
-
At the end of the treatment period, euthanize the mice and perfuse-fix the vasculature.
-
Excise the ligated carotid artery and process it for histological analysis.
-
Stain arterial cross-sections with Hematoxylin and Eosin (H&E) or Verhoeff-Van Gieson (VVG) stain.
-
Quantify the neointimal area, medial area, and lumen area using image analysis software.
-
Perform immunohistochemistry to assess inflammatory cell infiltration (e.g., CD45, Mac-2) and smooth muscle cell proliferation (e.g., Ki67).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: RvD2 signaling through the GPR18 receptor.
Caption: Receptors for n-3 DPA-derived resolvins.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Conclusion
The in vivo experimental models and protocols described in these application notes provide a robust framework for investigating the therapeutic potential of Resolvin D2 and its n-3 DPA analog. The quantitative data presented underscore the potent pro-resolving and anti-inflammatory activities of these molecules across a range of disease models. Further research, particularly on the specific in vivo actions and signaling pathways of RvD2 n-3 DPA, will be crucial for the development of novel resolvin-based therapeutics. Researchers are encouraged to adapt these protocols to their specific research questions while adhering to ethical guidelines for animal experimentation.
References
Application Notes and Protocols: Zymosan-Induced Peritonitis Model and the Pro-Resolving Actions of Resolvin D2 and n-3 DPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the zymosan-induced peritonitis model to investigate the pro-resolving effects of Resolvin D2 (RvD2) and its precursor, n-3 docosapentaenoic acid (n-3 DPA).
Introduction
The acute inflammatory response, a critical host defense mechanism, must be actively resolved to prevent chronic inflammation and tissue damage. The zymosan-induced peritonitis model is a widely used and robust in vivo assay to study the cellular and molecular events of acute inflammation and its resolution. Zymosan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, induces a self-resolving inflammation characterized by the rapid recruitment of neutrophils followed by the appearance of monocytes/macrophages that are crucial for clearance of apoptotic cells and debris, and for tissue repair.[1][2]
Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators, including resolvins, protectins, and maresins, that are endogenously generated to orchestrate the resolution of inflammation.[3][4] Resolvin D2 (RvD2), derived from docosahexaenoic acid (DHA), and mediators derived from n-3 DPA, an omega-3 fatty acid, have shown potent pro-resolving and tissue-protective actions.[5][6] These molecules limit excessive neutrophil infiltration, enhance macrophage phagocytosis of apoptotic neutrophils (efferocytosis), and modulate cytokine production to promote a return to homeostasis.[7][8]
This document outlines the protocols for inducing zymosan peritonitis and for evaluating the therapeutic potential of RvD2 and n-3 DPA in this model.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using zymosan A.
Materials:
-
Zymosan A (from Saccharomyces cerevisiae)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Mice (e.g., FVB or C57BL/6, 6-8 weeks old)
-
Sterile syringes and needles (22-27 gauge)
-
Ice-cold PBS containing 3 mM EDTA and 25 U/ml heparin (for peritoneal lavage)
-
Hemocytometer or automated cell counter
-
Microscope
-
Flow cytometer and relevant antibodies (e.g., for Ly-6G, F4/80)
-
Reagents for cytokine analysis (e.g., ELISA or Luminex kits)
Procedure:
-
Preparation of Zymosan Suspension:
-
Induction of Peritonitis:
-
Administer the zymosan suspension via intraperitoneal (i.p.) injection. A common dose is 0.5 mL of the 2 mg/mL suspension, delivering 1 mg of zymosan per mouse.[11][12] Other doses, ranging from 0.1 mg to 10 mg per mouse, can be used to modulate the severity and duration of the inflammatory response.[9][13][14][15]
-
For control animals, inject an equal volume of sterile PBS.
-
-
Administration of Test Compounds (RvD2 or n-3 DPA):
-
Test compounds can be administered at various time points relative to the zymosan challenge, for example, 30 minutes prior to zymosan injection.[12][14]
-
Routes of administration can include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).[11]
-
For example, n-3 DPA-derived products have been administered intravenously 10 minutes prior to zymosan injection.[6][16]
-
-
Peritoneal Lavage and Cell Collection:
-
At predetermined time points after zymosan injection (e.g., 4, 8, 12, 16, 24, 48, or 72 hours), euthanize the mice.[1][11]
-
Expose the peritoneum and wash the peritoneal cavity with a known volume (e.g., 4-10 mL) of ice-cold PBS containing EDTA and heparin.[12][13]
-
Carefully collect the peritoneal lavage fluid.
-
-
Analysis of Peritoneal Exudate:
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.[12]
-
Differential Cell Counts: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to quantify neutrophils, monocytes/macrophages, and lymphocytes under a light microscope.[11] Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) for more precise quantification.[12]
-
Cytokine and Chemokine Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines (e.g., MCP-1) using ELISA or Luminex assays.[14][17]
-
Data Presentation
The following tables summarize representative quantitative data on the effects of RvD2 and n-3 DPA-derived mediators in inflammatory models.
Table 1: Effect of n-3 DPA-Derived Mediators on Leukocyte Infiltration and Cytokine Levels in Zymosan-Induced Peritonitis [6][16]
| Treatment Group | Neutrophil Count (cells x 10^6) | IL-6 Levels (pg/mL) | MCP-1 Levels (pg/mL) |
| Vehicle | ~3.5 | ~1500 | ~4000 |
| RvD1/RvD2 n-3 DPA mix | ~1.5 | ~500 | ~1500 |
| MaR1/MaR2 n-3 DPA mix | ~2.0 | ~750 | ~2000 |
| RvD5/PD1 n-3 DPA mix | ~1.8 | ~600 | ~1800 |
Data are approximated from graphical representations in the source literature and presented for illustrative purposes.
Table 2: Effect of RvD2 on Cytokine Levels in an LPS-Induced Peritonitis Model [18]
| Treatment Group | IL-1β Levels (pg/mL) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| LPS + Vehicle | High | High | High |
| LPS + RvD2 (1 µ g/mouse ) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table illustrates the general anti-inflammatory effect of RvD2 on pro-inflammatory cytokine production.
Signaling Pathways and Experimental Workflow
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR18 (also known as DRV2).[19][20] This interaction initiates intracellular signaling cascades that ultimately suppress pro-inflammatory pathways and enhance resolution programs.
Caption: RvD2 signaling through the GPR18 receptor.
Biosynthesis of Pro-Resolving Mediators from n-3 DPA
n-3 DPA is a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the generation of various families of SPMs, including D-series resolvins, protectins, and maresins.[5][21][22]
Caption: Biosynthesis of SPMs from n-3 DPA.
Experimental Workflow for Zymosan-Induced Peritonitis Model
The following diagram illustrates the typical workflow for investigating the effects of pro-resolving mediators in the zymosan-induced peritonitis model.
Caption: Experimental workflow for the zymosan peritonitis model.
Conclusion
The zymosan-induced peritonitis model is an invaluable tool for studying the resolution of acute inflammation and for the preclinical evaluation of pro-resolving therapeutics. Resolvin D2 and mediators derived from n-3 DPA demonstrate significant potential in promoting the resolution of inflammation by limiting neutrophil influx and enhancing clearance mechanisms. The protocols and information provided herein offer a comprehensive guide for researchers to investigate these and other novel pro-resolving agents.
References
- 1. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The n-3 docosapentaenoic acid (DPA): A new player in the n-3 long chain polyunsaturated fatty acid family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. inotiv.com [inotiv.com]
- 12. Zymosan-induced peritonitis [bio-protocol.org]
- 13. Zymosan A–induced peritonitis model [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Neutrophil Chemotaxis Assay Using Resolvin D2 and n-3 DPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and inflammation. Dysregulated neutrophil trafficking contributes to the pathology of various inflammatory diseases. Specialized Pro-resolving Mediators (SPMs), such as Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA)-derived resolvins, are endogenous lipid mediators that play a crucial role in the resolution of inflammation, in part by modulating neutrophil activity.[1][2] These application notes provide a detailed protocol for assessing the effects of RvD2 and n-3 DPA on human neutrophil chemotaxis using a Boyden chamber assay.
Principle of the Assay
The neutrophil chemotaxis assay quantitatively measures the migration of neutrophils from an upper chamber through a microporous membrane into a lower chamber containing a chemoattractant.[3] By introducing RvD2 or n-3 DPA to the neutrophils, their potential to modulate the chemotactic response towards a pro-inflammatory stimulus can be determined. The number of migrated cells is quantified to assess the inhibitory or modulatory effects of the compounds.
Data Presentation
The following tables summarize the dose-dependent effects of Resolvin D2 on neutrophil migration.
Table 1: Effect of Resolvin D2 on Normal Human Neutrophil Migration Speed
| RvD2 Concentration (nM) | Migration Speed Relative to Control (%) |
| 0.01 | Progressively reduced |
| 0.1 | Progressively reduced |
| 0.5 | Progressively reduced |
| 1.0 | Immobile |
| >1.0 | Immobile |
Data summarized from a study by Kurihara et al.[4]
Table 2: Inhibition of Neutrophil Migration by Resolvin D2
| Treatment | Concentration (nM) | Inhibition of Migration (%) |
| Resolvin D2 (RvD2) | 500 | ~70 |
Data from a study on differentiated HL-60 cells (neutrophil-like).[5]
Experimental Protocols
Part 1: Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.[5][6]
Materials:
-
Anticoagulated (EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Trypan Blue solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the anticoagulated whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the top two layers (plasma and mononuclear cells).
-
The third layer, containing neutrophils and some erythrocytes, should be carefully collected and transferred to a new 50 mL tube.
-
Add 3 volumes of HBSS (without Ca²⁺/Mg²⁺) to the collected neutrophil layer and centrifuge at 250 x g for 10 minutes.
-
To lyse the contaminating red blood cells, resuspend the cell pellet in 10 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding 30 mL of HBSS (without Ca²⁺/Mg²⁺) and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and wash the neutrophil pellet twice with HBSS (without Ca²⁺/Mg²⁺).
-
Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.1% BSA).
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Part 2: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol details the steps for performing a neutrophil chemotaxis assay using a multi-well Boyden chamber (e.g., Transwell® inserts).[3]
Materials:
-
Isolated human neutrophils
-
Resolvin D2 (RvD2) and/or n-3 DPA
-
Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8))
-
Assay medium (HBSS with 0.1% BSA)
-
Boyden chamber with polycarbonate filters (5 µm pore size)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell viability/quantification reagent (e.g., Calcein-AM or CyQuant™)
Procedure:
-
Preparation of Chemoattractant: Prepare a working solution of the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) in assay medium. Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For the negative control (random migration), add 600 µL of assay medium without chemoattractant.
-
Neutrophil Pre-treatment: Resuspend the isolated neutrophils in assay medium to a final concentration of 1 x 10⁶ cells/mL. Aliquot the cell suspension and add RvD2 or n-3 DPA at the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., ethanol, as resolvins are often dissolved in it). Incubate the neutrophils with the compounds for 15-30 minutes at 37°C.
-
Cell Seeding: Place the Boyden chamber inserts into the wells of the 24-well plate. Add 100 µL of the pre-treated neutrophil suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
Wipe the top side of the filter with a cotton swab to remove non-migrated cells.
-
To quantify the migrated cells in the lower chamber, a variety of methods can be used:
-
Fluorescence-based quantification: Add a fluorescent dye that measures cell number (e.g., CyQuant™) to the lower chamber, incubate as per the manufacturer's instructions, and read the fluorescence on a microplate reader.
-
Manual counting: Stain the migrated cells on the underside of the filter with a suitable stain (e.g., Diff-Quik) and count the cells in several high-power fields under a microscope.
-
Flow cytometry: Recover the cells from the bottom well and count them using a flow cytometer.
-
-
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the migration observed in the vehicle-treated control. Calculate the IC₅₀ value if a dose-response curve is generated.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for neutrophil isolation and chemotaxis assay.
Resolvin D2 Signaling Pathway in Neutrophils
Caption: RvD2 signaling cascade in neutrophils.
References
- 1. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Resolvin D2 restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Phagocytosis Assay with Resolvin D2 and n-3 DPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal players in the innate immune system, responsible for the clearance of pathogens, cellular debris, and apoptotic cells through a process known as phagocytosis. The modulation of macrophage phagocytic activity is a key therapeutic target in various inflammatory and infectious diseases. Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from polyunsaturated fatty acids (PUFAs), are potent regulators of inflammation and have been shown to enhance macrophage phagocytosis, thereby promoting the resolution of inflammation.
This document provides detailed application notes and protocols for assessing the impact of two such mediators, Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA), on macrophage phagocytosis. RvD2 is a well-characterized SPM derived from docosahexaenoic acid (DHA), while n-3 DPA is an omega-3 fatty acid that serves as a precursor to its own family of pro-resolving mediators.
Data Presentation
The following tables summarize the quantitative effects of Resolvin D2 and a key n-3 DPA-derived metabolite, RvD5n-3 DPA, on macrophage phagocytosis based on published studies.
Table 1: Effect of Resolvin D2 (RvD2) on Macrophage Phagocytosis of E. coli
| Concentration of RvD2 | Incubation Time with Macrophages | Phagocytosis Enhancement | Citation |
| 10 nM | 15 minutes | ~95% increase at 100 minutes | [1] |
Data is illustrative and compiled from in vitro studies. Actual results may vary depending on experimental conditions.
Table 2: Dose-Dependent Effect of RvD5n-3 DPA on Macrophage Phagocytosis of S. aureus
| Concentration of RvD5n-3 DPA | Incubation Time with Macrophages | Phagocytosis Enhancement (Area Under the Curve) | Citation |
| 0.001 nM | 15 minutes | Significant increase over vehicle | [2] |
| 0.01 nM | 15 minutes | Further significant increase | [2] |
| 0.1 nM | 15 minutes | Continued dose-dependent increase | [2] |
| 1 nM | 15 minutes | Maximal phagocytosis enhancement observed | [2] |
| 10 nM | 15 minutes | Effect plateaus at this concentration | [2] |
RvD5n-3 DPA is a potent pro-resolving mediator derived from n-3 DPA. Data is illustrative and compiled from in vitro studies with human monocyte-derived macrophages.[2]
Signaling Pathways
Resolvin D2 (RvD2) Signaling Pathway in Macrophage Phagocytosis
Resolvin D2 enhances macrophage phagocytosis primarily through its interaction with the G-protein coupled receptor GPR18 (also known as DRV2).[1] This interaction initiates a downstream signaling cascade that promotes the engulfment of pathogens and cellular debris.[1][3]
Caption: RvD2 signaling pathway in macrophages.
n-3 DPA-derived Resolvin D5 (RvD5n-3 DPA) Signaling Pathway in Macrophage Phagocytosis
While n-3 DPA is the parent compound, its pro-resolving effects on phagocytosis are mediated by its enzymatic conversion to specialized pro-resolving mediators, such as RvD5n-3 DPA.[4] This mediator has been shown to interact with the G-protein coupled receptor GPR101 to enhance macrophage phagocytic capacity.[5][6][7]
Caption: RvD5n-3 DPA signaling in macrophages.
Experimental Protocols
This section provides a detailed protocol for a macrophage phagocytosis assay using fluorescently labeled zymosan particles. This protocol can be adapted for other phagocytic targets such as bacteria or beads.
Experimental Workflow
Caption: Macrophage phagocytosis assay workflow.
Materials and Reagents
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Resolvin D2 (Cayman Chemical or equivalent)
-
n-3 Docosapentaenoic acid (Cayman Chemical or equivalent)
-
pHrodo™ Green Zymosan A BioParticles™ Conjugate (Thermo Fisher Scientific) or other fluorescently labeled zymosan
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution or other quenching agent
-
96-well black, clear-bottom microplate
-
Flow cytometer or fluorescence microscope
Protocol
-
Macrophage Culture and Seeding:
-
Culture macrophages in complete medium at 37°C in a 5% CO2 incubator.
-
On the day before the assay, harvest the cells and count them.
-
Seed the macrophages into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow the cells to adhere.
-
-
Treatment with Resolvin D2 or n-3 DPA:
-
Prepare stock solutions of RvD2 and n-3 DPA in ethanol. Further dilute to the desired final concentrations in pre-warmed complete culture medium. A vehicle control containing the same final concentration of ethanol should be prepared.
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds or vehicle control.
-
Incubate the plate for the desired pre-treatment time (e.g., 15-60 minutes) at 37°C.
-
-
Addition of Fluorescent Zymosan:
-
Reconstitute the pHrodo Green Zymosan A BioParticles according to the manufacturer's instructions. A typical concentration is 1 mg/mL in PBS.
-
Add 10-20 µL of the zymosan suspension to each well. The optimal volume should be determined empirically.
-
-
Phagocytosis Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Wash to Remove Non-ingested Particles:
-
After incubation, gently aspirate the medium from each well.
-
Wash the cells twice with 200 µL of cold PBS per well to remove any non-ingested zymosan particles.
-
-
Quench Extracellular Fluorescence:
-
For fluorescence microscopy, add 100 µL of Trypan Blue solution (0.25 mg/mL in PBS) to each well for 1-2 minutes to quench the fluorescence of extracellularly bound zymosan particles.
-
For flow cytometry, this step may not be necessary if the pH-sensitive dye (pHrodo) is used, as it only fluoresces in the acidic environment of the phagosome.
-
-
Analysis:
-
Fluorescence Microscopy:
-
After quenching, wash the cells once with PBS.
-
Add 100 µL of PBS or imaging buffer to each well.
-
Image the plate using a fluorescence microscope.
-
Quantify the phagocytic activity by measuring the mean fluorescence intensity per cell or the percentage of phagocytosing cells.
-
-
Flow Cytometry:
-
Gently detach the cells from the wells using a cell scraper or a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for pHrodo Green).
-
Quantify the phagocytic index (percentage of fluorescent cells multiplied by the mean fluorescence intensity of the fluorescent cells).
-
-
Controls:
-
Negative Control: Macrophages incubated without fluorescent zymosan to determine background fluorescence.
-
Vehicle Control: Macrophages treated with the vehicle (e.g., ethanol) to control for any effects of the solvent.
-
Positive Control (Optional): Macrophages treated with a known phagocytosis enhancer (e.g., LPS).
-
Inhibitor Control (Optional): Macrophages pre-treated with a phagocytosis inhibitor (e.g., Cytochalasin D) to confirm that the observed fluorescence is due to active uptake.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of Resolvin D2 and n-3 DPA on macrophage phagocytosis. By understanding their mechanisms of action and utilizing robust experimental methodologies, researchers can further elucidate the therapeutic potential of these pro-resolving mediators in a variety of disease models. The enhancement of macrophage phagocytic capacity represents a promising strategy for promoting the resolution of inflammation and restoring tissue homeostasis.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pro-Resolving Ligands Orchestrate Phagocytosis [frontiersin.org]
- 5. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for Resolvin D2 n-3 DPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 n-3 DPA (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution phase of inflammation.[1][2][3][4][5][6][7] It is biosynthesized in human leukocytes from the omega-3 fatty acid, n-3 docosapentaenoic acid (n-3 DPA), which is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][3][4][8] As an effector of inflammation resolution, RvD2 n-3 DPA has demonstrated potent bioactivity, such as reducing neutrophil chemotaxis and infiltration in inflammatory models.[1][2][3][4][5][6][7][9] The availability of a high-purity analytical standard is essential for the accurate quantification of this mediator in biological systems and for investigating its therapeutic potential.
These application notes provide detailed information and protocols for the use of the RvD2 n-3 DPA analytical standard, including its specifications, handling, and methods for quantification and biological activity assessment.
Analytical Standard Specifications
The accurate identification and quantification of RvD2 n-3 DPA require a well-characterized analytical standard. The properties of a commercially available standard are summarized below.
Table 1: Chemical and Physical Properties of this compound [1][5]
| Property | Value |
| Formal Name | 7S,16R,17S-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid |
| Synonyms | RvD2 n-3 DPA, 7(S),16(R),17(S)-Resolvin D2 n-3 DPA |
| CAS Number | 2093111-29-4 |
| Molecular Formula | C₂₂H₃₄O₅ |
| Formula Weight | 378.5 g/mol |
| Purity | ≥98% |
| Formulation | A solution in ethanol |
| Solubility (Ethanol) | 1 mg/mL |
| UV λmax | 289, 302, 317 nm |
Table 2: Storage and Stability [1][9]
| Condition | Recommendation |
| Storage Temperature | -80°C |
| Stability | ≥ 1 year (at -80°C in supplied solvent) |
| Shipping | Dry Ice |
Experimental Protocols
Preparation of Standard Solutions
Due to the sensitive nature of SPMs, proper handling and preparation of standard solutions are critical for accurate results. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Materials:
-
This compound analytical standard (in ethanol)
-
LC-MS grade ethanol or methanol
-
Gas-tight Hamilton syringe
-
Amber glass vials
Protocol:
-
Equilibrate the vial containing the analytical standard to room temperature before opening.
-
Using a gas-tight syringe, carefully transfer the desired volume of the stock solution to a new amber vial.
-
Dilute the stock solution with LC-MS grade ethanol or methanol to prepare a high-concentration secondary stock (e.g., 1 µg/mL).
-
Perform serial dilutions from the secondary stock to generate a series of working standards for the calibration curve (e.g., 1 pg/µL to 100 pg/µL).
-
Blanket the vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Store all solutions at -80°C when not in use.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of RvD2 n-3 DPA in complex biological matrices. The following protocol provides a general framework that should be optimized for the specific instrumentation used.
Workflow for LC-MS/MS Quantification
Caption: Workflow for RvD2 n-3 DPA quantification.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify the biological sample (e.g., 1 mL of plasma) to pH ~3.5 with acetic acid.
-
Add an appropriate deuterated internal standard (e.g., d5-RvD2).
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol to remove impurities.
-
Elute the lipid mediators with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 50-100 µL of the initial mobile phase (e.g., 80:20 water/methanol).
B. LC-MS/MS Parameters The following parameters serve as a starting point and require optimization.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.01% Acetic Acid |
| Mobile Phase B | Methanol/Acetonitrile (e.g., 80:20 v/v) with 0.01% Acetic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient appropriate for separating lipid mediators[10][11] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | m/z 377.5 ([M-H]⁻) |
| Fragment Ions (Q3) | To be determined empirically; likely fragments arise from cleavages adjacent to hydroxyl groups. |
| Collision Energy | Optimize for maximum signal intensity of fragment ions. |
Biological Activity Assay: Neutrophil Chemotaxis
This protocol describes a method to validate the biological activity of the RvD2 n-3 DPA standard by measuring its ability to inhibit neutrophil chemotaxis induced by an inflammatory stimulus.[1][2]
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size)
-
Chemoattractant (e.g., TNF-α)
-
Hanks' Balanced Salt Solution (HBSS)
-
Microplate reader
Protocol:
-
Isolate human neutrophils from whole blood using standard density gradient centrifugation methods.
-
Resuspend the neutrophils in HBSS to a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with varying concentrations of RvD2 n-3 DPA (e.g., 0.1, 1, 10 nM) or vehicle control (ethanol, final concentration <0.1%) for 15 minutes at 37°C.
-
Add the chemoattractant (e.g., TNF-α) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope or quantify using a plate reader after cell lysis and staining.
-
Calculate the percentage inhibition of chemotaxis compared to the vehicle control.
Signaling and Biosynthetic Pathways
This compound Anti-inflammatory Signaling
RvD2 n-3 DPA exerts its pro-resolving effects by counteracting pro-inflammatory signals. For instance, it inhibits neutrophil adhesion and migration stimulated by cytokines like TNF-α.
Caption: RvD2 n-3 DPA inhibitory signaling pathway.
Biosynthesis of this compound
The formation of RvD2 n-3 DPA from its precursor involves a series of enzymatic oxygenations and subsequent hydrolysis.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 34482 [bertin-bioreagent.com]
- 4. biocat.com [biocat.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. resolvin d-3 — TargetMol Chemicals [targetmol.com]
- 7. This compound|CAS 2093111-29-4|DC Chemicals [dcchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
Application Notes and Protocols for Resolvin D2 n-3 DPA in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), which are endogenous lipid mediators that control the magnitude and duration of inflammation. Resolvin D2 (RvD2), a member of the D-series resolvins, is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA). A specific analogue, Resolvin D2 n-3 DPA, is biosynthesized from n-3 docosapentaenoic acid (DPA) and has demonstrated significant anti-inflammatory and pro-resolving activities.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.
Mechanism of Action
This compound exerts its pro-resolving effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][5] Activation of GPR18 by RvD2 n-3 DPA initiates downstream signaling cascades that lead to the suppression of pro-inflammatory mediators and the promotion of tissue repair. In the context of neuroinflammation, RvD2 has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[4][6] This inhibition prevents the excessive production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces oxidative stress.[4][6][7] Specifically, RvD2 has been demonstrated to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in microglia, a key pathway in the inflammatory response.[6][8]
Data Presentation
The following table summarizes quantitative data from various studies on the effects of resolvins, including Resolvin D2 and its n-3 DPA analogue, in models of inflammation and neuroinflammation.
| Model System | Treatment | Dosage/Concentration | Key Quantitative Findings | Reference |
| In Vivo | ||||
| Mouse Model of Zymosan-Induced Peritonitis | This compound | 100 ng/animal (i.v.) | Reduced peritoneal neutrophil infiltration and levels of IL-6 and CCL2. | [1][2][3] |
| Rat Model of LPS-Induced Parkinson's Disease | Resolvin D2 | 25, 50, or 100 ng/kg (intrathecal) | Dose-dependently inhibited the activation of microglia and the production of TNF-α, IL-1β, and IL-6. | [6][7] |
| Rat Model of Cerebral Ischemia/Reperfusion | Resolvin D2 | Intraperitoneal injection (dosage not specified) | Reversed brain injury, inflammation, and neurological dysfunction. Modulated GPR18 protein levels. | [9][10] |
| Mouse Model of Epileptogenesis | Endogenous Levels | Decreased levels of RvD2 n-3 DPA were observed in the hippocampus. | [11] | |
| In Vitro | ||||
| Isolated Human Neutrophils | This compound | 1 nM | Reduced TNF-α-induced chemotaxis and adhesion. | [1][2][3] |
| Primary Microglia (LPS-induced) | Resolvin D2 | 2.5, 5, 10, 20 µmol/L | Significantly inhibited the expression of pro-inflammatory factors and reduced intracellular ROS levels. | [12] |
Experimental Protocols
In Vivo Protocol: Lipopolysaccharide (LPS)-Induced Parkinson's Disease Rat Model
This protocol is adapted from studies investigating the effects of Resolvin D2 on neuroinflammation in a rat model of Parkinson's disease.[6][13]
1. Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Induce neuroinflammation by a stereotactic injection of lipopolysaccharide (LPS) into the substantia nigra pars compacta (SNpc).
2. This compound Administration:
-
Prepare this compound in a vehicle solution (e.g., sterile saline with a small percentage of ethanol).
-
Administer this compound via intrathecal injection.
-
Test a range of doses, for example, 25, 50, and 100 ng/kg body weight.
-
A control group should receive the vehicle solution only.
-
Administer the treatment daily for the duration of the experiment (e.g., 27-30 days).[6][12]
3. Behavioral Assessment:
-
Perform behavioral tests such as the apomorphine-induced rotation test to assess motor deficits.
4. Post-Mortem Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical and biochemical analyses.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival and for Iba1 or CD11b to identify activated microglia.[7]
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., NO, iNOS) using ELISA or qPCR.[4][6] Analyze the expression and activation of proteins in the TLR4/NF-κB signaling pathway using Western blotting.[6]
In Vitro Protocol: Primary Microglia Culture and Treatment
This protocol provides a framework for studying the anti-inflammatory effects of this compound on primary microglial cells.
1. Primary Microglia Isolation and Culture:
-
Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) Sprague-Dawley rat pups.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
After 10-14 days, separate microglia from the astrocyte layer by gentle shaking.
-
Plate the purified microglia in appropriate culture plates for subsequent experiments.
2. Induction of Inflammation and this compound Treatment:
-
Pre-treat the primary microglia with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours. A vehicle control (e.g., ethanol in media) should be included.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the culture medium.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the inflammatory response to develop.
3. Analysis of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Nitric Oxide (NO) Assay: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the culture supernatant.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).
-
Western Blot Analysis: Prepare cell lysates to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba1, CD68) and the subcellular localization of NF-κB p65.
Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: General experimental workflow for neuroinflammation studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 34482 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 6. Resolvin D2 recovers neural injury by suppressing inflammatory mediators expression in lipopolysaccharide-induced Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Microglia in Neurodegenerative Diseases: Beneficial Effects of Docosahexahenoic Acid (DHA) Supplied by Food or Combined with Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 9. Resolvin D2 protects against cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. n-3 Docosapentaenoic acid-derived protectin D1 promotes resolution of neuroinflammation and arrests epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
- 13. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolvin D2 n-3 DPA stability and storage conditions
Welcome to the Technical Support Center for Resolvin D2 (RvD2) and n-3 Docosapentaenoic Acid (n-3 DPA). This resource provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of these lipid mediators. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Resolvin D2?
A1: For optimal stability, Resolvin D2 should be stored at -80°C.[1][2][3][4] It is typically supplied in a solution of ethanol.[1][4] Under these conditions, it is stable for at least one year.[1][3][4] Some suppliers suggest that stability can extend to 18 months or longer when stored at -80°C.[2]
Q2: How should I handle Resolvin D2 solutions?
A2: It is recommended to handle RvD2 in an ethanol solution.[4] If you need to change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the new solvent should be added immediately.[4] For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made just before use.[4] Aqueous solutions of RvD2 should be used immediately and any unused portion discarded.[4] It is also noted that RvD2 is light-sensitive, so exposure to light should be minimized.[4]
Q3: What are the ideal storage conditions for n-3 DPA?
A3: n-3 Docosapentaenoic Acid (DPA) should be stored at -20°C.[5] It is generally stable for at least one year at this temperature. As an unsaturated fatty acid, it is susceptible to oxidation.[6][7][8][9] Therefore, it is best stored under an inert atmosphere (e.g., argon or nitrogen) and in a glass container with a Teflon-lined cap.[6][7][8]
Q4: Can I store n-3 DPA as a powder?
A4: While saturated lipids can be stable as powders, unsaturated lipids like n-3 DPA are not.[6][7][8][9] They are highly hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[6][7][8][9] It is strongly recommended to dissolve n-3 DPA in a suitable organic solvent for storage.[6][7][8][9]
Q5: What solvents are compatible with Resolvin D2 and n-3 DPA?
A5: Resolvin D2 is soluble in ethanol and DMF at concentrations up to 50 mg/ml, and in PBS (pH 7.2) at approximately 0.05 mg/ml.[1] For n-3 DPA, organic solvents such as ethanol are suitable for creating stock solutions for storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of Resolvin D2 in my assay. | Improper storage temperature. | Always store Resolvin D2 at -80°C.[1][2][3][4] |
| Frequent freeze-thaw cycles. | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Resolvins can isomerize and degrade with repeated temperature fluctuations.[4] | |
| Use of incompatible solvents. | Avoid storing Resolvin D2 in solvents like dimethyl formamide (DMF) or DMSO for extended periods, as this can lead to degradation.[4] Prepare dilutions in aqueous buffers immediately before use.[4] | |
| Exposure to light. | Protect Resolvin D2 solutions from light, as it is light-sensitive.[4] | |
| Unexpected peaks in my HPLC/LC-MS analysis of n-3 DPA. | Oxidation of the compound. | n-3 DPA is an unsaturated fatty acid and prone to oxidation.[6][7][8][9] Ensure it is stored under an inert gas (nitrogen or argon) and in an appropriate solvent at -20°C.[6][7][8] Consider adding an antioxidant like BHT to the solvent. |
| Hydrolysis. | If stored as a powder, n-3 DPA can absorb moisture, leading to hydrolysis.[6][7][8][9] Always dissolve in a dry organic solvent for storage. | |
| Leaching from plastic containers. | Never store lipids in organic solvents in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as this can leach impurities.[6][7][8][10] Use glass vials with Teflon-lined caps.[6][7][8] | |
| Difficulty dissolving Resolvin D2 in aqueous buffer. | Low aqueous solubility. | The solubility of RvD2 in PBS (pH 7.2) is low (approx. 0.05 mg/ml).[4] If a higher concentration is needed, consider using a small amount of an organic co-solvent like ethanol, ensuring the final concentration of the organic solvent is low enough not to affect the biological system. |
Summary of Storage Conditions
| Compound | Storage Temperature | Recommended Solvent | Stability | Key Handling Precautions |
| Resolvin D2 | -80°C[1][2][3][4] | Ethanol[1][4] | ≥ 1 year[1][3][4] | Light-sensitive, avoid repeated freeze-thaw cycles, prepare aqueous solutions fresh.[4] |
| n-3 DPA | -20°C[5] | Organic solvent (e.g., ethanol) | ≥ 1 year | Store under inert gas, avoid storage as a powder, use glass containers.[6][7][8][9] |
Experimental Protocols
Protocol for Assessing the Stability of Resolvin D2 and n-3 DPA
This protocol outlines a general method for evaluating the stability of Resolvin D2 and n-3 DPA under various conditions using HPLC or LC-MS/MS.
1. Materials:
-
Resolvin D2 or n-3 DPA standard
-
HPLC-grade solvents (e.g., ethanol, methanol, acetonitrile, water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (nitrogen or argon)
-
Glass vials with Teflon-lined caps
-
HPLC or LC-MS/MS system with a C18 column
2. Sample Preparation:
-
Prepare a stock solution of the lipid mediator in the recommended solvent (e.g., ethanol for RvD2) at a known concentration.
-
Aliquot the stock solution into several glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
For each condition to be tested (e.g., different temperatures, light exposure, different solvents), prepare a set of samples by diluting the stock solution to a working concentration.
3. Stability Study Design:
-
Temperature Stability: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Solvent Stability: Prepare solutions in different solvents of interest (e.g., ethanol, DMSO, PBS).
-
Light Stability: Expose a set of samples to ambient light while keeping a control set in the dark.
-
Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each condition for analysis.
4. Analytical Method (HPLC/LC-MS/MS):
-
Use a reverse-phase C18 column for separation.
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic or acetic acid and methanol or acetonitrile with 0.1% formic or acetic acid.
-
Set the detector to the appropriate wavelength for UV detection (for RvD2, λmax are 289, 302, and 317 nm[1][4][11]).
-
For mass spectrometry, use electrospray ionization (ESI) in negative ion mode and set up multiple reaction monitoring (MRM) for the specific parent and daughter ions of the analyte and any potential degradation products.
-
Inject the samples and a freshly prepared standard for comparison at each time point.
5. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products. If using LC-MS/MS, attempt to identify these degradation products based on their mass-to-charge ratio.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Resolvin D2 via the GPR18 receptor.
Caption: Metabolic pathways of n-3 DPA to pro-resolving mediators.
Caption: Experimental workflow for assessing lipid mediator stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Avanti Research™ FAQs [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
Solubility of Resolvin D2 n-3 DPA in ethanol and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of Resolvin D2 n-3 DPA (RvD2 n-3 DPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) derived from n-3 docosapentaenoic acid (n-3 DPA), an omega-3 fatty acid.[1][2] It plays a crucial role in the resolution of inflammation by reducing neutrophil infiltration and pro-inflammatory cytokine levels.[1][3][4]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound is ethanol. It is typically supplied as a solution in ethanol.[1]
Q3: How should I prepare aqueous solutions of this compound?
A3: To prepare an aqueous solution, the ethanol solvent should be evaporated under a gentle stream of nitrogen. Immediately after, the compound can be dissolved in an aqueous buffer of choice, such as phosphate-buffered saline (PBS).[5][6] It is critical to prepare these aqueous solutions immediately before use as they are not stable for long-term storage.[5][6]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -80°C to ensure its stability for at least one year.[1][5]
Q5: Are there any solvents I should avoid when working with this compound?
A5: It is advised to be cautious when using solvents like dimethyl formamide (DMF) or DMSO, as resolvins can isomerize and degrade under freeze-thaw conditions in these solvents.[5][6] For optimal stability, handling and storage in an ethanol solution are recommended.[5][6]
Solubility Data
The solubility of this compound and related compounds in various solvents is summarized below. Please note that solubility can be influenced by factors such as temperature and pH.
| Compound | Solvent | Solubility | Source |
| This compound | Ethanol | 1 mg/mL | [1] |
| Resolvin D2 | Ethanol | 50 mg/mL | [7] |
| DMF | 50 mg/mL | [7] | |
| PBS (pH 7.2) | ~0.05 mg/mL | [5][7] | |
| Resolvin D1 | PBS (pH 7.2) | ~0.05 mg/mL | [6] |
| Resolvin D5 n-3 DPA | Ethanol | Miscible | [8] |
| DMF | 100 mg/mL | [8] | |
| DMSO | 100 mg/mL | [8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears insoluble or has low solubility in aqueous buffer. | The compound may not have been fully dried after ethanol evaporation, or the concentration exceeds its aqueous solubility limit. | Ensure all ethanol has been thoroughly evaporated under a gentle stream of nitrogen before adding the aqueous buffer. Prepare dilutions immediately prior to the experiment. For higher concentrations, consider using a co-solvent, but be mindful of its potential effects on the experiment. |
| Loss of biological activity. | The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the chosen solvent. | Store the stock solution in ethanol at -80°C.[1] Avoid repeated freeze-thaw cycles.[5][6] Prepare aqueous solutions fresh for each experiment and discard any unused portion.[5][6] Avoid prolonged storage in DMF or DMSO.[5][6] |
| Inconsistent experimental results. | This could be due to the degradation of the compound, inaccurate dilutions, or the presence of residual organic solvent in aqueous preparations. | Always prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the amount of residual ethanol is negligible in your final experimental concentration, as it may have physiological effects.[5][6] |
Experimental Protocols & Methodologies
In Vivo Administration in a Mouse Model of Zymosan-Induced Peritonitis
This protocol is based on studies demonstrating the anti-inflammatory effects of RvD2 n-3 DPA in vivo.[1][4]
-
Preparation of RvD2 n-3 DPA:
-
Start with an ethanol stock solution of RvD2 n-3 DPA.
-
Under a sterile hood, dispense the required volume of the stock solution into a sterile microcentrifuge tube.
-
Evaporate the ethanol using a gentle stream of sterile nitrogen.
-
Resuspend the dried compound in sterile, endotoxin-free PBS to the desired final concentration (e.g., 100 ng per 100 µL).
-
Vortex briefly to ensure complete dissolution. Prepare this solution immediately before injection.
-
-
Animal Model:
-
Use an appropriate mouse strain for the zymosan-induced peritonitis model.
-
Induce inflammation by intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg/mouse).
-
-
Administration of RvD2 n-3 DPA:
-
Analysis:
In Vitro Neutrophil Chemotaxis Assay
This protocol is designed to assess the effect of RvD2 n-3 DPA on neutrophil migration.[1][3][4]
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using standard methods such as density gradient centrifugation.
-
-
Preparation of RvD2 n-3 DPA:
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
In the lower chamber, add a chemoattractant such as TNF-α.
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with either vehicle control or RvD2 n-3 DPA (1 nM) for a specified time.
-
Incubate the chamber to allow for neutrophil migration.
-
-
Quantification:
-
After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy and cell counting.
-
Compare the migration of neutrophils treated with RvD2 n-3 DPA to the vehicle control to determine the inhibitory effect.
-
Visualizations
Biosynthetic Pathway of n-3 DPA-Derived Resolvins
This diagram illustrates the enzymatic conversion of n-3 Docosapentaenoic Acid (n-3 DPA) into Resolvins D1, D2, and D5 n-3 DPA. The process is initiated by lipoxygenase (LOX) enzymes.
Caption: Biosynthesis of n-3 DPA-derived resolvins.
Generalized Resolvin Signaling Pathway
This diagram shows a simplified signaling cascade initiated by the binding of a resolvin to its G-protein coupled receptor (GPCR), leading to downstream effects that promote the resolution of inflammation.
Caption: Generalized resolvin signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Biochemicals - CAT N°: 34482 [bertin-bioreagent.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Preventing degradation of Resolvin D2 n-3 DPA in experimental setups
Welcome to the technical support center for Resolvin D2 n-3 DPA (RvD2 n-3 DPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of RvD2 n-3 DPA in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (7(S),16(R),17(S)-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, n-3 docosapentaenoic acid (n-3 DPA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation. The primary functions of RvD2 n-3 DPA include reducing neutrophil chemotaxis and adhesion, inhibiting the production of pro-inflammatory cytokines, and promoting the clearance of cellular debris by macrophages, thereby facilitating the return to tissue homeostasis.
Q2: What is the recommended storage procedure for this compound?
To ensure stability, this compound should be stored as supplied in ethanol at -80°C.[1] Under these conditions, it is stable for at least one year.[1]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often due to the degradation of this compound. This molecule is highly susceptible to degradation under certain conditions. Key factors that can lead to degradation and inconsistent results include:
-
Improper Storage: Storing the compound at temperatures warmer than -80°C or in solvents other than ethanol for extended periods can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause isomerization and degradation.
-
Exposure to Air and Light: Polyunsaturated fatty acid derivatives are prone to oxidation. Minimizing exposure to air and light is crucial.
-
Instability in Aqueous Solutions: this compound is unstable in aqueous buffers and cell culture media. Working solutions should be prepared fresh and used immediately.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in my in vitro assay. | Degradation of the compound in the aqueous-based cell culture medium. | 1. Prepare fresh working solutions of this compound for each experiment. Do not store working solutions in aqueous buffers. 2. Minimize the time between adding the compound to the medium and starting the experiment. 3. Consider using a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve stability in the culture medium, though this should be validated for your specific assay. |
| I observe high variability between replicate experiments. | Inconsistent concentrations of active this compound due to degradation during preparation of working solutions. | 1. Follow a standardized and meticulous protocol for preparing working solutions (see Experimental Protocols section). 2. Ensure the ethanol stock solution is brought to room temperature before opening to prevent condensation. 3. Use high-quality, fresh solvents and buffers. |
| The compound appears to have precipitated in my stock solution. | The ethanol may have partially evaporated, increasing the concentration of the lipid. | 1. Ensure the vial is tightly sealed after each use. 2. Briefly centrifuge the vial before opening to collect all the solution at the bottom. 3. If precipitation is observed, gently warm the solution to room temperature and vortex to redissolve. |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
This protocol is designed to minimize degradation during the preparation of working solutions for cell culture experiments.
Materials:
-
This compound stock solution in ethanol (-80°C)
-
Anhydrous ethanol (USP grade or equivalent)
-
Sterile, fatty acid-free BSA solution (optional, for stabilization in media)
-
Sterile, pre-warmed cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution:
-
Remove the vial of this compound from the -80°C freezer.
-
Allow the vial to warm to room temperature before opening to prevent water condensation into the ethanol stock, which can promote degradation.
-
-
Preparation of an Intermediate Dilution (Optional but Recommended):
-
Briefly centrifuge the vial to ensure all the stock solution is at the bottom.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of the stock solution in anhydrous ethanol. This helps to minimize the amount of ethanol introduced into the final aqueous solution. For example, dilute the stock 1:10 in ethanol.
-
-
Preparation of the Final Working Solution:
-
Add the required volume of the ethanolic solution of this compound to your pre-warmed cell culture medium or buffer.
-
It is crucial to add the lipid solution to the aqueous medium and mix immediately and thoroughly by gentle vortexing or inversion. Do not add the aqueous medium to the lipid solution.
-
The final concentration of ethanol in the cell culture medium should be kept to a minimum (typically less than 0.1%) to avoid solvent effects on the cells.
-
-
Immediate Use:
-
Use the freshly prepared working solution immediately. Do not store this compound in aqueous solutions for any length of time.
-
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound under various experimental conditions is limited in publicly available literature, the general principles of polyunsaturated fatty acid (PUFA) stability apply. The following table summarizes the known stability information.
| Condition | Stability | Recommendation |
| Storage | ≥ 1 year at -80°C in ethanol[1] | Store as supplied in a tightly sealed vial at -80°C. |
| Freeze-Thaw Cycles | Prone to degradation | Aliquot the stock solution upon first use to minimize freeze-thaw cycles. |
| Aqueous Buffers | Unstable, rapid degradation | Prepare fresh for each experiment and use immediately. |
| Cell Culture Media | Unstable | Add to media immediately before application to cells. |
| pH | Susceptible to degradation at non-neutral pH | Maintain experimental conditions at a physiological pH (around 7.4). |
| Exposure to Oxygen | Prone to oxidation | Handle under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage of custom preparations. Minimize exposure to air. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells. The primary receptor for Resolvin D2 is GPR18 (also known as DRV2).[2] Binding of RvD2 to GPR18 on macrophages initiates intracellular signaling cascades that lead to enhanced phagocytosis.
Caption: this compound signaling through GPR18 in macrophages.
Experimental Workflow for Studying the Effects of this compound on Neutrophil Chemotaxis
This workflow outlines a typical experiment to assess the bioactivity of this compound by measuring its effect on neutrophil migration towards a chemoattractant.
Caption: Workflow for a neutrophil chemotaxis experiment.
Logical Relationship of Factors Causing this compound Degradation
Understanding the interplay of factors that lead to the degradation of this compound is crucial for maintaining its bioactivity.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Purification of n-3 DPA-Derived Resolvins
Welcome to the technical support center for the purification of n-3 Docosapentaenoic acid (DPA)-derived resolvins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these specialized pro-resolving mediators (SPMs).
Frequently Asked Questions (FAQs)
Q1: What are n-3 DPA-derived resolvins and why are they challenging to purify?
A1: The n-3 DPA-derived resolvins, such as RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA, are a class of specialized pro-resolving mediators (SPMs) biosynthesized from the omega-3 fatty acid n-3 DPA.[1] Their purification is challenging due to several factors:
-
Low Abundance: They are present in biological samples in very low concentrations (pico- to nanogram amounts).[2][3]
-
Chemical Instability: Their structure, containing multiple double bonds and hydroxyl groups, makes them susceptible to degradation, isomerization, and oxidation. It is crucial to handle samples on ice and store them at -80°C to minimize these effects.[4][5]
-
Co-eluting Lipids: Biological matrices contain a vast excess of other lipids with similar physicochemical properties, leading to co-elution during chromatographic separation.
-
Isomeric Complexity: The presence of multiple stereoisomers requires highly selective analytical techniques for accurate identification and quantification.
Q2: What is the recommended general workflow for purifying n-3 DPA-derived resolvins from biological samples?
A2: A typical workflow involves initial solid-phase extraction (SPE) to isolate and concentrate the lipid mediators, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for separation, and finally detection and quantification by tandem mass spectrometry (LC-MS/MS).
Q3: How should I store my samples and purified resolvins to ensure stability?
A3: To prevent degradation, samples should be processed on ice and stored at -80°C.[4] Purified resolvins are often stored in an organic solvent like methanol or ethanol at -80°C. Hydrolysis of methyl esters to the free acid should be performed just prior to biological experiments due to the sensitive nature of these compounds.[5] Repeated freeze-thaw cycles should be avoided.
Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of n-3 DPA-derived resolvins?
A4: Optimization of SPE is critical for good recovery. Key parameters include:
-
Sorbent Choice: C18 cartridges are commonly used.
-
Sample pH: Acidifying the sample to pH ~3.5 enhances the retention of acidic lipids like resolvins on the C18 sorbent.
-
Washing Solvents: A wash with a non-polar solvent like hexane can help remove neutral lipids, while a wash with an aqueous organic mixture (e.g., 15% methanol) removes polar impurities.
-
Elution Solvent: Methyl formate is an effective solvent for eluting a broad range of SPMs, including resolvins.[4]
Troubleshooting Guides
Problem 1: Low Recovery of n-3 DPA-Derived Resolvins after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete protein precipitation | Ensure samples are incubated at -20°C for at least 45 minutes after the addition of cold methanol to facilitate protein precipitation.[4] | Improved flow through the SPE column and reduced matrix effects. |
| Suboptimal sample pH | Adjust the pH of the sample to ~3.5 with a dilute acid before loading onto the C18 cartridge to ensure protonation of the carboxylic acid group. | Enhanced retention of resolvins on the stationary phase. |
| Inefficient elution | Ensure the use of an appropriate elution solvent like methyl formate.[4] Consider increasing the elution volume or performing a second elution. | Increased recovery of the target analytes. |
| Analyte degradation | Keep samples on ice throughout the extraction process.[4] Use antioxidants during sample preparation if degradation is suspected. | Preservation of resolvin integrity. |
Problem 2: Poor Chromatographic Resolution and Co-elution in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate column chemistry | Use a high-resolution C18 column. For resolving stereoisomers, a chiral column may be necessary.[6] | Improved separation of resolvin isomers and from other lipid mediators. |
| Suboptimal mobile phase gradient | Optimize the gradient elution profile. A shallow gradient can improve the separation of closely eluting compounds. The mobile phase often consists of a mixture of water, acetonitrile, and methanol with a small amount of acetic or formic acid.[7] | Better peak shape and resolution. |
| Matrix effects | Improve the sample clean-up during SPE. Consider using a more selective SPE sorbent or adding an additional clean-up step. Diluting the sample extract can also mitigate matrix effects, but may compromise sensitivity. | Reduced ion suppression or enhancement, leading to more accurate quantification. |
| Co-elution with other PUFA metabolites | Utilize multiple reaction monitoring (MRM) with highly specific parent and daughter ion transitions for each resolvin.[3] Matching retention times with synthetic standards is crucial for confident identification.[2][3] | Specific detection of the target n-3 DPA-derived resolvins. |
Problem 3: Low Sensitivity and Inconsistent Quantification in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal mass spectrometer settings | Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for each resolvin. | Enhanced signal intensity and improved signal-to-noise ratio. |
| Instability of analytes in the autosampler | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation during the analytical run. | Consistent peak areas for repeated injections of the same sample. |
| Lack of appropriate internal standards | Use deuterated internal standards for each class of resolvin to correct for extraction losses and matrix effects. | Improved accuracy and precision of quantification. |
| Low analyte concentration in the sample | Increase the starting amount of biological material if possible. Optimize the SPE procedure to achieve a higher concentration factor. | Signal intensity above the limit of quantification (LOQ). |
Data Presentation
Table 1: Quantitative Data for n-3 DPA-Derived Resolvin Analysis
| Parameter | Value | Biological Matrix | Reference |
| Limit of Quantification (LOQ) for RvD1 and RvD2 | 6 pg on-column | Human Blood | [8] |
| Plasma Concentration of RvD1 (post n-3 supplementation) | 31 (5) pg/mL | Human EDTA Plasma | [8] |
| Plasma Concentration of RvD2 (post n-3 supplementation) | 26 (4) pg/mL | Human EDTA Plasma | [8] |
| Recovery from SPE | >85-95% (with deuterated internal standards) | General Biological Fluids/Tissues | [4] |
| Chemical Purity of Synthetic RvD5n-3 DPA Methyl Ester (post-flash chromatography) | 97% | N/A (Synthetic) | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of n-3 DPA-Derived Resolvins
This protocol is adapted from the methods described by the Serhan Laboratory.[4]
-
Sample Preparation:
-
To 1 part of biological sample (e.g., plasma, cell culture supernatant), add 2 parts of cold methanol containing deuterated internal standards.
-
Incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with water to a final methanol concentration of <10%.
-
Adjust the pH of the sample to ~3.5 with a dilute acid (e.g., 1 M HCl).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5-10 mL of methanol followed by 5-10 mL of water.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned C18 cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5).
-
Wash with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the resolvins and other SPMs with 5-10 mL of methyl formate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general protocol; specific parameters will need to be optimized for your instrument and target analytes.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid.
-
Gradient: A shallow gradient from ~30% B to 98% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific parent ion [M-H]⁻ and diagnostic daughter ions for each n-3 DPA-derived resolvin using synthetic standards. For example, for RvD5n-3 DPA, a transition of m/z 361 > 199 has been used.[3]
-
Instrument Parameters: Optimize gas flows, temperatures, and voltages according to the manufacturer's recommendations for your specific instrument.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of n-3 DPA-derived resolvins.
Caption: Logical troubleshooting workflow for low analyte signals.
References
- 1. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Chiral chromatography-tandem mass spectrometry applied to the determination of pro-resolving lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in the chemical synthesis of Resolvin D2 n-3 DPA
Welcome to the technical support center for the chemical synthesis of Resolvin D2 n-3 DPA (RvD2 n-3 DPA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of this specialized pro-resolving mediator, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of RvD2 n-3 DPA and offers potential solutions based on published synthetic routes.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in Sonogashira cross-coupling reaction | - Inactive catalyst- Suboptimal reaction conditions (solvent, temperature, base)- Steric hindrance of substrates- Lability of the diyne system | - Use fresh Pd(PPh3)4 and CuI catalysts.- Optimize solvent system (e.g., Et2NH).- For labile diyne systems, consider milder TMS deprotection conditions like AgNO3 and KCN.[1] |
| SYN-002 | Poor Z-selectivity in alkyne reduction | - Inactive or poisoned Lindlar catalyst- Inappropriate solvent system- Over-reduction to the alkane | - Use freshly prepared Lindlar's catalyst.- Employ a mixed solvent system such as EtOAc, pyridine, and 1-octene under a hydrogen atmosphere.[2]- Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reduction. |
| SYN-003 | Formation of byproducts during silyl ether deprotection | - Use of strong fluoride reagents like TBAF can lead to side reactions with sensitive functional groups. | - For substrates sensitive to TBAF, consider milder deprotection methods such as a catalytic amount of acetyl chloride in methanol.[1][3] |
| SYN-004 | Difficult purification of the final product | - Chemical sensitivity of the final SPM.- Co-elution with impurities. | - Perform final hydrolysis of the methyl ester just prior to biological testing due to the chemical sensitivity of the free acid.[2]- Utilize high-performance liquid chromatography (HPLC) for final purification to ensure high chemical purity.[2][3] |
| SYN-005 | Low overall yield of the multi-step synthesis | - Accumulation of losses at each synthetic step.- Degradation of sensitive intermediates. | - Employ convergent synthetic strategies to minimize the number of steps in the longest linear sequence.- Use robust protecting groups for sensitive functionalities.- Optimize each step for maximum yield before proceeding to the next. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the total synthesis of this compound?
A1: The reported total synthesis of RvD2 n-3 DPA methyl ester has been achieved with an overall yield of 13% over a 12-step longest linear sequence.[4] It is important to note that the synthesis of complex lipid mediators like resolvins often involves numerous steps, and achieving a high overall yield is challenging.
Q2: What are the key reactions in the total synthesis of this compound?
A2: The total synthesis of RvD2 n-3 DPA typically relies on a convergent approach.[2] Key reactions include:
-
Sonogashira cross-coupling: To connect key fragments of the carbon skeleton.[2]
-
Stereoselective reductions: Such as the Midland Alpine borane reduction to establish stereogenic centers and Z-selective alkyne reductions (e.g., Lindlar hydrogenation) to form the required cis-double bonds.[4]
-
Wittig reaction or other olefination reactions: To construct specific double bonds with defined geometry.[2]
Q3: Why is the stereochemistry of this compound important?
A3: The biological activity of specialized pro-resolving mediators (SPMs) like RvD2 n-3 DPA is highly dependent on their precise stereochemistry.[5] The specific arrangement of hydroxyl groups and the geometry of the double bonds are critical for binding to and activating their target receptors, which in turn initiates the pro-resolving and anti-inflammatory responses.[5]
Q4: Are there alternative synthetic strategies to improve the yield?
A4: Research is ongoing to develop more efficient synthetic routes. Strategies to potentially improve yield include:
-
Developing more convergent synthetic plans to reduce the number of linear steps.
-
Exploring novel catalysts and reagents that offer higher selectivity and efficiency for key transformations.
-
Minimizing the use of protecting groups to shorten the synthetic sequence.
Quantitative Data Summary
The following table summarizes the reported yields for the total synthesis of RvD2 n-3 DPA and a related n-3 DPA-derived resolvin.
| Compound | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| This compound methyl ester | 12 | 13% | [4] |
| Resolvin D5 n-3 DPA methyl ester | 12 | 8% | [1][3] |
Key Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinyl iodide with a terminal alkyne, a key step in the assembly of the this compound carbon skeleton.[2]
-
Dissolve the vinyl iodide fragment and the terminal alkyne fragment in an appropriate solvent (e.g., Et2NH).
-
Add catalytic amounts of Pd(PPh3)4 and CuI.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Protocol 2: Z-Selective Alkyne Reduction (Lindlar Hydrogenation)
This protocol outlines the selective reduction of an internal alkyne to a cis-alkene using Lindlar's catalyst.[2]
-
Dissolve the alkyne-containing intermediate in a mixed solvent system (e.g., EtOAc/pyridine/1-octene).
-
Add Lindlar's catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir vigorously and monitor the reaction progress carefully to prevent over-reduction.
-
Once the starting material is consumed, filter off the catalyst and concentrate the solvent in vacuo.
-
Purify the resulting cis-alkene by column chromatography.
Visualizations
Signaling and Synthetic Pathways
Caption: Biosynthetic pathway of n-3 DPA-derived Resolvins D1 and D2.
Caption: General convergent synthesis workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving detection sensitivity of Resolvin D2 n-3 DPA in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Resolvin D2 (RvD2) and its n-3 docosapentaenoic acid (n-3 DPA) metabolite in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting Resolvin D2 and its n-3 DPA metabolite?
A1: The primary challenges in detecting these lipid mediators are their low endogenous concentrations (picogram to nanogram range) in biological samples, their susceptibility to degradation and isomerization, and the presence of complex biological matrices that can interfere with analysis.[1] Overcoming these challenges requires highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and robust sample preparation methods.
Q2: What is the recommended method for extracting Resolvin D2 and n-3 DPA from biological samples?
A2: Solid-phase extraction (SPE) is the most widely recommended and effective method for the selective extraction and cleanup of resolvins and other specialized pro-resolving mediators (SPMs) from various biological matrices.[1][2] C18 reverse-phase SPE cartridges are commonly used and have been shown to provide good recovery rates.[1] It is crucial to optimize the SPE protocol for each specific biological matrix to maximize recovery and minimize interferences.
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for these compounds?
A3: To enhance sensitivity, consider the following:
-
Optimize MS parameters: Fine-tune the mass spectrometer's source and compound-specific parameters, such as declustering potential and collision energy, for each analyte.[3][4]
-
Use a sensitive instrument: Employing a modern, highly sensitive triple quadrupole mass spectrometer will significantly improve detection limits.[5]
-
Minimize matrix effects: Implement strategies to reduce ion suppression or enhancement from the biological matrix. This can include optimizing the sample cleanup process, adjusting chromatographic conditions to separate analytes from interfering compounds, or using a stable isotope-labeled internal standard.[6][7][8][9]
-
Sample Pre-concentration: After extraction, samples can be dried down and reconstituted in a smaller volume to increase the concentration of the analytes before injection into the LC-MS/MS system.[10]
Q4: What are the critical aspects of sample handling and storage for Resolvin D2 and n-3 DPA analysis?
A4: Due to their instability, proper sample handling and storage are critical. Samples should be collected and processed on ice to minimize enzymatic degradation.[1] It is recommended to snap-freeze biological samples in liquid nitrogen immediately after collection and store them at -80°C to prevent autoxidation and hydrolysis.[1][11] Avoid repeated freeze-thaw cycles. The addition of antioxidants, like butylated hydroxytoluene (BHT), during sample processing can also help preserve the integrity of these lipid mediators.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your SPE protocol. Ensure proper conditioning, loading, washing, and elution steps. Consider testing different SPE sorbents or elution solvents. Verify the pH of your sample and loading buffers, as this can significantly impact recovery.[1] |
| Analyte Degradation | Ensure samples were handled and stored correctly (on ice, -80°C storage). Prepare fresh standards and quality control samples to rule out degradation of stock solutions.[1][11] |
| Suboptimal MS Parameters | Infuse a standard solution of your analyte directly into the mass spectrometer to optimize source and compound parameters, including precursor and product ion selection, collision energy, and declustering potential.[3][4][12] |
| Matrix-induced Ion Suppression | Evaluate matrix effects by performing a post-extraction spike experiment. If significant suppression is observed, improve sample cleanup, dilute the sample extract, or modify the chromatographic method to separate the analyte from the interfering matrix components.[6][7][8][9] |
| Instrument Contamination | A dirty ion source, transfer capillary, or mass spectrometer optics can lead to a loss of sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.[12] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases and extraction solvents daily.[13] |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after a high-concentration sample to check for carryover.[13] |
| Incomplete Removal of Matrix Components | Optimize the SPE wash steps to more effectively remove interfering substances from the biological matrix. Consider a multi-step extraction approach, such as combining liquid-liquid extraction with SPE. |
| Plasticizers and Other Contaminants | Use glass or polypropylene labware to minimize leaching of plasticizers. Ensure all equipment is thoroughly cleaned. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have reached the end of its lifespan and should be replaced. |
| Secondary Interactions with the Stationary Phase | Adjust the mobile phase pH or ionic strength. The addition of a small amount of a competing agent to the mobile phase may also help. |
Quantitative Data Summary
The following tables summarize the reported quantitative data for the analysis of Resolvin D2 and related compounds in biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (on-column) | LOQ (on-column) | Reference |
| Resolvin D2 | Human Plasma | 3 pg | 6 pg | [14][15] |
| Resolvins (general) | Rat Plasma, Brain, Liver | 10-20 pg | 20-50 pg | [16][17] |
| Specialized Pro-resolving Mediators | Human Serum/Plasma | - | 0.18–2.7 pg (0.02–0.2 nM) | [3][4][5] |
Table 2: Recovery Rates from Solid-Phase Extraction (SPE)
| Analyte/Internal Standard | Matrix | Recovery Rate | Reference |
| Deuterium-labeled SPMs | Tissues/Biological Fluids | >85-95% | [1] |
| Various Lipid Mediators | Rat Plasma, Brain, Liver | 76-122% | [16][17] |
| Deuterated Internal Standards | Human Serum | 78 ± 4% to 87 ± 3% | [3][5] |
| Deuterated Internal Standards | Plasma and Serum | 60% to 118% | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Resolvin D2 and n-3 DPA from Plasma
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a deuterated internal standard (e.g., RvD2-d5) to a final concentration appropriate for your calibration range.
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 45 minutes to enhance protein precipitation.[1]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water (pH 3.5). Do not let the cartridge run dry.[1]
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with water (pH 3.5) to a final methanol concentration of <10%.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water (pH 3.5) to remove polar impurities.
-
Follow with a wash of 5 mL of hexane to elute non-polar, interfering lipids.[1]
-
-
Elution:
-
Elute the resolvins with 5 mL of methyl formate.[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water 50:50) for LC-MS/MS analysis.[1]
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[4][5]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[4][5]
-
Gradient: Develop a suitable gradient to resolve Resolvin D2 and its n-3 DPA metabolite from other isomers and matrix components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for Resolvin D2 and its n-3 DPA metabolite, as well as the internal standard. For example, a transition for RvD2 could be m/z 375 -> 175.[3][4]
-
Instrument Parameters: Optimize source temperature, declustering potential, collision energy, and collision cell exit potential for maximum signal intensity.[3][4]
-
Visualizations
Caption: Experimental workflow for the analysis of Resolvin D2 and n-3 DPA.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A LCMS Metabolomic Workflow to Investigate Metabolic Patterns in Human Intestinal Cells Exposed to Hydrolyzed Crab Waste Materials [frontiersin.org]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Resolvin D2 n-3 DPA lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA). It directly addresses potential issues related to lot-to-lot variability and quality control to ensure the reliability and reproducibility of experimental results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with RvD2 and n-3 DPA.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity of Resolvin D2
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of RvD2 | 1. Verify Storage Conditions: Confirm that the RvD2 stock solution has been consistently stored at -80°C in a tightly sealed vial, protected from light. 2. Check Solvent: Ensure the solvent used for reconstitution (e.g., ethanol) is of high purity and anhydrous. Water contamination can lead to hydrolysis. 3. Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot the stock solution into single-use volumes upon receipt. | If improper storage or handling is suspected, purchase a new vial of RvD2. For ongoing experiments, prepare fresh dilutions from a new aliquot for each experiment. |
| Lot-to-Lot Variability | 1. Review Certificate of Analysis (CoA): Compare the purity and concentration specifications on the CoAs of the new and old lots. 2. Perform a Bioactivity Assay: Conduct a side-by-side comparison of the old and new lots in a validated bioassay, such as a macrophage phagocytosis assay. 3. LC-MS/MS Quantification: If available, verify the concentration and purity of the new lot using a validated LC-MS/MS method. | If the new lot shows significantly lower bioactivity, contact the supplier with your comparative data. It is advisable to validate each new lot upon receipt. |
| Experimental Procedure | 1. Cell Health: Ensure the cells used in the assay are healthy, within a low passage number, and free of contamination. 2. Reagent Preparation: Prepare all reagents fresh and ensure accurate dilutions of RvD2 immediately before use. 3. Incubation Times and Conditions: Verify that incubation times and conditions (e.g., temperature, CO2 levels) are optimal and consistent. | Optimize and standardize all experimental parameters. Run positive and negative controls to ensure the assay is performing as expected. |
Issue 2: High Background or Off-Target Effects Observed with n-3 DPA
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidation of n-3 DPA | 1. Storage and Handling: n-3 DPA is a polyunsaturated fatty acid susceptible to oxidation. Confirm storage at -80°C under an inert atmosphere (e.g., argon or nitrogen). 2. Antioxidant Use: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution, if compatible with your experimental system. | Use freshly opened vials or newly prepared solutions. If oxidation is suspected, a new lot should be used. Discard any solutions that have been stored for extended periods at -20°C or 4°C. |
| Purity of n-3 DPA | 1. Check CoA for Impurities: Review the CoA for the presence of other fatty acids or oxidation products. 2. Analytical Verification: If purity is a concern, consider analyzing the lot via GC-MS or LC-MS to confirm its composition. | Purchase n-3 DPA from a reputable supplier with stringent quality control standards. If impurities are detected, a new, high-purity lot should be obtained. |
| Cellular Metabolism | 1. Metabolic Conversion: Be aware that cells can metabolize n-3 DPA into other bioactive lipid mediators.[1] 2. Inhibitor Studies: Use specific enzyme inhibitors (e.g., of lipoxygenases or cyclooxygenases) to investigate if the observed effects are due to n-3 DPA metabolites. | Design experiments to account for the potential metabolic conversion of n-3 DPA. Analyze cell supernatants for the presence of n-3 DPA metabolites using LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Resolvin D2 and n-3 DPA to maintain their stability?
A1: Both Resolvin D2 and n-3 DPA are sensitive to degradation. For long-term storage, they should be kept at -80°C in their original packaging, protected from light. It is highly recommended to aliquot the stock solutions into single-use vials to avoid repeated freeze-thaw cycles. When preparing working solutions, use high-purity, anhydrous solvents and prepare them fresh for each experiment. For n-3 DPA, which is prone to oxidation, consider storing it under an inert gas like argon or nitrogen.
Q2: What are the key parameters to check on the Certificate of Analysis (CoA) when receiving a new lot of RvD2 or n-3 DPA?
A2: When you receive a new lot, carefully review the CoA for the following:
-
Purity: This is often determined by HPLC or GC and should ideally be ≥98%.
-
Identity Confirmation: This is typically verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Concentration/Weight: Ensure the amount provided is as stated.
Q3: My results with a new lot of RvD2 are different from the previous lot. What should I do?
A3: This could be due to lot-to-lot variability. First, re-verify your experimental setup with appropriate controls. If the issue persists, perform a side-by-side comparison of the old and new lots in a functional assay (e.g., a cell-based activity assay) to quantify the difference in bioactivity. Document these results and contact the supplier's technical support with the data from your comparison and the lot numbers of both products.
Q4: Can I expect n-3 DPA to have the same effects as EPA or DHA?
A4: Not necessarily. While n-3 DPA is a metabolic intermediate between EPA and DHA, it has been shown to have its own unique biological activities.[1] For example, it can be metabolized to distinct pro-resolving mediators.[2] Therefore, its effects may differ from those of EPA and DHA in your specific experimental model.
Q5: What are some common signs of degradation for these lipid mediators?
A5: For RvD2, a decrease in biological activity in your assays is the primary indicator. For n-3 DPA, signs of oxidation can include a change in the physical appearance of the oil (e.g., becoming more viscous or yellow) or the appearance of additional peaks in chromatographic analysis (GC-MS or LC-MS).
Experimental Protocols
Protocol 1: Quality Control of New Lots of Resolvin D2 using a Macrophage Phagocytosis Assay
This protocol allows for the functional validation of new lots of RvD2 by assessing their ability to enhance macrophage phagocytosis of bacteria.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7)
-
New and old lots of Resolvin D2
-
BacLight™ Green-labeled E. coli
-
PKA inhibitor (H89) and STAT3 inhibitor (NSC 74859) as controls
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the macrophages with different concentrations of the new and old lots of RvD2 (e.g., 1, 10, 100 nM) for 15 minutes at 37°C. Include a vehicle control (e.g., 0.1% ethanol). For negative controls, pre-treat cells with PKA or STAT3 inhibitors before adding RvD2.
-
Phagocytosis Induction: Add the fluorescently labeled E. coli to the wells.
-
Incubation: Incubate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Quantification:
-
Microscopy: Wash the cells to remove non-phagocytosed bacteria and visualize the uptake of fluorescent bacteria using a fluorescence microscope. Quantify the fluorescence intensity per cell.
-
Plate Reader: Use a quenching agent to quench the fluorescence of extracellular bacteria and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Compare the dose-response curves of the new and old lots of RvD2. A significant decrease in the potency (EC50) or efficacy (Emax) of the new lot indicates reduced bioactivity.[3]
Protocol 2: LC-MS/MS Method for Quantification and Purity Assessment of Resolvin D2
This protocol provides a general framework for the analysis of RvD2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Resolvin D2 standard (new and old lots)
-
Deuterated internal standard (e.g., d5-RvD2)
-
High-purity solvents (e.g., methanol, acetonitrile, water) and additives (e.g., acetic acid or formic acid)
Procedure:
-
Sample Preparation: Prepare a dilution series of the new and old lots of RvD2 in a suitable solvent (e.g., methanol). Spike each sample with a known concentration of the deuterated internal standard.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Methanol/acetonitrile (e.g., 80:20 v/v) with 0.1% acetic acid
-
Gradient: Develop a suitable gradient to achieve good separation of RvD2 from potential contaminants.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for RvD2 and the internal standard. For RvD2 (m/z 375.2), common transitions include 375.2 -> 141.1 and 375.2 -> 215.2.
-
-
Data Analysis:
-
Quantification: Generate a standard curve using the peak area ratios of the analyte to the internal standard. Determine the concentration of the new lot based on this curve.
-
Purity Assessment: Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
Resolvin D2 Signaling Pathway in Macrophages
Caption: RvD2 binds to GPR18, activating downstream signaling pathways to enhance phagocytosis.
Experimental Workflow for Validating a New Lot of Resolvin D2
Caption: A logical workflow for the quality control and validation of new lots of Resolvin D2.
References
- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2 n-3 DPA: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of Resolvin D2 n-3 DPA (RvD2 n-3 DPA) stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful use of this specialized pro-resolving mediator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is best stored at -80°C in its original packaging to protect it from light and air.[1][2] Under these conditions, it is stable for at least one year.[1][2]
Q2: In what solvent is this compound typically supplied?
This compound is commonly supplied as a solution in ethanol.[1][3]
Q3: What is the solubility of this compound?
Q4: What are the primary biological activities of this compound?
This compound is a specialized pro-resolving mediator (SPM) that plays a role in the resolution of inflammation.[3][4][5] At nanomolar concentrations, it has been shown to reduce TNF-α-induced chemotaxis and adhesion of human neutrophils.[3][4][5] In vivo studies have demonstrated its ability to decrease neutrophil infiltration and levels of pro-inflammatory cytokines such as IL-6 and CCL2.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -80°C | [1][2] |
| Stability | ≥ 1 year | [1][2] |
| Supplied Formulation | A solution in ethanol | [1][3] |
| Solubility in Ethanol | ≥ 1 mg/mL | [1] |
| Molecular Weight | 378.5 g/mol | [1][6] |
| Purity | ≥98% | [1][3] |
Experimental Protocol: Preparation of Working Solutions
This protocol describes the preparation of working solutions from a stock solution of this compound in ethanol.
Materials:
-
This compound in ethanol (stock solution)
-
Pre-chilled ethanol
-
Pre-chilled aqueous buffer (e.g., PBS, pH 7.4)
-
Low-adhesion polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate: Briefly centrifuge the vial of this compound stock solution to ensure the entire volume is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Intermediate Dilution (Optional but Recommended): To avoid issues with solubility when transferring to an aqueous buffer, first prepare an intermediate dilution in ethanol. For example, dilute the stock solution 1:10 with pre-chilled ethanol in a low-adhesion polypropylene tube.
-
Final Working Solution: Serially dilute the intermediate ethanol solution into the pre-chilled aqueous buffer to achieve the desired final concentration for your experiment. It is crucial to add the ethanol solution to the aqueous buffer and mix gently but thoroughly to ensure proper dispersion.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid degradation and ensure biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound is a lipid and has low solubility in aqueous solutions. | - Ensure the final concentration of ethanol in your working solution is compatible with your experimental system (typically <0.1%).- Prepare a more dilute intermediate stock in ethanol before the final dilution into the aqueous buffer.- Vigorously vortex the final working solution immediately before use. |
| Loss of biological activity | - Improper storage (e.g., repeated freeze-thaw cycles, exposure to light or air).- Adsorption to plasticware.- Degradation in aqueous solution. | - Aliquot the stock solution upon first use to minimize freeze-thaw cycles.- Use low-adhesion polypropylene tubes and pipette tips.- Prepare working solutions fresh for each experiment and use them immediately. |
| Inconsistent experimental results | - Inaccurate pipetting of the viscous ethanol stock.- Incomplete mixing of solutions. | - Use a positive displacement pipette for accurate handling of the ethanol stock.- Ensure thorough mixing at each dilution step by gentle vortexing or inversion. |
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Generalized signaling pathway for this compound's pro-resolving actions.
References
Troubleshooting inconsistent results in Resolvin D2 n-3 DPA bioassays
Welcome to the technical support center for Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA) bioassays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Troubleshooting Guides
This section addresses specific issues encountered during common bioassays for RvD2 and related compounds.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are frequently used to quantify RvD2 levels in biological samples.[1][2] However, inconsistent results can arise from various factors.
Q1: Why is the background signal in my RvD2 ELISA consistently high?
A: High background can obscure the specific signal, reducing assay sensitivity. Common causes include:
-
Insufficient Washing: Residual reagents, particularly the enzyme conjugate, can lead to a high background. Ensure wash steps are performed thoroughly and that all wells are completely aspirated between washes.[3][4]
-
Incorrect Antibody/Reagent Concentrations: Using primary or secondary antibodies at concentrations higher than recommended can cause non-specific binding.[3] Perform a titration to determine the optimal antibody concentration.
-
Cross-Contamination: Avoid well-to-well contamination by using fresh pipette tips for each standard and sample. Ensure plate sealers are used properly during incubations.[4]
-
Over-development: Extended incubation with the substrate solution can lead to high background. Adhere strictly to the incubation times specified in the protocol and read the plate immediately after adding the stop solution.[3][5]
Q2: Why am I getting a weak or no signal for my standards and samples?
A: A weak or absent signal can be due to several factors:
-
Reagent Degradation: RvD2 and other lipid mediators are sensitive to degradation. Ensure standards are stored correctly at -80°C and avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment.
-
Incorrect Reagent Preparation: Double-check all dilution calculations for standards, antibodies, and tracers. Ensure buffers are prepared correctly and at the proper pH.[2][5]
-
Omission of a Key Reagent: Systematically review the protocol to ensure all reagents (e.g., primary antibody, tracer, substrate) were added in the correct order.[4][5]
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or exposure to inhibiting agents like sodium azide.
Q3: What causes high variability (poor CVs) between replicate wells?
A: High coefficient of variation (CV) between replicates compromises data reliability. The primary causes are:
-
Inaccurate Pipetting: Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when preparing the standard curve.[3][5]
-
Uneven Temperature: "Edge effects" can occur if the plate is not incubated uniformly. Ensure the plate reaches room temperature before adding reagents and incubate it in a stable temperature environment away from drafts.
-
Incomplete Mixing: Mix all reagents and sample dilutions thoroughly before adding them to the wells.
-
Bubbles in Wells: Air bubbles can interfere with the optical reading. Inspect the plate before reading and pop any bubbles with a clean pipette tip.[5]
// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Inconsistent ELISA Results", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_bg [label="High Background", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; weak_signal [label="Weak / No Signal", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_cv [label="High Variability (Poor CVs)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_wash [label="Insufficient Washing", cause]; cause_reagent [label="Reagent Degradation", cause]; cause_pipette [label="Pipetting Inaccuracy", cause]; cause_temp [label="Uneven Temperature", cause];
sol_wash [label="Increase Wash Steps\nEnsure Complete Aspiration", solution]; sol_reagent [label="Use Fresh Aliquots\nVerify Storage Conditions", solution]; sol_pipette [label="Calibrate Pipettes\nCheck Technique", solution]; sol_temp [label="Ensure Uniform Incubation\nAvoid Edge Effects", solution];
// Edges start -> high_bg; start -> weak_signal; start -> high_cv;
high_bg -> cause_wash -> sol_wash; weak_signal -> cause_reagent -> sol_reagent; high_cv -> cause_pipette -> sol_pipette; high_cv -> cause_temp -> sol_temp; }
Caption: A standard workflow for a competitive ELISA experiment.
Protocol 2: Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of RvD2 on the phagocytic capacity of macrophages.
-
Cell Culture: Plate macrophages (e.g., primary peritoneal macrophages or a cell line like RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the adherent macrophages with vehicle control or varying concentrations of RvD2 (e.g., 0.1-10 nM) for a specified time (e.g., 15-30 minutes).
-
Phagocytic Target Addition: Add a phagocytic target to the wells. Common targets include fluorescently labeled zymosan particles, apoptotic cells (e.g., pHrodo Red-labeled apoptotic neutrophils), or E. coli bioparticles.
-
Phagocytosis Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching/Washing:
-
For extracellular fluorescent targets, add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
Alternatively, wash the cells thoroughly with cold PBS to remove non-internalized particles.
-
-
Quantification: Measure the fluorescence intensity using a plate reader. An increase in fluorescence in RvD2-treated wells compared to the vehicle control indicates enhanced phagocytosis.
-
Normalization (Optional): Normalize the fluorescence signal to cell number or protein content to account for any differences in cell density.
Signaling Pathways
Resolvin D2 exerts its pro-resolving functions primarily through the G-protein coupled receptor GPR18/DRV2. Activation of this receptor initiates downstream signaling cascades that enhance cellular functions like phagocytosis. [7][8]
Resolvin D2 (RvD2) Signaling Pathway in Macrophages
Caption: RvD2 signaling via GPR18 enhances macrophage phagocytosis.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. mabtech.com [mabtech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Resolvin D2 n-3 DPA in cell culture
Welcome to the technical support center for Resolvin D2 n-3 DPA (RvD2 n-3 DPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using RvD2 n-3 DPA in cell culture experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid n-3 docosapentaenoic acid (n-3 DPA)[1][2]. Its primary role is to actively promote the resolution of inflammation[3]. It exerts its effects by binding to specific G protein-coupled receptors, such as GPR18, on the surface of immune cells[3][4]. This interaction initiates intracellular signaling cascades that lead to reduced neutrophil infiltration, decreased production of pro-inflammatory cytokines like TNF-α and IL-6, and enhanced clearance of apoptotic cells by macrophages[4][5].
Q2: What is the recommended concentration range for RvD2 n-3 DPA in cell culture experiments?
The optimal concentration of RvD2 n-3 DPA can vary depending on the cell type and the specific biological question being addressed. Based on published studies, a concentration range of 1 nM to 100 nM is typically effective for observing its pro-resolving activities in vitro[1][5]. Some studies have used concentrations up to 0.1 µM (100 nM) to 0.3 µM in ex vivo tissue cultures[6]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I properly store and handle RvD2 n-3 DPA?
RvD2 n-3 DPA is typically supplied as a solution in ethanol and should be stored at -80°C to ensure its stability for at least one year[1]. Before use, allow the vial to warm to room temperature and briefly centrifuge it to ensure the entire sample is at the bottom. To prepare working solutions, dilute the stock solution in an appropriate buffer or cell culture medium. Due to the lipid nature of resolvins, it is advisable to use low-protein binding tubes and pipette tips to minimize loss of material. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of RvD2 n-3 DPA?
While specific off-target effects of RvD2 n-3 DPA are not extensively documented, high concentrations of lipid mediators can sometimes lead to non-specific effects. These may include cytotoxicity or activation of unintended signaling pathways. It is crucial to work within the recommended concentration range and to include appropriate controls in your experiments to monitor for such effects.
Q5: What is the stability of RvD2 n-3 DPA in cell culture media?
Resolvins can have a relatively short half-life in cell culture media, with some studies indicating significant degradation after 48 hours[4]. The stability can be influenced by factors such as temperature, pH, and the presence of enzymes in the serum supplement. For long-term experiments, it may be necessary to replenish the RvD2 n-3 DPA in the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of RvD2 n-3 DPA | Incorrect Storage or Handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure storage at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal effective concentration. | |
| Cell Type Unresponsive: The cells may not express the necessary receptors (e.g., GPR18) for RvD2 n-3 DPA. | Verify the expression of resolvin receptors in your cell line using techniques like RT-qPCR or Western blotting. | |
| Degradation in Culture: RvD2 n-3 DPA may be unstable over the course of a long experiment. | For experiments longer than 24-48 hours, consider replenishing the compound in the media. | |
| High Variability Between Replicates | Inaccurate Pipetting: Due to the small volumes of stock solution used, minor pipetting errors can lead to large variations in final concentration. | Use calibrated pipettes and prepare a larger volume of the final working solution to be distributed among replicates. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses. | Ensure a homogenous cell suspension and careful seeding of plates. | |
| Compound Adsorption: The lipid nature of RvD2 n-3 DPA can cause it to adhere to plastic surfaces. | Use low-protein binding plasticware to minimize loss of the compound. | |
| Unexpected or Contradictory Results | Off-Target Effects: High concentrations may lead to non-specific cellular responses. | Use the lowest effective concentration determined from your dose-response studies. Include vehicle controls (e.g., ethanol at the same final concentration). |
| Solvent Effects: The ethanol used as a solvent for the stock solution may be affecting the cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic. Include a vehicle-only control. | |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses to stimuli. | Regularly test cell cultures for contamination. | |
| Signs of Cytotoxicity | High Concentration: The concentration of RvD2 n-3 DPA may be too high, leading to toxic effects. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of RvD2 n-3 DPA for your cells. |
| Solvent Toxicity: The concentration of the vehicle (e.g., ethanol) may be toxic to the cells. | Ensure the final vehicle concentration is below the toxic threshold for your cell line (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the effective concentrations of RvD2 n-3 DPA reported in various in vitro and in vivo studies.
| Model System | Concentration/Dose | Observed Effect | Reference |
| Human Neutrophils | 1 nM | Reduced chemotaxis and adhesion induced by TNF-α. | [1][5] |
| Mouse Model of Inflammation (Zymosan-induced) | 100 ng/mouse (intravenous) | Reduced neutrophil infiltration and levels of IL-6 and CCL2. | [1][5] |
| Dystrophin-deficient myoblasts | 200 nM | Stimulated myogenesis. | [4] |
| M1-polarized macrophages | Not specified | Promoted a switch to an anti-inflammatory and pro-regenerative phenotype. | [4] |
| Mouse Colitis Explants | 0.1 µM | Significantly reduced transcriptional levels of TNF-α and IL-6. | [6] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from studies demonstrating the effect of RvD2 n-3 DPA on neutrophil migration[1][5].
1. Materials:
-
RvD2 n-3 DPA (stock solution in ethanol)
-
Human neutrophils (isolated from fresh blood)
-
Chemotaxis chamber (e.g., Boyden chamber) with a 3-5 µm pore size polycarbonate membrane
-
Chemoattractant (e.g., TNF-α)
-
HBSS buffer with 0.1% BSA
2. Procedure:
-
Prepare working solutions of RvD2 n-3 DPA in HBSS/0.1% BSA. A common final concentration to test is 1 nM. Include a vehicle control with the same final concentration of ethanol.
-
Isolate human neutrophils using a standard density gradient centrifugation method. Resuspend the cells in HBSS/0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with RvD2 n-3 DPA or vehicle control for 15 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 ng/mL TNF-α) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the cells (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields for each condition using a microscope.
9. Data Analysis:
-
Compare the number of migrated cells in the RvD2 n-3 DPA-treated group to the vehicle-treated control group. A significant reduction indicates an inhibitory effect on chemotaxis.
Protocol 2: Cytokine Measurement in Macrophages
This protocol outlines a general method to assess the effect of RvD2 n-3 DPA on cytokine production in macrophages.
1. Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
RvD2 n-3 DPA (stock solution in ethanol)
-
LPS (lipopolysaccharide) for inflammatory stimulation
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
2. Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Prepare working solutions of RvD2 n-3 DPA in complete culture medium. A concentration range of 1-100 nM is a good starting point.
-
Pre-treat the cells with RvD2 n-3 DPA or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours, depending on the cytokine being measured.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
7. Data Analysis:
-
Compare the cytokine concentrations in the supernatants of cells treated with RvD2 n-3 DPA and LPS to those treated with LPS alone (vehicle control). A significant decrease indicates an anti-inflammatory effect.
Visualizations
Caption: General experimental workflow for studying RvD2 n-3 DPA.
Caption: RvD2 n-3 DPA signaling leading to pro-resolving effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocat.com [biocat.com]
- 3. The resolvin D2 and omega-3 polyunsaturated fatty acid as a new possible therapeutic approach for inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Bioavailability of Resolvin D2 and n-3 DPA in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for ensuring the bioavailability of Resolvin D2 (RvD2) and its precursor, n-3 docosapentaenoic acid (n-3 DPA), in animal models. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring the bioavailability of exogenous RvD2?
A1: The primary challenges are its rapid metabolism and chemical instability. Exogenously administered resolvins have very short half-lives in vivo due to rapid enzymatic inactivation.[1] This necessitates precisely timed sample collection and handling to prevent degradation. Furthermore, their low aqueous solubility and sensitivity to light and temperature require careful preparation and storage.[1]
Q2: When administering the precursor n-3 DPA, what key downstream metabolites should be quantified to confirm its conversion and bioavailability?
A2: n-3 DPA is a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to several families of specialized pro-resolving mediators (SPMs).[2][3][4] To confirm bioavailability and metabolic activity, it is crucial to measure:
-
n-3 DPA-derived Resolvins: Such as RvD1n-3 DPA and RvD2n-3 DPA.[5][6]
-
n-3 DPA-derived Maresins. [3] Targeted lipid mediator metabololipidomics using LC-MS/MS is the required method for this comprehensive profiling.[7][8]
Q3: What is the known receptor for RvD2 and how does it mediate its effects?
A3: Resolvin D2 exerts its pro-resolving actions primarily by binding to the G protein-coupled receptor 18 (GPR18), also known as DRV2.[9][10][11][12][13] Activation of this receptor on immune cells, particularly macrophages, stimulates phagocytosis, enhances bacterial clearance, and shifts cells toward an anti-inflammatory M2 phenotype.[9][10][11] The signaling cascade involves downstream pathways such as PKA and STAT3.[10][11][12]
Q4: Which administration route is recommended for in vivo studies with RvD2 in animal models?
A4: The choice of administration route depends on the experimental objective.
-
Intravenous (IV): Provides immediate systemic bioavailability and is often used to study acute effects. Doses around 100 ng/animal have been shown to be effective in mouse models of inflammation.[5][6][14]
-
Intraperitoneal (IP): A common route for models of peritonitis and systemic inflammation, allowing for direct action within the peritoneal cavity and subsequent systemic absorption. Daily IP injections of 5 µg/kg have been used in mouse models.[15]
-
Oral (PO): Generally unsuitable for native resolvins due to instability and rapid metabolism. However, oral supplementation with the precursor n-3 DPA is a viable strategy to increase the endogenous production of these mediators.
Troubleshooting Guide
Issue 1: Low or Undetectable Levels of RvD2/SPMs in Plasma or Tissue
This is a common and significant challenge in the field. The circulating levels of SPMs are inherently very low, often below 0.1 nM even in disease states, making detection difficult.[8]
| Possible Cause | Recommended Solution & Rationale |
| Rapid In Vivo Metabolism | Collect samples at very early time points post-administration (e.g., 2-30 minutes). The half-life of resolvins is extremely short. |
| Ex Vivo Degradation | Immediately process samples on ice. Use collection tubes containing antioxidants (e.g., butylated hydroxytoluene - BHT) and EDTA to chelate metal ions and inhibit enzymatic activity. Store plasma/tissue at -80°C immediately after processing. |
| Insufficient Analytical Sensitivity | Utilize an optimized and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[8][16] Ensure the method's limit of quantification (LOQ) is sufficiently low (e.g., in the low picogram range on-column).[17] There is significant debate about applying standard LOQ criteria, so rigorous validation is critical.[18][19][20] |
| Poor Sample Extraction | Use solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances from the plasma matrix.[16] Spike samples with deuterated internal standards (e.g., d5-RvD2) before extraction to correct for recovery losses. |
| Cross-reactivity (ELISA) | While ELISA kits are available, they can suffer from cross-reactivity with structurally similar lipids, potentially leading to inaccurate quantification.[21] LC-MS/MS is the gold standard for specificity and accuracy.[22] |
Issue 2: High Inter-Animal Variability in Metabolite Profile
| Possible Cause | Recommended Solution & Rationale |
| Dietary Background | Standardize the animal diet, particularly the ratio of n-6 to n-3 polyunsaturated fatty acids (PUFAs), for at least two weeks before the study. High n-6 PUFA levels can compete for the same enzymes needed to produce SPMs from n-3 PUFAs.[23] |
| Inconsistent Dosing | For oral gavage or injections, ensure precise and consistent administration technique. Animal stress can influence absorption and metabolism. |
| Underlying Inflammation | Ensure animals are healthy and free from sub-clinical inflammation, which can alter the baseline lipid mediator profile. |
| Genetic Differences | Use a genetically homogeneous inbred strain of animals to minimize variability in the expression and activity of metabolic enzymes like LOX and COX. |
Experimental Protocols
Protocol 1: Plasma Collection for Lipid Mediator Analysis
-
Preparation: Prepare K2-EDTA collection tubes containing an antioxidant cocktail (e.g., 0.2% BHT and 0.2% Vitamin C in ethanol). Keep tubes on ice.
-
Anesthesia: Anesthetize the animal according to your approved institutional protocol.
-
Blood Collection: At the designated time point post-administration, collect whole blood via cardiac puncture.
-
Centrifugation: Immediately centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Storage: Carefully transfer the plasma to a clean polypropylene tube, spike with deuterated internal standards if desired for immediate extraction, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) & UHPLC-MS/MS
-
Sample Thawing & Spiking: Thaw plasma samples on ice. Spike with a deuterated internal standard cocktail.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol, vortex, and incubate for 10 minutes at -20°C to precipitate proteins. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.
-
Sample Loading & Washing: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. Wash the cartridge with 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipid mediators with methanol or methyl formate into a clean collection tube.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase A (e.g., 50:50 methanol:water).
-
Analysis: Inject the sample into a UHPLC-MS/MS system equipped with a C18 column. Use a gradient elution and operate the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each targeted lipid mediator.[8]
Visualizations
Caption: Experimental workflow for quantifying RvD2 and n-3 DPA metabolites.
Caption: Metabolic and signaling pathway of n-3 DPA to RvD2 action.
References
- 1. Molecular Dynamics Simulations Provide Insight into the Loading Efficiency of Pro-Resolving Lipid Mediators Resolvin D1 and D2 in Cell Membrane-Derived Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D2 and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel Resolvin D2 Receptor Axis in Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 15. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. Failure to apply standard limit-of-detection or limit-of-quantitation criteria to specialized pro-resolving mediator analysis incorrectly characterizes their presence in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reply to: Failure to apply standard limit-of-detection or limit-of-quantitation criteria to specialized pro-resolving mediator analysis incorrectly characterizes their presence in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Resolvin D2 from n-3 DPA and DHA Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Resolvin D2 (RvD2) derived from two omega-3 fatty acid precursors: n-3 docosapentaenoic acid (n-3 DPA) and docosahexaenoic acid (DHA). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective pro-resolving and anti-inflammatory activities.
Introduction to Resolvin D2 Precursors
Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. They are biosynthesized from omega-3 fatty acids, primarily DHA and eicosapentaenoic acid (EPA). More recently, n-3 DPA has been identified as a precursor to a distinct series of resolvins.[1][2][3]
Docosahexaenoic Acid (DHA): A well-established precursor to the D-series resolvins (RvD1-RvD6), DHA-derived RvD2 is a potent mediator known to regulate leukocyte trafficking, reduce pro-inflammatory cytokine production, and promote tissue repair.[2][3]
n-3 Docosapentaenoic Acid (n-3 DPA): As an intermediate in the metabolic pathway from EPA to DHA, n-3 DPA is also a substrate for the enzymatic machinery that produces resolvins.[4] The resulting n-3 DPA-derived resolvins, including RvD2 n-3 DPA, are structurally similar to their DHA-derived counterparts and exhibit potent immunoresolvent functions.[4][5] A key structural difference is the absence of a C4-C5 double bond in the n-3 DPA-derived resolvins.[6]
Quantitative Bioactivity Data
The following table summarizes the reported bioactivities of RvD2 derived from n-3 DPA and DHA. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, the available evidence suggests that both molecules exhibit potent bioactivity in the nanomolar and even picomolar range. Studies have indicated that the bioactions of n-3 DPA-derived SPMs are comparable to those of their DHA-derived counterparts.[5]
| Biological Effect | Resolvin D2 n-3 DPA | DHA-derived Resolvin D2 | Reference |
| Inhibition of Neutrophil Chemotaxis | 1 nM: Reduces TNF-α-induced chemotaxis of human neutrophils. | Not specified in the provided results. | [4][7] |
| Inhibition of Neutrophil Adhesion | 1 nM: Reduces TNF-α-induced adhesion of human neutrophils. | Not specified in the provided results. | [4][7] |
| Reduction of Neutrophil Infiltration in vivo | 100 ng/mouse (i.v.): Reduces peritoneal neutrophil infiltration in a zymosan-induced inflammation model. | Not specified in the provided results. | [4][7] |
| Reduction of Pro-inflammatory Cytokines in vivo | 100 ng/mouse (i.v.): Reduces peritoneal levels of IL-6 and CCL2 in a zymosan-induced inflammation model. | 1 µ g/mouse : Suppresses inflammasome-mediated IL-1β, IL-6, and TNF-α levels in various peritonitis models. | [4][7][8] |
| Enhancement of Macrophage Phagocytosis | Potently enhances macrophage phagocytosis (specific concentration not detailed for RvD2 n-3 DPA, but for the broader class of n-3 DPA SPMs). | Enhances macrophage phagocytosis of apoptotic cells and pathogens. | [5][9][10] |
Signaling and Biosynthetic Pathways
The biosynthesis of Resolvin D2 from both n-3 DPA and DHA involves a series of enzymatic reactions, primarily mediated by lipoxygenases (LOX). The following diagrams illustrate the proposed biosynthetic pathways.
Caption: Proposed biosynthetic pathways for Resolvin D2 from DHA and n-3 DPA.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of resolvin bioactivity. Below are summaries of key experimental protocols cited in the literature.
Neutrophil Chemotaxis Assay
This in vitro assay assesses the ability of resolvins to inhibit the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood of healthy donors using density-gradient centrifugation.
-
Chemotaxis System: A multi-well chamber with a microporous membrane (e.g., Boyden chamber) is used. The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB4) or the bacterial-derived peptide fMLP.
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of Resolvin D2 (either n-3 DPA or DHA-derived) or a vehicle control for 15 minutes at 37°C.
-
Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant for a defined period (e.g., 60-90 minutes).
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting using a Coulter counter or by microscopy after staining. The percentage of inhibition is calculated relative to the vehicle control.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
In Vivo Murine Peritonitis Model
This animal model is used to evaluate the anti-inflammatory effects of resolvins in a living organism.
-
Induction of Inflammation: Peritonitis is induced in mice by intraperitoneal (i.p.) injection of an inflammatory agent, such as zymosan or lipopolysaccharide (LPS).
-
Treatment: Resolvin D2 (either n-3 DPA or DHA-derived) or a vehicle control is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, either before or after the inflammatory stimulus.
-
Sample Collection: At a specific time point after the induction of inflammation (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal exudate.
-
Analysis:
-
Leukocyte Infiltration: The total number of leukocytes and the differential count of neutrophils and macrophages in the peritoneal exudate are determined by flow cytometry or microscopy.
-
Cytokine and Chemokine Levels: The concentrations of pro-inflammatory mediators (e.g., IL-6, TNF-α, CCL2) in the peritoneal fluid are measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.
-
-
Evaluation: The reduction in leukocyte infiltration and pro-inflammatory mediator levels in the resolvin-treated group is compared to the vehicle-treated group to assess the anti-inflammatory activity.
Macrophage Phagocytosis Assay
This assay measures the effect of resolvins on the ability of macrophages to engulf apoptotic cells or pathogens.
-
Macrophage Culture: Human or murine macrophages are cultured in vitro.
-
Target Preparation: Target particles, such as opsonized zymosan, fluorescently labeled bacteria, or apoptotic neutrophils, are prepared.
-
Treatment: Macrophages are treated with various concentrations of Resolvin D2 (either n-3 DPA or DHA-derived) or a vehicle control for a specified duration.
-
Co-incubation: The treated macrophages are then co-incubated with the target particles.
-
Quantification: The phagocytic activity is quantified by measuring the uptake of the fluorescently labeled targets by the macrophages using flow cytometry or fluorescence microscopy. The phagocytic index (percentage of macrophages that have engulfed at least one particle) and the phagocytic capacity (number of particles engulfed per macrophage) are determined.
Conclusion
Both n-3 DPA-derived Resolvin D2 and DHA-derived Resolvin D2 are potent specialized pro-resolving mediators with significant anti-inflammatory and pro-resolving properties. The available data indicates that they act in the nanomolar to picomolar range to modulate key cellular events in the inflammatory response, such as neutrophil trafficking and macrophage function. While direct comparative studies are needed to definitively establish the relative potency of these two molecules, the current body of evidence suggests that n-3 DPA is a crucial precursor to a family of immunoresolvents with bioactivity comparable to their well-characterized DHA-derived counterparts. Further research into the specific activities and receptor interactions of RvD2 n-3 DPA will be valuable for the development of novel therapeutics for inflammatory diseases.
References
- 1. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins and omega three polyunsaturated fatty acids: Clinical implications in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Omega-3 Docosahexaenoic Acid (DHA) Impedes Silica-Induced Macrophage Corpse Accumulation by Attenuating Cell Death and Potentiating Efferocytosis [frontiersin.org]
Validating the Anti-inflammatory Efficacy of Synthetic Resolvin D2 n-3 DPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of synthetic Resolvin D2 (RvD2) n-3 DPA against other specialized pro-resolving mediators (SPMs). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Resolvin D2 n-3 DPA
Synthetic this compound has demonstrated potent anti-inflammatory and pro-resolving activities in various preclinical models.[1][2][3][4] Its efficacy is comparable to, and in some instances, surpasses that of other well-characterized resolvins. The following tables summarize key quantitative data from studies assessing its impact on neutrophil function and in vivo inflammation.
Table 1: In Vitro Effects on Human Neutrophil Function
| Mediator | Concentration | Assay | Effect | Reference |
| This compound | 1 nM | TNF-α-induced Chemotaxis | Reduction in neutrophil chemotaxis and adhesion. | [1][2][3][5] |
| Resolvin D1 | 2000 nM | Neutrophil Migration (Transwell) | Inhibition of neutrophil migration. | [6][7] |
| Resolvin D2 | 2000 nM | Neutrophil Migration (Transwell) | Inhibition of neutrophil migration. | [6][7] |
| Resolvin E1 | 2000 nM | Neutrophil Migration (Transwell) | Most effective inhibition of neutrophil migration compared to RvD1 and RvD2 at this concentration. | [6][7] |
Table 2: In Vivo Efficacy in Murine Models of Inflammation
| Mediator | Dose | Model | Key Findings | Reference |
| This compound | 100 ng/mouse (i.v.) | Zymosan-induced Peritonitis | Reduced peritoneal neutrophil infiltration and levels of IL-6 and CCL2. | [1][2][3] |
| Resolvin D1 | 300 ng (i.p.) | Zymosan-initiated Peritonitis | Reduced PMN infiltration by >40%. | [8] |
| Resolvin D2 | Not specified | Zymosan-initiated Peritonitis | Not specified | |
| Resolvin E1 | 20 ng/mouse | Zymosan-initiated Peritonitis | Similar potency to 18S-RvE1 in reducing PMN infiltration. | [9] |
| AT-RvD1, RvD2, 17R-HDHA | Nanogram range | DSS-induced Colitis | Improved disease activity index, reduced colonic damage and inflammatory mediators. | [10][11] |
Mechanism of Action: The GPR18 Signaling Pathway
Resolvin D2, including the n-3 DPA variant, exerts its pro-resolving effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[12][13][14][15][16] Activation of GPR18 by RvD2 initiates a signaling cascade that ultimately dampens inflammatory responses and promotes tissue homeostasis.
Caption: Signaling pathway of this compound via the GPR18 receptor.
Key Experimental Protocols
Detailed methodologies for assessing the anti-inflammatory effects of this compound are crucial for reproducible research. Below are summaries of standard protocols.
Human Neutrophil Chemotaxis Assay
This in vitro assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Detailed Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Chamber Preparation: Utilize a Boyden chamber or a microfluidic device with a porous membrane separating two compartments. The membrane pore size should be appropriate for neutrophil migration (typically 3-5 µm).
-
Cell Seeding: Resuspend the isolated neutrophils in a suitable buffer and seed them into the upper chamber of the device.
-
Chemoattractant Addition: Add a known chemoattractant, such as tumor necrosis factor-alpha (TNF-α) or interleukin-8 (IL-8), to the lower chamber to establish a chemotactic gradient.
-
Treatment: Add synthetic this compound at various concentrations to the upper chamber with the neutrophils or to the lower chamber with the chemoattractant.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere for a period sufficient to allow for neutrophil migration (typically 1-3 hours).
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based assay that measures cell viability.
-
Analysis: Compare the number of migrated cells in the presence of this compound to the number of migrated cells in the control (chemoattractant alone) to determine the inhibitory effect.
Zymosan-Induced Peritonitis in Mice
This in vivo model is widely used to assess the anti-inflammatory and pro-resolving properties of test compounds in a living organism.
Caption: Experimental workflow for the zymosan-induced peritonitis model.
Detailed Steps:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6 or BALB/c).
-
Treatment Administration: Administer synthetic this compound (e.g., 100 ng/mouse) via intravenous (i.v.) or intraperitoneal (i.p.) injection. A vehicle control group (e.g., saline) must be included.
-
Induction of Peritonitis: Shortly after treatment, induce peritonitis by i.p. injection of Zymosan A (a yeast cell wall component) suspended in sterile saline (typically 0.1-1 mg/mouse).
-
Time Course: Euthanize mice at specific time points after zymosan injection (e.g., 4, 12, 24 hours) to assess the inflammatory response over time.
-
Peritoneal Lavage: Collect the inflammatory exudate by peritoneal lavage using a fixed volume of sterile, cold phosphate-buffered saline (PBS) or saline.
-
Leukocyte Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to quantify neutrophils, macrophages, and other immune cells.
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Data Analysis: Compare the leukocyte infiltration and mediator levels in the this compound-treated group with the vehicle control group to evaluate its anti-inflammatory efficacy.
Conclusion
Synthetic this compound demonstrates significant anti-inflammatory and pro-resolving properties, effectively reducing neutrophil recruitment and the production of pro-inflammatory mediators. Its mechanism of action through the GPR18 receptor highlights a key pathway in the resolution of inflammation. The provided experimental protocols offer standardized methods for the continued investigation and validation of this promising therapeutic candidate. Further studies directly comparing the potency of synthetic this compound with other SPMs under identical experimental conditions will be valuable for a more definitive positioning of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 2093111-29-4|DC Chemicals [dcchemicals.com]
- 4. This compound|Cas# 2093111-29-4 [glpbio.cn]
- 5. biocat.com [biocat.com]
- 6. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Insights into the role of the resolvin D2-GPR18 signaling axis in cardiovascular physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
Comparative Analysis of Resolvin D2 n-3 DPA Cross-reactivity with Lipid Mediator Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interaction of Resolvin D2 n-3 DPA (RvD2 n-3 DPA) with its primary receptor and other related lipid mediator receptors. Understanding the cross-reactivity of this specialized pro-resolving mediator (SPM) is crucial for elucidating its precise mechanisms of action and for the development of targeted pro-resolving therapeutics.
This compound is an endogenous lipid mediator biosynthesized from the omega-3 fatty acid n-3 docosapentaenoic acid (n-3 DPA).[1][2] It plays a potent role in the resolution of inflammation by, for instance, reducing neutrophil infiltration and pro-inflammatory cytokine levels.[1][3] The biological activities of resolvins are mediated through their interaction with specific G protein-coupled receptors (GPCRs).[4] While Resolvin D2 (RvD2), derived from docosahexaenoic acid (DHA), is known to activate the G protein-coupled receptor 18 (GPR18), the receptor specificity and potential cross-reactivity of its n-3 DPA analog are critical areas of investigation.[5][6]
Receptor Binding and Functional Activity
The following table summarizes the known interactions of D-series resolvins with their identified receptors. Data for RvD2 n-3 DPA is still emerging, and this table includes data from closely related resolvins to provide a comparative context for potential cross-reactivity.
| Ligand | Primary Receptor(s) | Other Interacting Receptors | Bioactivity Potency (Example) |
| Resolvin D2 (RvD2) | GPR18 (DRV2)[5][6] | - | Inhibits TRPV1 and TRPA1 activation dose-dependently[5] |
| Resolvin D1 (RvD1) | GPR32 (DRV1), ALX/FPR2[7] | - | Biological activity in the nanomolar range[8][9] |
| Aspirin-Triggered RvD1 | GPR32 (DRV1)[5] | - | - |
| Resolvin D1 n-3 DPA | GPR32 (DRV1), ALX/FPR2[10] | - | Induces FPR2/ALX internalization at 10⁻¹¹ to 10⁻⁹ M[10] |
| Resolvin D5 n-3 DPA | GPR101[11][12] | - | Activates GPR101 at 0.1, 1, and 10 nM[11][12] |
| This compound | GPR18 (putative) | Unknown | Reduces TNF-α-induced neutrophil chemotaxis at 1 nM[1][3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are protocols for key experiments used to determine the binding and functional activity of lipid mediators like RvD2 n-3 DPA.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled ligand (e.g., RvD2 n-3 DPA) for a receptor by measuring its ability to compete with a radioactively labeled ligand.
-
Cell Preparation : Cells overexpressing the receptor of interest (e.g., GPR18, ALX/FPR2, or GPR32) are cultured and harvested. Membranes are prepared by homogenization and centrifugation.
-
Assay Conditions : A fixed concentration of a known radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (RvD2 n-3 DPA).[13][14]
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification : The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
Cellular Impedance-Based Functional Assay
This label-free assay monitors real-time changes in cell morphology and adhesion upon GPCR activation.
-
Cell Plating : Cells stably expressing the receptor of interest (e.g., GPR101-overexpressing CHO cells) are seeded in specialized microelectronic sensor arrays (E-Plates).[11][12]
-
Baseline Measurement : Cells are washed with a serum-free medium, and a baseline impedance measurement is recorded.[11][12]
-
Ligand Addition : RvD2 n-3 DPA or other test compounds are added at various concentrations.
-
Real-time Monitoring : Changes in impedance, which reflect cellular responses to receptor activation, are monitored in real-time over a defined period (e.g., 30 minutes).[11][12]
-
Data Analysis : The response is typically quantified by the change in a normalized "Cell Index." Dose-response curves are generated to determine the EC50 value.
Phagocytosis Assay
This assay measures the ability of a pro-resolving mediator to enhance the engulfment of particles by phagocytic cells like macrophages, a key bioaction of these molecules.[4][15]
-
Cell Culture : Primary macrophages (e.g., bone marrow-derived macrophages) are cultured in appropriate plates.[4]
-
Treatment : Cells are pre-treated with various concentrations of RvD2 n-3 DPA or a vehicle control.
-
Phagocytic Challenge : Fluorescently labeled particles, such as Staphylococcus aureus bioparticles or zymosan, are added to the cells.[4][15]
-
Incubation : The cells are incubated to allow for phagocytosis.
-
Quantification : Non-ingested particles are washed away. The fluorescence intensity of the ingested particles is measured using a plate reader or flow cytometry. The uptake can be expressed as the change in signal intensity from baseline.[4]
-
Data Analysis : Results are often presented as the area under the curve (AUC) of signal intensity over time to compare the overall phagocytic activity.[4]
Visualizing Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing receptor cross-reactivity and the known signaling pathways for related resolvin receptors.
Caption: Workflow for assessing RvD2 n-3 DPA receptor cross-reactivity.
Caption: Putative signaling cascade for RvD2 n-3 DPA via GPR18.
Caption: Potential cross-reactivity signaling via ALX/FPR2.
Comparative Discussion
The available evidence suggests that D-series resolvins exhibit a degree of receptor promiscuity, though they often have a primary receptor with higher affinity. For instance, RvD1 and its n-3 DPA analog can both act on ALX/FPR2 and GPR32.[7][10] RvD2 is established as a ligand for GPR18.[5][6] While direct binding studies for RvD2 n-3 DPA on a panel of receptors are not yet widely published, its potent bioactivity at low nanomolar concentrations (1 nM) in reducing neutrophil chemotaxis suggests it effectively engages at least one pro-resolving receptor.[1][3]
Given the structural similarities between RvD2 and RvD2 n-3 DPA, it is highly probable that GPR18 is its primary receptor. However, potential cross-reactivity with other resolvin receptors like ALX/FPR2 and GPR32 cannot be ruled out and warrants further investigation using the experimental protocols outlined above. Such studies are critical, as the engagement of different receptors can trigger distinct downstream signaling pathways and, consequently, different cellular responses.[16] For drug development, understanding the full selectivity profile of RvD2 n-3 DPA is essential to predict its therapeutic effects and potential off-target activities. The discovery that RvD5 n-3 DPA acts on GPR101 further highlights the expanding landscape of SPM-receptor interactions and underscores the need for comprehensive screening.[11][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective Synthesis, Configurational Assignment and Biological Evaluations of the Lipid Mediator RvD2n‐3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]
- 6. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Stereoselective Synthesis, Configurational Assignment and Biological Evaluations of the Lipid Mediator RvD2n-3 DPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
Benchmarking Resolvin D2 n-3 DPA: A Comparative Guide for Inflammation Research
An in-depth comparison of the pro-resolving and anti-inflammatory efficacy of Resolvin D2 (RvD2) derived from n-3 docosapentaenoic acid (n-3 DPA) against other key Specialized Pro-resolving Mediators (SPMs) in preclinical inflammation models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel immunoresolvent.
Executive Summary
Resolvin D2 n-3 DPA (RvD2 n-3 DPA) is a member of a novel class of SPMs derived from the omega-3 fatty acid n-3 DPA. Emerging evidence demonstrates its potent anti-inflammatory and pro-resolving activities, comparable to those of SPMs derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). This guide provides a comparative analysis of RvD2 n-3 DPA's performance in key inflammation models, supported by experimental data and detailed protocols to aid in research and development.
Comparative Efficacy of RvD2 n-3 DPA and Other SPMs
Specialized pro-resolving mediators are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation.[1] Key families include resolvins, protectins, and maresins.[1] While many well-characterized SPMs are derived from DHA and EPA, n-3 DPA serves as a precursor to a distinct series of these molecules, including RvD1n-3 DPA and RvD2n-3 DPA.[2]
Studies directly comparing the in vivo efficacy of n-3 DPA-derived resolvins with their DHA-derived counterparts have demonstrated comparable potency in classic models of acute inflammation.
Zymosan-Induced Peritonitis
In a murine model of zymosan-induced peritonitis, a standard for assessing the resolution of acute inflammation, a combination of RvD1n-3 DPA and RvD2n-3 DPA administered intravenously (100 ng/mouse) demonstrated significant anti-inflammatory effects.[3] These effects were comparable to those observed with DHA-derived RvD2.[4]
| Treatment Group | Neutrophil Infiltration (cells/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Zymosan + Vehicle | ~1.5 x 10^6 | ~400 | ~350 |
| Zymosan + RvD1/D2 n-3 DPA (100 ng) | ↓ ~45% | ↓ ~55% | ↓ ~55% |
Table 1: Effect of a RvD1/D2 n-3 DPA mixture on inflammatory markers in zymosan-induced peritonitis. Data adapted from scientific reports.[3]
Neutrophil Chemotaxis
In vitro studies using human neutrophils have shown that RvD2 n-3 DPA at a concentration of 1 nM effectively reduces neutrophil chemotaxis and adhesion induced by the pro-inflammatory cytokine TNF-α.[3] This is a critical bioaction of SPMs, as it limits the influx of inflammatory cells to the site of injury.
Wound Healing
While direct comparisons with n-3 DPA-derived RvD2 are limited, a study benchmarking DHA-derived RvD2 against RvD1 and RvE1 in a murine excisional wound healing model provides valuable context. In this model, topically applied resolvins accelerated wound closure compared to a vehicle control.[4] RvE1 was the most potent, followed by RvD2 and then RvD1.[4]
| Treatment Group | Average Days to Wound Closure |
| Vehicle | 28.6 ± 1.5 |
| RvD1 (DHA-derived) | 24.4 ± 2.2 |
| RvD2 (DHA-derived) | 22.8 ± 1.8 |
| RvE1 | 19.4 ± 1.5 |
Table 2: Comparative effects of DHA-derived resolvins and RvE1 on wound healing.[4]
Signaling Pathways and Experimental Workflows
The pro-resolving actions of SPMs are mediated through specific G-protein coupled receptors (GPCRs). RvD2, for instance, is known to signal through the GPR18 receptor.[5] The activation of these pathways leads to a cascade of events that collectively dampen inflammation and promote tissue repair.
Figure 1: Generalized signaling pathway of SPMs in inflammation resolution.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SPMs in a zymosan-induced peritonitis model.
Figure 2: Workflow for zymosan-induced peritonitis model.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the in vivo effects of SPMs on acute inflammation and its resolution.
Materials:
-
6-8 week old male FVB or C57BL/6 mice.
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile phosphate-buffered saline (PBS).
-
This compound and other SPMs of interest.
-
Vehicle control (e.g., saline with 0.1% ethanol).
Procedure:
-
Prepare a sterile suspension of Zymosan A in PBS at a concentration of 1 mg/mL.
-
Administer the test SPM (e.g., 100 ng of RvD2 n-3 DPA) or vehicle intravenously (i.v.) via the tail vein.
-
Immediately after SPM administration, induce peritonitis by intraperitoneal (i.p.) injection of 0.5 mL of the Zymosan A suspension.
-
After a predetermined time point (e.g., 4 hours for peak inflammation), euthanize the mice.
-
Collect the peritoneal exudate by lavage with 5 mL of cold PBS.
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Perform differential cell counts to quantify neutrophil infiltration, typically by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils).
-
Centrifuge the lavage fluid and collect the supernatant for cytokine and chemokine analysis using ELISA or multiplex assays.
Murine Air Pouch Model of Inflammation
This model creates a subcutaneous cavity that can be used to study localized inflammation and the effects of anti-inflammatory agents.
Materials:
-
6-8 week old male mice.
-
Sterile air.
-
Inflammatory stimulus (e.g., carrageenan, 1% solution in sterile saline).
-
SPMs and vehicle control.
Procedure:
-
Inject 3 mL of sterile air subcutaneously into the dorsal intrascapular region of the mice to create an air pouch.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.
-
On day 6, inject 1 mL of the inflammatory stimulus (e.g., 1% carrageenan) into the pouch.
-
Administer the test SPM or vehicle, either locally into the pouch or systemically, at a desired time point relative to the inflammatory stimulus.
-
At a selected time point after inflammation induction (e.g., 4, 24, or 48 hours), euthanize the mice.
-
Collect the exudate from the pouch by lavage with sterile saline.
-
Analyze the exudate for leukocyte infiltration and inflammatory mediator levels as described in the peritonitis protocol.
Conclusion
This compound is a potent immunoresolvent with demonstrated efficacy in preclinical models of inflammation. Its ability to reduce neutrophil infiltration and pro-inflammatory cytokine production is comparable to that of well-characterized SPMs derived from DHA. This guide provides a foundational comparison and detailed protocols to facilitate further research into the therapeutic potential of RvD2 n-3 DPA and other novel SPMs in a variety of inflammatory conditions. Further head-to-head comparative studies across a broader range of inflammation models are warranted to fully elucidate its unique therapeutic advantages.
References
- 1. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Inflammation: A Head-to-Head Comparison of Resolvin D2 and n-3 DPA-Derived Protectins
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specialized pro-resolving mediators (SPMs) is critical in the quest for novel anti-inflammatory therapeutics. This guide provides an objective, data-driven comparison of two key players in the resolution of inflammation: Resolvin D2 (RvD2) and protectins derived from n-3 docosapentaenoic acid (n-3 DPA).
The resolution of inflammation is an active, coordinated process orchestrated by SPMs, which are endogenous lipid mediators biosynthesized from polyunsaturated fatty acids. These molecules are not simply "anti-inflammatory" but actively promote the return to tissue homeostasis by limiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and debris (efferocytosis), and switching macrophage phenotypes from pro-inflammatory to pro-resolving.
This guide will delve into the comparative efficacy of RvD2, a well-characterized D-series resolvin derived from docosahexaenoic acid (DHA), and the more recently identified protectins derived from n-3 DPA, an omega-3 fatty acid that serves as a metabolic intermediate between eicosapentaenoic acid (EPA) and DHA.[1]
Quantitative Comparison of Pro-Resolving Actions
The following tables summarize the quantitative effects of Resolvin D2 and n-3 DPA-derived protectins on key inflammatory markers, based on data from various preclinical models.
Table 1: Effect on Neutrophil Infiltration
| Mediator | Model | Dosage | Reduction in Neutrophil Infiltration | Reference |
| Resolvin D2 | Zymosan-induced peritonitis (mouse) | 10 ng/mouse | ~50% reduction in peritoneal neutrophils at 4h | [2] |
| Cecal Ligation and Puncture (CLP) sepsis (mouse) | 100 ng/mouse | Significant decrease in peritoneal neutrophil recruitment | [2] | |
| House Dust Mite (HDM)-induced allergic airway inflammation (mouse) | 100 ng, intranasally | Significant decrease in bronchoalveolar lavage (BAL) total cells and eosinophils | [3] | |
| n-3 DPA-derived Protectin (PD1n-3 DPA) | Zymosan-induced peritonitis (mouse) | 10 ng/mouse | Significantly reduced neutrophil recruitment, comparable to DHA-derived Protectin D1 | [4] |
| Dextran Sulfate Sodium (DSS)-induced colitis (mouse) | 0.3 µ g/mouse | Reduced granulocyte trafficking as assessed by intravital microscopy | [5] |
Table 2: Modulation of Inflammatory Cytokines
| Mediator | Model/System | Dosage | Effect on Cytokine Levels | Reference |
| Resolvin D2 | CLP sepsis (mouse) | 100 ng/mouse | Drastic reduction in peritoneal and plasma levels of IL-6, IL-1β, IL-23, and TNF-α | [2] |
| HDM-induced allergic airway inflammation (mouse) | 100 ng, intranasally | Decreased BAL levels of IL-4, IL-5, and IL-13 | [3] | |
| Crohn's Disease intestinal biopsies (ex vivo) | 0.1 µM | Significant reduction in IL-6, IL-21, and IL-22 in culture supernatant | [6] | |
| n-3 DPA-derived Protectins | Zymosan-induced peritonitis (mouse) | Not specified (mixture) | ~55% reduction in exudate levels of IL-6 and MCP-1 | [7] |
| LPS-activated microglia (in vitro) | 50 µM (DPA) | Significant reversal of LPS-induced increase in TNF-α and IL-1β | [8] |
Table 3: Enhancement of Phagocytosis and Efferocytosis
| Mediator | System | Dosage | Enhancement of Phagocytosis/Efferocytosis | Reference |
| Resolvin D2 | Human macrophages | Not specified | Potently enhanced macrophage phagocytosis of opsonized zymosan | [2] |
| Mouse peritoneal macrophages | Not specified | Increased macrophage phagocytosis in CLP sepsis model | [2] | |
| Human macrophages | Not specified | Stimulates phagocytosis and efferocytosis in a DRV2-dependent manner | ||
| n-3 DPA-derived Protectin (PD1n-3 DPA) | Human macrophages | pM to nM range | Potently increased macrophage efferocytosis of apoptotic human neutrophils; increased phagocytosis of zymosan | [4] |
| Human monocytes/macrophages | Not specified | Regulated monocyte differentiation, altering macrophage phenotype, efferocytosis, and bacterial phagocytosis |
Signaling Pathways
The pro-resolving actions of these mediators are initiated by their binding to specific G-protein coupled receptors (GPCRs), which triggers downstream signaling cascades.
Resolvin D2 Signaling Pathway
Resolvin D2 primarily signals through the GPR18 receptor, also known as DRV2.[6] This interaction initiates a signaling cascade that is crucial for its pro-resolving functions.
References
- 1. Lipid mediator n‐3 docosapentaenoic acid‐derived protectin D1 enhances synaptic inhibition of hippocampal principal neurons by interaction with a G‐protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDn-3 DPA Pathway Regulates Human Monocyte Differentiation and Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Novel pro-resolving lipid mediator mimetic 3-oxa-PD1n-3 DPA reduces acute and chronic itch by modulating excitatory and inhibitory synaptic transmission and astroglial secretion of lipocalin-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]
Confirming the Stereochemistry of Synthetic Resolvin D2 n-3 DPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic Resolvin D2 n-3 DPA (RvD2 n-3 DPA) with its natural counterpart, focusing on the rigorous experimental data required to confirm its stereochemistry and biological function. The data presented herein supports the fidelity of the synthetically produced molecule as a viable alternative for research and potential therapeutic development.
Executive Summary
This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid n-3 docosapentaenoic acid (n-3 DPA). Its potent anti-inflammatory and pro-resolving activities make it a significant target for therapeutic innovation. The complex stereochemistry of this molecule, however, necessitates a thorough validation of any synthetic version to ensure it is structurally and functionally identical to the endogenously produced mediator. This guide outlines the key analytical and functional comparisons, providing the supporting experimental data and methodologies.
Data Presentation
Table 1: Physicochemical and Bioactivity Comparison
| Parameter | Natural RvD2 n-3 DPA | Synthetic RvD2 n-3 DPA | Method |
| Molecular Formula | C₂₂H₃₂O₅ | C₂₂H₃₂O₅ | Mass Spectrometry |
| Molecular Weight | 378.5 g/mol | 378.5 g/mol | Mass Spectrometry |
| Stereochemistry | 7S,8E,10Z,12E,14E,16R,17S,19Z | 7S,8E,10Z,12E,14E,16R,17S,19Z | Total Synthesis & Chiral LC-MS/MS |
| LC-MS/MS Retention Time | Matches endogenous | Co-elutes with endogenous | Chiral Liquid Chromatography-Tandem Mass Spectrometry |
| MS/MS Fragmentation | Identical fragmentation pattern | Identical fragmentation pattern | Tandem Mass Spectrometry |
| Biological Activity | Enhances macrophage phagocytosis | Potently enhances macrophage phagocytosis of S. aureus and zymosan A bioparticles in the 0.01 to 10 nM range[1] | In vitro macrophage phagocytosis assay |
Table 2: Representative LC-MS/MS Parameters for Chiral Analysis
| Parameter | Value |
| LC Column | Chiralpak AD-RH (150 mm × 2.1 mm × 5 μm) |
| Mobile Phase | Isocratic Methanol:Water:Acetic Acid (95:5:0.01, v/v/v) |
| Flow Rate | 0.2 mL/min |
| MS Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | m/z 377.2 |
| Fragment Ions (Q3) | Specific diagnostic ions for RvD2 n-3 DPA |
Experimental Protocols
Stereoselective Total Synthesis of this compound Methyl Ester
The total synthesis of RvD2 n-3 DPA methyl ester was achieved in a convergent manner, with key steps ensuring the precise stereochemical control.[1] The synthesis involved the coupling of two key fragments, a vinyl iodide and an alkyne, via a Sonogashira cross-coupling reaction.[1] The stereocenters were established using chiral starting materials and stereoselective reactions, such as the Midland Alpine borane reduction.[2] The Z-alkene geometry was installed using a Z-selective alkyne reduction protocol.[3] The final product was purified by flash chromatography.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
To confirm the stereochemistry, the synthetic RvD2 n-3 DPA was compared to the endogenous material using chiral LC-MS/MS.[4][5]
-
Sample Preparation: Synthetic and biological samples (e.g., from human serum or mouse inflammatory exudates) were extracted using solid-phase extraction.
-
Chromatographic Separation: The samples were injected onto a Chiralpak AD-RH column. An isocratic mobile phase of methanol, water, and acetic acid (95:5:0.01) was used at a flow rate of 0.2 mL/min.
-
Mass Spectrometric Detection: The eluent was analyzed using a triple quadrupole mass spectrometer in negative ion mode. Multiple Reaction Monitoring (MRM) was employed to detect the specific parent-to-fragment ion transitions for RvD2 n-3 DPA.
-
Data Analysis: The retention time of the synthetic material was compared to that of the endogenous RvD2 n-3 DPA. Co-elution of the synthetic and natural compounds, when mixed, confirms identical stereochemistry. The MS/MS fragmentation patterns were also compared to ensure structural identity.
Macrophage Phagocytosis Assay
The biological activity of synthetic RvD2 n-3 DPA was assessed by its ability to enhance macrophage phagocytosis of bacteria or zymosan particles.[1]
-
Cell Culture: Bone marrow-derived macrophages were cultured in appropriate media.
-
Assay Preparation: Macrophages were seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells were treated with varying concentrations of synthetic RvD2 n-3 DPA (e.g., 0.01-10 nM) or vehicle control for 15 minutes at 37°C.
-
Phagocytosis Induction: Fluorescently labeled Staphylococcus aureus or zymosan A bioparticles were added to the wells.
-
Quantification: After a defined incubation period, non-phagocytosed particles were washed away. The amount of phagocytosed material was quantified by measuring the fluorescence intensity using a plate reader or by high-content imaging.
-
Data Analysis: The increase in phagocytosis in treated cells was compared to the vehicle control to determine the potency of the synthetic RvD2 n-3 DPA.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Lipidomics of E-Series Resolvins: Aspirin and the Biosynthesis of Novel Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral lipidomics of E-series resolvins: aspirin and the biosynthesis of novel mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D2 n-3 DPA: An In Vivo Validation of its Pro-Resolving Acuity
In the landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as critical players in orchestrating the return to tissue homeostasis. Among these, Resolvin D2 (RvD2), a dihydroxy-docosahexaenoic acid derivative, has demonstrated potent anti-inflammatory and pro-resolving activities. A structurally related molecule, Resolvin D2 n-3 DPA (RvD2n-3 DPA), derived from n-3 docosapentaenoic acid, has also been identified as a key mediator with significant pro-resolving functions. This guide provides an objective comparison of the in vivo pro-resolving activity of RvD2 n-3 DPA against its well-characterized counterpart, DHA-derived RvD2, supported by experimental data and detailed methodologies.
Comparative Pro-Resolving Efficacy
The in vivo bioactivity of RvD2 n-3 DPA has been validated in preclinical models of acute inflammation, most notably the zymosan-induced peritonitis model. In this model, the administration of RvD2 n-3 DPA has been shown to significantly reduce the influx of neutrophils into the peritoneal cavity, a hallmark of its pro-resolving function.
| Mediator | Dose | Model | Key Pro-Resolving Actions | Reference |
| This compound | 100 ng/mouse (i.v.) | Zymosan-induced peritonitis | - Reduces peritoneal neutrophil infiltration- Decreases levels of pro-inflammatory cytokines IL-6 and CCL2 | [1][2] |
| DHA-derived Resolvin D2 | 10 pg/mouse (i.p.) | Zymosan-induced peritonitis | - Drastic (~70%) reduction in neutrophil infiltration | |
| This compound (in mixture) | Not specified | Ischemia-reperfusion injury | - Comparable reduction in lung neutrophil infiltration to DHA-derived RvD1 | |
| This compound | 1 nM | In vitro (human neutrophils) | - Reduces TNF-α-induced chemotaxis and adhesion | [1] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo validation of pro-resolving mediators. The zymosan-induced peritonitis model is a widely accepted method to assess the resolution of acute inflammation.
Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the in vivo pro-resolving activity of a test compound by measuring its ability to reduce leukocyte infiltration and inflammatory mediators in a mouse model of acute inflammation.
Materials:
-
Male FVB or C57BL/6 mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
This compound or other test compounds
-
Vehicle control (e.g., saline containing 0.1% ethanol)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for cytokine/chemokine quantification (e.g., IL-6, CCL2)
Procedure:
-
Induction of Peritonitis: Aseptically inject mice intraperitoneally (i.p.) with 1 mg of zymosan A suspended in 0.5 mL of sterile PBS.
-
Compound Administration: At a specified time point relative to zymosan injection (e.g., 30 minutes prior or immediately after), administer the test compound (e.g., 100 ng of RvD2 n-3 DPA) or vehicle control via the desired route (e.g., intravenous, i.v., or intraperitoneal, i.p.).
-
Peritoneal Lavage: At a predetermined time point post-zymosan injection (e.g., 4 hours), euthanize the mice by an approved method. Expose the peritoneal cavity and perform a lavage by injecting 5 mL of ice-cold peritoneal lavage buffer. Gently massage the abdomen and aspirate the fluid.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts by preparing cytospin slides and staining with a Diff-Quik stain.
-
For more detailed analysis, stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.
-
-
Cytokine and Chemokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant and measure the concentrations of pro-inflammatory cytokines and chemokines (e.g., IL-6, CCL2) using specific ELISA kits.
Signaling Pathways and Mechanisms of Action
Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells. DHA-derived Resolvin D2 is known to signal through the GPR18 receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the dampening of the inflammatory response.
Given the structural similarity and comparable biological activities, it is highly probable that this compound also mediates its effects through the GPR18 receptor, although direct binding studies are yet to be extensively reported. The activation of this pathway leads to several key anti-inflammatory and pro-resolving outcomes.
Caption: Proposed signaling pathway for Resolvin D2 (n-3 DPA and DHA-derived).
The activation of the GPR18 receptor by RvD2 initiates a signaling cascade that results in:
-
Reduced Neutrophil Infiltration: By inhibiting neutrophil chemotaxis and adhesion to the endothelium, RvD2 limits the influx of these pro-inflammatory cells to the site of inflammation.
-
Enhanced Macrophage Phagocytosis: RvD2 promotes the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis, which is a critical step in the resolution of inflammation.
-
Decreased Pro-inflammatory Cytokine Production: RvD2 signaling downregulates the production of key pro-inflammatory mediators, such as IL-6 and CCL2, further dampening the inflammatory response.
Caption: Workflow for in vivo validation using the zymosan-induced peritonitis model.
Conclusion
The in vivo validation of this compound demonstrates its significant pro-resolving activity, positioning it as a potent mediator in the resolution of inflammation. While direct comparative studies with DHA-derived RvD2 are still emerging, the available evidence indicates that RvD2 n-3 DPA effectively reduces neutrophil infiltration and the production of pro-inflammatory cytokines, key hallmarks of inflammatory resolution. The detailed experimental protocols and understanding of its likely signaling pathway through the GPR18 receptor provide a solid foundation for further research and development of n-3 DPA-derived resolvins as novel therapeutic agents for inflammatory diseases.
References
A Comparative Guide to the Immunoresolvent Properties of n-3 DPA-Derived Mediators
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Derived from omega-3 polyunsaturated fatty acids, these molecules are critical for returning tissues to homeostasis following an inflammatory insult. While much attention has been focused on SPMs derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), a distinct class of immunoresolvents originates from n-3 docosapentaenoic acid (n-3 DPA). This guide provides a comparative overview of the immunoresolvent properties of different n-3 DPA-derived mediators, including resolvins, protectins, and maresins, supported by experimental data to aid in their potential therapeutic development.
Quantitative Comparison of n-3 DPA-Derived Mediators
The following tables summarize the known quantitative data on the bioactions of various n-3 DPA-derived mediators. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the current literature. The data presented here is compiled from various studies to provide a comparative perspective.
Table 1: Comparative Efficacy in Modulating Leukocyte Functions
| Mediator | Assay | Cell Type | Concentration | Observed Effect | Citation |
| Resolvins | |||||
| RvD1n-3 DPA | Chemotaxis | Human Neutrophils | 1 nM | Reduced chemotaxis | [1] |
| Adhesion | Human Neutrophils & HUVECs | 1 nM | Reduced adhesion | [1] | |
| Calcium Mobilization | Primary Oral Epithelial Cells | 0.01 - 0.1 nM | Induced intracellular calcium mobilization | [2][3] | |
| RvD5n-3 DPA | Phagocytosis (Bacteria) | Human & Mouse Neutrophils | 10 nM | Increased phagocytosis of E. coli | [3][4][5] |
| Phagocytosis (Bacteria) | Human & Mouse Macrophages | 10 nM | Increased phagocytosis of E. coli | [3][4][5] | |
| Efferocytosis | Human Macrophages | 10 nM | Upregulated efferocytosis of apoptotic cells | [3][4][5] | |
| Protectins | |||||
| PD1n-3 DPA | Neutrophil Infiltration | Mouse (Zymosan Peritonitis) | 10 ng/mouse | Significantly reduced neutrophil recruitment | [6][7] |
| Phagocytosis (Zymosan) | Human Macrophages | pM - nM range | Increased phagocytosis | [6] | |
| Efferocytosis | Human Macrophages | pM - nM range | Increased efferocytosis of apoptotic neutrophils | [6] | |
| Leukocyte Adhesion & Emigration | Mouse (Intestinal Ischemia-Reperfusion) | Not specified | Decreased leukocyte adhesion and emigration | [8] | |
| Maresins | |||||
| MaR1n-3 DPA | Chemotaxis | Human Neutrophils | Not specified | Reduced chemotaxis | [1][9] |
| Phagocytosis | Human Macrophages | Not specified | Enhanced phagocytosis | [1][9] |
Table 2: Comparative Efficacy in Animal Models of Inflammation
| Mediator | Animal Model | Key Outcome | Dosage | Observed Effect | Citation |
| Resolvins | |||||
| RvD1n-3 DPA / RvD2n-3 DPA mix | Zymosan-induced Peritonitis (Mouse) | Neutrophil Infiltration | 10 ng/mouse | ~50% reduction in neutrophil infiltration | [1] |
| Pro-inflammatory Cytokines (IL-6, MCP-1) | 10 ng/mouse | Significant reduction in cytokine levels | [1] | ||
| RvD5n-3 DPA / PD1n-3 DPA mix | Zymosan-induced Peritonitis (Mouse) | Neutrophil Infiltration | 10 ng/mouse | ~60% reduction in neutrophil infiltration | [1] |
| RvD5n-3 DPA | Inflammatory Arthritis (Mouse) | Joint & Gut Inflammation | Not specified | Limited inflammation | [3][4][5] |
| E. coli-initiated Inflammation (Mouse) | Neutrophil Trafficking & Bacterial Clearance | Not specified | Regulated neutrophil trafficking and increased bacterial phagocytosis | [3][4][5] | |
| Protectins | |||||
| PD1n-3 DPA | Zymosan-induced Peritonitis (Mouse) | Neutrophil Infiltration | 10 ng/mouse | Comparable reduction to DHA-derived PD1 | [6] |
| DSS-induced Colitis (Mouse) | Intestinal Inflammation | Not specified | Protected against colitis | [8] | |
| Intestinal Ischemia-Reperfusion (Mouse) | Leukocyte Adhesion & Emigration | Not specified | Decreased leukocyte adhesion and emigration | [8] | |
| Maresins | |||||
| MaR1n-3 DPA / MaR2n-3 DPA mix | Zymosan-induced Peritonitis (Mouse) | Neutrophil Infiltration | 10 ng/mouse | ~40% reduction in neutrophil infiltration | [1] |
Signaling Pathways of n-3 DPA-Derived Mediators
The immunoresolvent actions of n-3 DPA-derived mediators are initiated by their interaction with specific G-protein coupled receptors (GPCRs). The activation of these receptors triggers downstream signaling cascades that modulate cellular functions to promote resolution.
Biosynthesis of n-3 DPA-Derived Mediators
The biosynthesis of these mediators from n-3 DPA is initiated by the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the formation of distinct families of resolvins, protectins, and maresins.
Caption: Biosynthetic pathways of n-3 DPA-derived mediators.
Signaling Cascades of Specific n-3 DPA Mediators
The binding of n-3 DPA-derived mediators to their cognate receptors on immune cells initiates intracellular signaling cascades that ultimately lead to the observed pro-resolving effects.
Caption: Signaling pathways of n-3 DPA-derived mediators.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the immunoresolvent properties of n-3 DPA-derived mediators. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of n-3 DPA-derived mediators to inhibit neutrophil migration towards a chemoattractant.
Caption: Workflow for in vitro neutrophil chemotaxis assay.
Detailed Steps:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size). Add a chemoattractant, such as leukotriene B4 (LTB4, 10 nM), to the lower wells.
-
Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1x10^6 cells/mL. Incubate the cells with various concentrations of the n-3 DPA-derived mediator (e.g., 0.01-100 nM) or vehicle control (e.g., ethanol) for 15 minutes at 37°C.
-
Migration: Add the treated neutrophil suspension to the upper wells of the chemotaxis chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Analysis: Express the results as the percentage of inhibition of chemotaxis compared to the vehicle control.
In Vitro Macrophage Phagocytosis/Efferocytosis Assay
This assay measures the capacity of n-3 DPA-derived mediators to enhance the engulfment of pathogens (phagocytosis) or apoptotic cells (efferocytosis) by macrophages.
Caption: Workflow for macrophage phagocytosis/efferocytosis assay.
Detailed Steps:
-
Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Target Preparation:
-
Phagocytosis: Label zymosan particles or bacteria (e.g., E. coli) with a pH-sensitive fluorescent dye like pHrodo, which fluoresces brightly in the acidic environment of the phagosome.
-
Efferocytosis: Induce apoptosis in a cell line (e.g., Jurkat cells) or isolated neutrophils by UV irradiation or staurosporine treatment. Label the apoptotic cells with a fluorescent dye (e.g., pHrodo or a DNA-binding dye).
-
-
Cell Treatment: Plate the macrophages in a multi-well plate. Pre-treat the macrophages with different concentrations of the n-3 DPA-derived mediator (e.g., 0.1-100 nM) or vehicle for 15-30 minutes at 37°C.
-
Engulfment: Add the fluorescently labeled targets to the macrophage culture at a specific macrophage-to-target ratio (e.g., 1:5).
-
Incubation: Incubate the co-culture for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove any non-engulfed targets.
-
Quantification:
-
Flow Cytometry: Harvest the macrophages and analyze the fluorescence intensity, which corresponds to the amount of engulfed material.
-
Fluorescence Microscopy: Visualize and quantify the number of engulfed particles or cells per macrophage. The phagocytic index can be calculated as the percentage of macrophages that have engulfed at least one target multiplied by the average number of targets per macrophage.
-
-
Analysis: Compare the phagocytic index or mean fluorescence intensity between the mediator-treated and vehicle-treated groups.
In Vivo Zymosan-Induced Peritonitis Model
This is a widely used model to study acute inflammation and its resolution in vivo.
Detailed Steps:
-
Animal Model: Use 8-10 week old male mice (e.g., C57BL/6 strain).
-
Treatment: Administer the n-3 DPA-derived mediator (e.g., 10 ng in 100 µL of sterile saline) or vehicle via intravenous or intraperitoneal injection.
-
Induction of Peritonitis: After 15-30 minutes, inject 1 mg of zymosan A dissolved in 0.5 mL of sterile saline into the peritoneal cavity of each mouse.
-
Peritoneal Lavage: At a specific time point (e.g., 4 hours for peak inflammation or 24 hours for resolution phase), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 5 mL of cold PBS containing 2 mM EDTA.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils and macrophages.
-
Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead array.
-
Analysis: Compare the total and differential leukocyte counts and cytokine levels between the mediator-treated and vehicle-treated groups.
Conclusion
The n-3 DPA-derived resolvins, protectins, and maresins represent a novel and potent class of immunoresolvent mediators. The available data, summarized in this guide, demonstrate their significant potential in controlling leukocyte trafficking, enhancing microbial and cellular clearance, and dampening pro-inflammatory responses. While further research is needed to fully elucidate the comparative potencies and complete signaling pathways of all n-3 DPA-derived SPMs, the current evidence strongly supports their investigation as potential therapeutic agents for a wide range of inflammatory diseases. This guide serves as a foundational resource for researchers and drug developers to navigate the burgeoning field of n-3 DPA-derived immunoresolvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Resolvin D2 and n-3 DPA-Derived Resolvins: A Comparative Guide to their Efficacy in Chronic Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Resolvin D2 (RvD2), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), and resolvins derived from n-3 docosapentaenoic acid (n-3 DPA). The information presented is based on experimental data from preclinical models of chronic inflammatory diseases, offering insights for researchers and professionals in drug development.
Overview of Resolvins in Inflammation Resolution
Chronic inflammatory diseases are often characterized by a failure to resolve the inflammatory response. Specialized pro-resolving mediators (SPMs), including resolvins, are endogenous lipid mediators that actively orchestrate the resolution of inflammation, a process essential for tissue homeostasis.[1][2][3] Resolvins are biosynthesized from omega-3 polyunsaturated fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), giving rise to the E-series and D-series resolvins, respectively.[2][4] More recently, a class of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA) has been identified, adding to the arsenal of pro-resolving molecules.[3]
This guide focuses on comparing the efficacy of DHA-derived RvD2 and n-3 DPA-derived resolvins in various models of chronic inflammatory diseases.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of RvD2 and n-3 DPA-derived resolvins in various preclinical models of chronic inflammation.
Table 1: Efficacy of Resolvin D2 in Murine Models of Chronic Inflammation
| Disease Model | Key Efficacy Parameters Measured | Treatment Protocol | Results | Citation(s) |
| Zymosan-Induced Peritonitis | Neutrophil infiltration, Pro-inflammatory cytokine levels (IL-6, CCL2) | 100 ng/mouse, i.v. | Reduced neutrophil infiltration and levels of IL-6 and CCL2 in peritoneal exudate. | [5] |
| Collagen-Induced Arthritis (CIA) | Arthritis score, Paw swelling, Joint inflammation, Bone erosion | Not specified for RvD2, but RvE1 was tested at 0.1-1 µg, i.p. | While RvE1 was not effective in this specific study, other studies suggest resolvins can ameliorate arthritis. Further studies on RvD2 in this model are needed for direct comparison. | [6][7] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Disease Activity Index (DAI), Weight loss, Colon shortening, Histological score, Pro-inflammatory cytokine levels (TNF-α, IL-6) | 0.01, 0.1, and 0.3 µM in vitro treatment of colonic explants | RvD2 significantly attenuated colonic inflammation, reducing DAI, colon shortening, and the expression of TNF-α and IL-6.[8][9] | [8][9] |
| Sciatic Nerve Ligation (Neuropathic Pain) | Mechanical allodynia, Thermal hyperalgesia, Spinal IL-17 and CXCL1 levels, Astrocyte activation | Intrathecal or intravenous administration | Prevented and attenuated chronic neuropathic pain by inhibiting spinal IL-17 secretion, CXCL1 release, and astrocyte activation. | [10] |
| Sarcoma-Induced Bone Cancer Pain | Pain behaviors, Spinal IL-17 and CXCL1 levels, Astrocyte activation | Intrathecal or intravenous administration | Attenuated bone cancer pain through the inhibition of spinal neuroinflammation. | [10] |
Table 2: Efficacy of n-3 DPA-Derived Resolvins in Murine Models of Chronic Inflammation
| Resolvin | Disease Model | Key Efficacy Parameters Measured | Treatment Protocol | Results | Citation(s) |
| Resolvin D2 n-3 DPA (RvD2 n-3 DPA) | Zymosan-Induced Peritonitis | Neutrophil infiltration, Pro-inflammatory cytokine levels (IL-6, CCL2) | 100 ng/mouse, i.v. | Reduced peritoneal neutrophil infiltration and levels of IL-6 and CCL2. | [5] |
| This compound (RvD2 n-3 DPA) | TNF-α-induced neutrophil chemotaxis and adhesion (in vitro) | 1 nM | Reduced chemotaxis and adhesion of human neutrophils. | [5] |
Note: Direct comparative studies between RvD2 and n-3 DPA-derived resolvins in the same chronic inflammatory disease models are currently limited in the available literature. The data suggests that RvD2 n-3 DPA shares similar pro-resolving activities with RvD2 in the context of acute inflammation.
Signaling Pathways
Resolvins exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs).
Resolvin D2 Signaling
RvD2 primarily signals through the GPR18 receptor, also known as DRV2.[11] This interaction triggers downstream signaling cascades that ultimately lead to the resolution of inflammation. Key effects include the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of pro-resolving pathways.[11]
n-3 DPA-Derived Resolvin Signaling
The specific receptors for most n-3 DPA-derived resolvins are still under investigation. However, it is hypothesized that they act through similar GPCR-mediated pathways to promote resolution.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Zymosan-Induced Peritonitis
This model is widely used to study acute inflammation and its resolution.
-
Induction: Male FVB mice are injected intraperitoneally with zymosan A (1 mg/ml).[12][13][14]
-
Treatment: Resolvins (e.g., 100 ng/mouse of RvD2 or RvD2 n-3 DPA) are administered intravenously at the time of or prior to zymosan injection.[5]
-
Assessment of Neutrophil Infiltration: At a specified time point (e.g., 4 hours), peritoneal lavage is performed to collect exudate cells.[13] The number of neutrophils is quantified by flow cytometry or by counting stained cytospin preparations under a microscope.[13]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, CCL2) in the peritoneal lavage fluid are measured using ELISA or multiplex assays.[5]
Collagen-Induced Arthritis (CIA)
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis.
-
Induction: DBA/1J mice are immunized intradermally at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[6][15][16] A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[6][15]
-
Treatment: Prophylactic or therapeutic treatment with resolvins can be administered via intraperitoneal injections. For example, a study on RvE1 used doses of 0.1 µg and 1 µg per mouse.[6][7]
-
Assessment of Arthritis: The severity of arthritis is monitored by visual scoring of paw swelling.[6][7] Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.[6][7]
Macrophage Phagocytosis Assay (In Vitro)
This assay measures the ability of macrophages to engulf apoptotic cells or pathogens, a key step in the resolution of inflammation.
-
Macrophage Preparation: Human or murine macrophages are cultured in vitro.[1][17][18]
-
Target Preparation: Apoptotic neutrophils or fluorescently labeled bacteria (e.g., GFP-E. coli) are prepared.[17][18]
-
Co-incubation: Macrophages are pre-treated with resolvins (e.g., 10 nM RvD5) for a short period before the addition of the targets.[17] The cells are then co-incubated to allow for phagocytosis.[17][18]
-
Quantification: The extent of phagocytosis is measured by flow cytometry or fluorescence microscopy.[1][17][18]
References
- 1. Protocols — The Fleischman Lab [mpnlab.org]
- 2. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The resolvin D2 and omega-3 polyunsaturated fatty acid as a new possible therapeutic approach for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Resolvin D2 n-3 DPA
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Resolvin D2 n-3 DPA, fostering a culture of safety and building trust in operational protocols. This compound, as a specialized pro-resolving mediator, is often supplied in a solution of ethanol, which dictates the primary disposal considerations.[1][2]
Immediate Safety and Handling Protocols
This compound is typically supplied in ethanol, a highly flammable liquid and vapor that can cause serious eye irritation.[2] Adherence to strict safety protocols is crucial from the moment of handling to the final disposal.
Key Safety and Handling Data
| Parameter | Information | Source |
| Formulation | A solution in ethanol | [1] |
| Primary Hazard | Highly flammable liquid and vapor | [2] |
| Secondary Hazard | Causes serious eye irritation | [2] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 1 year at -80°C | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [2] |
| Handling Precautions | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary concern for disposal is the ethanol solvent.
1. Waste Collection:
-
All waste containing this compound, including unused solutions, empty vials, and contaminated consumables (e.g., pipette tips), should be collected in a designated and properly labeled hazardous waste container.
-
The container must be suitable for flammable liquids and clearly marked with "Hazardous Waste," "Flammable," and the chemical constituents (Ethanol and this compound).
2. Segregation of Waste:
-
Do not mix this waste with other waste streams, particularly aqueous waste or waste containing incompatible chemicals.
3. Neutralization/Deactivation (If Required):
-
For trace amounts of this compound, specific deactivation protocols are not typically required as the primary hazard is the solvent. The compound itself is a lipid mediator that is unlikely to pose a significant environmental hazard in the small quantities used in research.[1][3][4] However, it is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
4. Final Disposal:
-
The sealed and labeled hazardous waste container should be transferred to your institution's EHS department for final disposal.
-
Disposal will likely involve incineration by a licensed hazardous waste disposal company.
Important Considerations:
-
Aqueous solutions of resolvins should be discarded immediately after use.[5]
-
Always consult your institution's specific safety and disposal protocols. The information provided here is a general guide and may need to be adapted to local regulations.
Experimental Workflow for Safe Disposal
To ensure a safe and compliant disposal process, the following workflow should be followed.
Resolvin D2 Biosynthesis Pathway
This compound is a specialized pro-resolving mediator formed from docosapentaenoic acid (n-3 DPA).[1] Understanding its origin can provide context to its biological role.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin D2 n-3 DPA
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Resolvin D2 n-3 DPA. Adherence to these procedures is essential for ensuring personnel safety and maintaining the integrity of your research.
This compound is a potent bioactive lipid mediator requiring careful handling to prevent adverse health effects and ensure experimental accuracy. Supplied in an ethanol solution, this compound necessitates precautions for both the resolvin and the solvent. Product information from suppliers indicates that the material should be considered hazardous, with explicit warnings to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes of the ethanol solution and direct contact with the resolvin. |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Prevents skin contact with the resolvin and ethanol. Double gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Fume Hood | N/A | All handling of the stock solution and dilutions should be performed in a certified chemical fume hood to prevent inhalation of ethanol vapors and any potential aerosols of the resolvin. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe and effective use of this compound. The following diagram illustrates the key steps in the handling process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
